3-Isothiocyanatopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYFNXKCXDLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336825 | |
| Record name | 3-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-89-7 | |
| Record name | 3-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201224-89-7 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Isothiocyanate Moiety
An In-depth Technical Guide to the Synthesis of 3-Isothiocyanatopentane
Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are highly valuable synthons in modern organic chemistry and drug discovery.[1] Their versatile reactivity, particularly as electrophiles in addition reactions with nucleophiles, makes them key intermediates in the synthesis of thioureas, thioamides, and various nitrogen- and sulfur-containing heterocycles.[1][2] Naturally occurring ITCs, such as sulforaphane found in cruciferous vegetables, exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities, further fueling interest in this molecular class.[2][3]
This guide provides an in-depth technical overview of the synthesis of this compound, a representative secondary alkyl isothiocyanate. We will move beyond simple procedural descriptions to explore the underlying chemical principles, compare various synthetic strategies, and provide field-proven protocols grounded in authoritative literature. The focus is on robust, reproducible, and safe methodologies suitable for a research and development setting.
Core Synthetic Paradigm: The Dithiocarbamate Pathway
The most prevalent and reliable strategy for synthesizing alkyl isothiocyanates, including this compound, begins with the corresponding primary amine, 3-aminopentane. This transformation is typically a two-step process that can be conveniently performed in a single pot:
-
Formation of a Dithiocarbamate Salt: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.[4]
-
Desulfurization: This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing species to yield the final isothiocyanate product.[1][2]
The choice of the desulfurizing agent is the critical variable that defines the specific synthetic method, influencing reaction conditions, yield, purity, and safety profile.
Caption: General workflow for synthesizing this compound.
Methodology Deep Dive: A Comparative Analysis
While numerous desulfurization agents exist, we will focus on three modern, efficient, and well-documented methods that serve as superior alternatives to classical, more hazardous reagents like thiophosgene.[1][5]
Method 1: DMT/NMM/TsO⁻ Mediated Synthesis
This method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a highly effective desulfurization reagent.[6] The reaction proceeds under mild conditions and has been specifically demonstrated to produce this compound in excellent yield.[6]
Causality and Mechanism: The reaction begins with the standard formation of the triethylammonium dithiocarbamate salt from 3-aminopentane, CS₂, and triethylamine (Et₃N). The DMT/NMM/TsO⁻ reagent then reacts with the dithiocarbamate salt, forming a highly active ester intermediate. A base, such as Et₃N, subsequently promotes the elimination of the dimethoxy-triazine leaving group, leading to the formation of the isothiocyanate product.[6]
Caption: Proposed mechanism for DMT/NMM/TsO⁻ mediated synthesis.
Experimental Protocol: Synthesis of this compound (4h)[6]
-
Reaction Setup: To a solution of 3-aminopentane (2.0 mmol, 1.0 eq.) in dichloromethane (DCM, 10 mL), add triethylamine (2.2 mmol, 1.1 eq.) and carbon disulfide (4.0 mmol, 2.0 eq.).
-
Dithiocarbamate Formation: Stir the mixture at room temperature for 30 minutes.
-
Desulfurization: Add DMT/NMM/TsO⁻ (2.2 mmol, 1.1 eq.) to the reaction mixture.
-
Reaction Completion: Stir at room temperature for an additional 2 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel (eluting with hexane) to afford this compound as a colorless oil.
Method 2: Tosyl Chloride Mediated Synthesis (Wong-Dolman Protocol)
A facile and widely adopted protocol for preparing isothiocyanates relies on the tosyl chloride (TsCl) mediated decomposition of the in-situ generated dithiocarbamate salt.[4][7] This method is known for its generality and good yields for a variety of alkyl and aryl amines.[4]
Causality and Mechanism: The dithiocarbamate salt, acting as a nucleophile, attacks the electrophilic sulfur atom of tosyl chloride. This forms an unstable intermediate which rapidly decomposes. The decomposition likely proceeds through an intramolecular cyclization followed by fragmentation, releasing the isothiocyanate, sulfur, and the tosyl anion.
Experimental Protocol: General Procedure adapted from Wong & Dolman[4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopentane (5.0 mmol, 1.0 eq.) in DCM (25 mL).
-
Dithiocarbamate Formation: Add carbon disulfide (6.0 mmol, 1.2 eq.) followed by triethylamine (11.0 mmol, 2.2 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Desulfurization: Add p-toluenesulfonyl chloride (TsCl) (5.5 mmol, 1.1 eq.) in one portion.
-
Reaction Completion: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (25 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography.
Method 3: Di-tert-butyl Dicarbonate (Boc₂O) Synthesis
This method presents a particularly "clean" synthesis, as the byproducts of the desulfurization step are volatile (CO₂, COS, tert-butanol), simplifying purification significantly.[8] It often allows for the isolation of a high-purity product without the need for column chromatography.[8][9]
Causality and Mechanism: The dithiocarbamate intermediate attacks one of the carbonyl carbons of Boc₂O. The resulting adduct is unstable and fragments, releasing the isothiocyanate product along with carbon dioxide, carbonyl sulfide, and tert-butoxide, which is subsequently protonated. A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often used to accelerate the initial attack on Boc₂O.[8]
Experimental Protocol: General Procedure adapted from Pittelkow et al.[8]
-
Reaction Setup: To a stirred solution of 3-aminopentane (10 mmol, 1.0 eq.) in anhydrous DCM (20 mL), add carbon disulfide (12 mmol, 1.2 eq.).
-
Catalyst and Reagent Addition: Add DMAP (0.1 mmol, 0.01 eq.) followed by the dropwise addition of a solution of Boc₂O (11 mmol, 1.1 eq.) in DCM (5 mL) over 5 minutes.
-
Reaction Completion: Stir the reaction at room temperature for 15-30 minutes. Anhydride consumption is typically rapid.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and all volatile byproducts. The resulting residue is often of high purity. If necessary, a rapid filtration through a short plug of silica gel can be performed.
Data Presentation: Synthesis and Characterization
Comparative Summary of Synthetic Methods
| Method | Desulfurization Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Method 1 | DMT/NMM/TsO⁻ | 82%[6] | High yield, mild conditions, proven for target molecule.[6] | Reagent is less common and more expensive than others. |
| Method 2 | Tosyl Chloride (TsCl) | Good to Excellent[4] | Readily available and inexpensive reagents, robust method.[4] | Requires careful stoichiometry to avoid side reactions. |
| Method 3 | Boc₂O / cat. DMAP | High[8] | Volatile byproducts, simplified purification, fast reaction.[8][9] | Boc₂O is moisture sensitive. |
Purification and Characterization of this compound
Purification is most reliably achieved via flash column chromatography on silica gel, typically using a non-polar eluent like hexane.[6] The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques.
Physical Properties:
-
Appearance: Colorless oil[6]
Spectroscopic Data:
| Technique | Expected / Reported Data | Interpretation |
| ¹H NMR | δ = 3.53–3.49 (m, 1H, CHNCS), 1.66–1.60 (m, 4H, 2 × CH₂), 1.01 (t, J = 7.4 Hz, 6H, 2 × CH₃) (700 MHz, CDCl₃)[6] | The multiplet for the methine proton (CHNCS) is characteristic. The two ethyl groups are equivalent, showing a methylene multiplet and a triplet for the terminal methyl groups. |
| ¹³C NMR | δ = 130.5 (NCS), 62.5 (CHNCS), 26.8 (CH₂), 10.5 (CH₃) (176 MHz, CDCl₃)[6] | The key signal is the downfield carbon of the NCS group. The methine carbon attached to the nitrogen is also distinct. |
| FT-IR | ~2100 cm⁻¹ (strong, sharp, asymmetric stretch) | This intense absorption is the hallmark of the isothiocyanate (N=C=S) functional group. |
| Mass Spec (EI) | m/z 129 (M⁺), 100 ([M-C₂H₅]⁺), 72 ([CH₂NCS]⁺) | The molecular ion peak should be visible. Alpha-cleavage (loss of an ethyl radical) is a likely major fragmentation pathway. A fragment at m/e 72 is characteristic for many alkyl isothiocyanates.[12] |
Conclusion and Outlook
The synthesis of this compound is efficiently achieved from its corresponding primary amine via a dithiocarbamate intermediate. Modern desulfurization reagents such as DMT/NMM/TsO⁻, tosyl chloride, and Boc₂O offer safe and high-yielding alternatives to traditional, hazardous methods. The DMT/NMM/TsO⁻ protocol is particularly noteworthy as it has been specifically optimized for this target molecule, with full characterization data available in the literature.[6] For researchers prioritizing ease of purification and speed, the Boc₂O method is an excellent choice.[8] As the demand for novel bioactive molecules grows, these robust synthetic strategies provide a reliable platform for the creation of diverse isothiocyanate libraries for screening in drug development and materials science applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. cbijournal.com [cbijournal.com]
- 10. 3-Pentane isothiocyanate [webbook.nist.gov]
- 11. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 12. scispace.com [scispace.com]
A Technical Guide to the Chemical Properties and Characterization of 3-Isothiocyanatopentane
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them significant molecules in drug discovery and development.[1][2][3] This guide focuses on the chemical properties of a specific, non-commercially available alkyl isothiocyanate, 3-isothiocyanatopentane. By understanding the fundamental principles of isothiocyanate chemistry, researchers can effectively approach the synthesis, purification, and characterization of this and other novel ITC analogues.
Predicted Chemical Properties of this compound
The chemical behavior of this compound is dictated by the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This carbon is susceptible to nucleophilic attack, which is the primary mode of reactivity for this class of compounds.
Electrophilicity and Nucleophilic Reactions
The carbon atom of the -N=C=S group in this compound is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it a prime target for a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the central carbon, leading to the formation of a stable adduct.[4]
The most common and biologically relevant reactions of isothiocyanates are with amines and thiols:
-
Reaction with Amines to Form Thioureas: Primary and secondary amines readily react with isothiocyanates to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically efficient and proceeds under mild conditions.[5] For this compound, the reaction with a generic primary amine (R-NH₂) would be as follows:
-
3-pentyl-NCS + R-NH₂ → 3-pentyl-NH-C(=S)-NH-R
-
-
Reaction with Thiols to Form Dithiocarbamates: Thiols react with isothiocyanates to yield dithiocarbamate adducts. This reaction is of particular significance in biological systems, as isothiocyanates can react with cysteine residues in proteins.
Stability and Handling
Alkyl isothiocyanates can be sensitive to moisture and heat.[6][7] It is anticipated that this compound will exhibit similar stability characteristics. Hydrolysis in aqueous media can lead to the formation of the corresponding amine (3-aminopentane) and other degradation products.[6] The stability of isothiocyanates is also pH-dependent, with faster degradation often observed in buffered solutions compared to deionized water.[8] Therefore, storage under anhydrous conditions and at low temperatures is recommended to maintain the integrity of the compound.
Proposed Synthesis of this compound
Several synthetic routes are available for the preparation of alkyl isothiocyanates, primarily starting from the corresponding primary amine.[9] A common and effective method involves the formation of a dithiocarbamate salt followed by desulfurization.[10]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of 3-aminopentane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting dithiocarbamate salt can often be used directly in the next step without isolation.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate product.
-
Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide.
-
The reaction is performed at 0 °C initially to control the exothermic reaction.
Step 2: Desulfurization to this compound
-
Cool the solution containing the dithiocarbamate salt to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.[11]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Tosyl chloride is an effective desulfurizing agent that converts the dithiocarbamate to the isothiocyanate.[11]
-
Aqueous workup is necessary to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Column chromatography is a standard method for purifying organic compounds of moderate polarity like alkyl isothiocyanates.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. The following table summarizes the expected spectroscopic data based on known alkyl isothiocyanates.
| Spectroscopic Technique | Expected Characteristics for this compound |
| Infrared (IR) Spectroscopy | A strong and broad absorption band between 2000-2200 cm⁻¹ characteristic of the asymmetric -N=C=S stretch.[12][13] Aliphatic C-H stretching bands around 2900 cm⁻¹.[12] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon of the -N=C=S group is expected to have a chemical shift in the range of 125-140 ppm. This peak is often broad and of low intensity, sometimes referred to as "near-silent".[14] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectrum will show signals corresponding to the pentyl group. The methine proton at the 3-position, adjacent to the nitrogen, will be shifted downfield compared to the other aliphatic protons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound (C₆H₁₁NS) should be observed. |
Reactivity Profile: A Case Study with Benzylamine
To confirm the reactivity of the newly synthesized this compound, a reaction with a model primary amine like benzylamine can be performed to yield the corresponding thiourea.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of a thiourea derivative.
Experimental Protocol
-
Dissolve this compound (1.0 eq) in DCM.
-
Add benzylamine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting isothiocyanate is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting thiourea by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure of 1-benzyl-3-(pentan-3-yl)thiourea.
Conclusion
While this compound is not a catalogued compound, its chemical properties can be confidently predicted based on the extensive body of research on alkyl isothiocyanates. This guide provides a comprehensive framework for its synthesis, characterization, and reactivity studies. The protocols and expected data herein should empower researchers to successfully produce and investigate this novel molecule, paving the way for its potential applications in drug discovery and other areas of chemical research.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
3-isothiocyanatopentane CAS number and structure
An In-Depth Technical Guide to 3-Isothiocyanatopentane
Introduction
This compound is an aliphatic isothiocyanate, a class of organosulfur compounds characterized by the functional group -N=C=S. Isothiocyanates are recognized for their high reactivity and serve as versatile building blocks in organic synthesis.[1][2] Their significance extends into medicinal chemistry, where the isothiocyanate moiety is a key pharmacophore in numerous compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.[2] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of this compound are crucial for its application in a laboratory setting. These data are essential for reaction planning, purification, and analytical characterization.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 201224-89-7[3][4] |
| Molecular Formula | C6H11NS[3][4] |
| Molecular Weight | 129.22 g/mol [3][4] |
| IUPAC Name | This compound |
| Synonyms | 3-Pentyl isothiocyanate, 3-Pentane isothiocyanate[4] |
| SMILES | CCC(CC)N=C=S[3] |
| InChI Key | YDRYFNXKCXDLPP-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | Colorless oil | [5] |
| Boiling Point | 90 °C (at 25 mmHg) | [4] |
| Density | 0.92 g/cm³ | [4] |
| Refractive Index | 1.484 | [4] |
| LogP (Octanol/Water) | 2.278 | [3][4] |
| Flash Point | 59.4 °C | [4] |
| Vapor Pressure | 0.973 mmHg (at 25 °C) | [4] |
Chemical Structure
This compound features a pentane backbone with the isothiocyanate group attached to the third carbon atom. This secondary alkyl isothiocyanate structure influences its reactivity and steric profile compared to linear isomers.
Caption: Skeletal structure of this compound.
Synthesis Protocol and Mechanism
Isothiocyanates are commonly synthesized from primary amines.[2][6] A modern and efficient method involves a one-pot, two-step procedure that converts the amine into a dithiocarbamate intermediate, which is then desulfurized to yield the final isothiocyanate product.[5]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurizing agent.[5]
Materials:
-
3-Aminopentane (starting amine)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM) as an organic base
-
DMT/NMM/TsO⁻ (desulfurization reagent)
-
Dichloromethane (DCM) as the solvent
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for flash chromatography (for purification)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopentane in dichloromethane (DCM).
-
Dithiocarbamate Formation: Cool the solution in an ice bath (0 °C). Add the organic base (e.g., Et₃N) followed by the dropwise addition of carbon disulfide (CS₂). Stir the reaction mixture at this temperature for 30 minutes to form the dithiocarbamate intermediate.
-
Desulfurization: To the same flask, add the desulfurizing agent, DMT/NMM/TsO⁻. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash chromatography on silica gel using a non-polar eluent such as hexane to yield this compound as a colorless oil.[5]
Proposed Reaction Mechanism
The causality behind this experimental choice lies in its efficiency and mild conditions. The reaction proceeds via two key stages:
-
Nucleophilic Attack: The primary amine (3-aminopentane) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base to form a dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate then reacts with the DMT/NMM/TsO⁻ reagent, which acts as an activator. This forms an active ester intermediate. Subsequently, under the influence of the base, a leaving group is eliminated, resulting in the formation of the isothiocyanate N=C=S bond.[5]
Caption: Workflow for the one-pot synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound stems directly from the versatile reactivity of the isothiocyanate functional group.
Versatile Synthetic Intermediate
The carbon atom in the -N=C=S group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic intermediate.[7]
-
Reaction with Amines: Forms N,N'-substituted thioureas.
-
Reaction with Alcohols: Yields thiocarbamates.
-
Reaction with Thiols: Produces dithiocarbamates.
These reactions are fundamental for constructing more complex molecules and are widely employed in the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.[7][8]
Role in Medicinal Chemistry
While specific biological data for this compound is not widely published, the broader class of isothiocyanates is of significant interest to drug development professionals.
-
Bioisosteric Replacement: The isothiocyanate group can be used as a reactive handle to introduce sulfur-containing moieties, which can serve as bioisosteres for other functional groups like carbonyls, potentially improving physicochemical properties such as metabolic stability.[9]
-
Pharmacological Activity: Many natural and synthetic isothiocyanates are known to possess potent anti-inflammatory, antimicrobial, and anticancer properties.[2]
-
H₂S Donors: Recent research has identified certain isothiocyanates, such as 3-pyridyl-isothiocyanate, as effective hydrogen sulfide (H₂S) donors.[10] H₂S is a gasotransmitter with known cardioprotective effects, making novel H₂S-releasing molecules a promising area of therapeutic research.[10] The potential of this compound in this context remains an area for future investigation.
Safety and Handling
As a research chemical, this compound should be handled with appropriate caution. The RIDADR number UN 2810 indicates it is classified as a toxic liquid.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Use spark-proof tools and take precautionary measures against static discharge, as the compound has a flash point of 59.4 °C.[4][11] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][11]
-
First Aid:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[12]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Conclusion
This compound is a valuable chemical intermediate for researchers and scientists. Its well-defined structure and reliable synthesis protocols make it an accessible building block for creating diverse and complex molecules. The inherent reactivity of the isothiocyanate group provides a gateway to a wide range of chemical transformations, particularly for applications in organic synthesis and the development of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research environment.
References
- 1. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
A Technical Guide to the Synthesis of N,N'-Disubstituted Thioureas: Reactivity of 3-Isothiocyanatopentane with Primary Amines
Executive Summary: The reaction between isothiocyanates and primary amines is a cornerstone of modern synthetic chemistry, providing a robust and efficient pathway to N,N'-disubstituted thioureas. These sulfur-containing analogs of ureas are not merely stable products but serve as pivotal intermediates and pharmacologically active scaffolds in drug discovery and materials science.[1] This guide offers an in-depth examination of the reaction between 3-isothiocyanatopentane, a representative aliphatic isothiocyanate, and primary amines. We will explore the fundamental reaction mechanism, kinetic influences, and provide a validated, step-by-step experimental protocol suitable for laboratory application. This document is tailored for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.
Section 1: The Core Reaction: Mechanism and Principles
The formation of a thiourea from an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The reaction's efficiency stems from the inherent electronic properties of the two functional groups.
1.1. The Isothiocyanate Functional Group (-N=C=S)
The isothiocyanate group is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the central carbon highly electrophilic. The strong electronegativity of the adjacent nitrogen and sulfur atoms withdraws electron density, rendering the carbon susceptible to attack by nucleophiles. In the case of this compound, the aliphatic pentyl group has a minor electron-donating effect but does not significantly hinder the reactivity of the core functional group.
1.2. The Primary Amine as a Nucleophile
Primary amines (R-NH₂) feature a nitrogen atom with a lone pair of electrons, making them effective nucleophiles. The availability of this lone pair allows the amine to attack electron-deficient centers, such as the carbon atom of the isothiocyanate group.
1.3. Reaction Mechanism
The reaction proceeds via a straightforward, high-yielding nucleophilic addition mechanism.[2]
-
Nucleophilic Attack: The reaction initiates with the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate.[2]
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable thiourea product.
This process is typically rapid and often exothermic, proceeding efficiently under mild conditions.[3]
References
spectroscopic data (NMR, IR, MS) of 3-isothiocyanatopentane
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Isothiocyanatopentane
Foreword: The Analytical Imperative for Isothiocyanates
Isothiocyanates (ITCs) represent a class of organosulfur compounds of profound interest to the pharmaceutical and agrochemical industries. Their biological activities, ranging from antimicrobial to anticancer properties, necessitate robust and unambiguous methods for their structural characterization.[1] this compound (C₆H₁₁NS), with its secondary alkyl structure, serves as an excellent model for understanding the spectroscopic nuances of this functional group. This guide provides an in-depth analysis of its signature across core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to the underlying principles that govern spectral outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of the carbon skeleton and its proton environment.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is characterized by its symmetry. The molecule has a plane of symmetry through the C-H bond at the 3-position, rendering the two ethyl groups chemically equivalent. This results in a simplified spectrum with only three distinct signals.
Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Insights |
|---|---|---|---|---|
| 3.53–3.49 | Multiplet (m) | 1H | CH-NCS | The methine proton is directly attached to the electron-withdrawing isothiocyanate group, causing a significant downfield shift. It appears as a multiplet due to coupling with the four adjacent methylene protons. |
| 1.66–1.60 | Multiplet (m) | 4H | -CH₂- | These methylene protons are adjacent to the methine carbon and the terminal methyl groups. Their complex splitting pattern arises from coupling to both the methine and methyl protons. |
| 1.01 | Triplet (t) | 6H | -CH₃ | The terminal methyl protons are furthest from the electronegative -NCS group, hence they are the most upfield. They appear as a clean triplet due to coupling with the adjacent methylene protons (J = 7.4 Hz).[2] |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides critical information about the carbon environments. Due to the molecule's symmetry, only three signals are expected for the alkyl framework, plus the signal for the isothiocyanate carbon.
A key experimental insight for isothiocyanates is the nature of the -N=C =S carbon signal. This carbon atom often exhibits a broad, low-intensity signal, or can be "near-silent" and difficult to detect in a standard ¹³C experiment.[3] This phenomenon is due to the quadrupolar nature of the adjacent ¹⁴N nucleus, which provides an efficient relaxation pathway, leading to significant line broadening.[3] This is a crucial diagnostic observation; its absence or weakness is characteristic of the -NCS group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale & Insights |
|---|---|---|
| ~130-135 | -N=C =S | This carbon is highly deshielded and its signal is characteristically broad and of low intensity due to quadrupolar broadening from the adjacent nitrogen.[3] |
| ~55-60 | C H-NCS | The methine carbon, directly bonded to the electronegative nitrogen of the -NCS group, is shifted significantly downfield relative to a standard alkane CH. |
| ~25-30 | -C H₂- | These methylene carbons are in a typical aliphatic region. |
| ~10-15 | -C H₃ | The terminal methyl carbons are the most shielded and appear furthest upfield. |
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid sample like this compound.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR):
-
Use a 400 MHz (or higher) spectrometer for optimal resolution.
-
Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
A standard 90° pulse and a relaxation delay of 1-2 seconds is typically sufficient.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially to observe the weak quaternary -NCS carbon.
-
Diagram 1: General NMR Workflow
Caption: Workflow for NMR sample preparation and data processing.
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy excels at identifying specific functional groups. For this compound, the primary diagnostic feature is the intense and unmistakable absorption of the isothiocyanate moiety.
The -N=C=S group has a strong asymmetric stretching vibration that appears as a sharp, intense band in a relatively clean region of the spectrum, typically between 2000 and 2200 cm⁻¹.[4] This band is often one of the most prominent features in the entire spectrum and serves as a definitive marker for the presence of the isothiocyanate.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group | Intensity | Rationale & Insights |
|---|---|---|---|---|
| 2965-2850 | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) | Strong | These absorptions confirm the presence of the saturated alkyl framework. Multiple overlapping peaks are expected. |
| 2150-2080 | -N=C=S Asymmetric Stretch | Isothiocyanate | Very Strong, Sharp | This is the most diagnostic peak in the spectrum. Its high intensity is due to the large change in dipole moment during the vibration. Its position can be sensitive to the electronic environment.[2] |
| 1465-1450 | C-H Bend (Scissoring) | -CH₂- | Medium | Characteristic bending vibration for methylene groups. |
| 1380-1370 | C-H Bend (Symmetric) | -CH₃ | Medium | Characteristic bending (umbrella) mode for methyl groups. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquid samples without cumbersome sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Diagram 2: ATR-IR Analysis Workflow
Caption: Simplified workflow for Attenuated Total Reflectance (ATR) IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from its fragmentation pattern.
The molecular weight of this compound (C₆H₁₁NS) is 129.22 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 129. The fragmentation of alkyl isothiocyanates is well-characterized and provides reliable diagnostic ions.[5] Alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the -NCS group) is a dominant pathway.
Table 4: Predicted EI-MS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway | Rationale & Insights |
|---|---|---|---|
| 129 | [C₆H₁₁NS]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. Its intensity may be moderate to low due to facile fragmentation. |
| 100 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical | Cleavage of the C2-C3 bond is a highly favorable pathway, leading to a stable secondary carbocation stabilized by the nitrogen atom. This is expected to be a major peak. |
| 72 | [CH₂NCS]⁺ | Rearrangement & Cleavage | A characteristic fragment for many alkyl isothiocyanates, formed via a hydrogen rearrangement mechanism. Its presence is highly diagnostic.[5] |
| 57 | [C₄H₉]⁺ | Cleavage of the C-N bond | Loss of the •NCS radical to form a pentyl cation. |
| 41 | [C₃H₅]⁺ | Further fragmentation | Loss of ethylene from the m/z 57 ion, characteristic of alkyl chains. |
| 29 | [C₂H₅]⁺ | Further fragmentation | Represents the ethyl cation, a common fragment from the alkyl chains. |
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, via a Gas Chromatography (GC) inlet for separation and purification prior to ionization. For direct infusion, a dilute solution in a volatile solvent (e.g., methanol or hexane) is used.
-
Ionization: The standard ionization energy for EI is 70 eV. This high energy ensures reproducible fragmentation patterns, allowing for library matching.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Diagram 3: GC-MS Analysis Workflow
References
- 1. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
- 2. OPG [opg.optica.org]
- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Isothiocyanatopentane
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 3-isothiocyanatopentane, a representative aliphatic isothiocyanate. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, predictive solubility across a range of solvent polarities, and the critical factors governing its stability. Detailed, field-tested protocols for quantitative solubility and stability assessment are provided, underpinned by mechanistic explanations and authoritative references. The guide aims to equip scientists with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this reactive compound.
Introduction: The Scientific Imperative
Isothiocyanates (ITCs) are a class of organosulfur compounds defined by the R−N=C=S functional group. They are renowned for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] These effects are largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[1][2] this compound, as a simple aliphatic ITC, serves as a crucial model compound for understanding the fundamental chemistry that governs the efficacy and delivery of more complex ITC-based therapeutics.
A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for any successful research or drug development campaign. Poor solubility can lead to erratic results in biological assays and formidable challenges in formulation, while uncharacterized instability can compromise sample integrity and lead to misleading data. This guide addresses these challenges head-on by providing both the theoretical framework and the practical, validated protocols to master the handling of this compound.
Core Physicochemical Properties
Before delving into experimental protocols, it is essential to understand the intrinsic properties of this compound. These parameters, summarized in Table 1, form the basis for predicting its behavior in various solvent systems and its susceptibility to degradation. The molecule's moderate lipophilicity, suggested by its calculated LogP value, indicates a preference for organic environments over aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 201224-89-7 | [3][4] |
| Molecular Formula | C₆H₁₁NS | [3][4] |
| Molecular Weight | 129.22 g/mol | [3] |
| Boiling Point | 90°C @ 25 mmHg | [5] |
| Density | 0.92 g/cm³ | [5] |
| Calculated LogP | 2.278 | [3] |
| Calculated Water Solubility | -2.38 (log₁₀ mol/L) | [3] |
| Refractive Index | 1.484 |[5] |
Solubility Profile of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction. Given its aliphatic carbon backbone and the polar isothiocyanate group, this compound is expected to exhibit good solubility in a range of organic solvents and limited solubility in water.[6][7]
Qualitative Solubility Predictions
Based on its structure, the following qualitative solubility profile can be anticipated:
-
Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected due to favorable van der Waals interactions with the pentyl chain.
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): High solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar -N=C=S group without donating a proton that could react with it.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. While these solvents can act as nucleophiles (see Stability section), they are effective at solvating both the polar functional group and the non-polar alkyl chain.
-
Aqueous Systems (e.g., Water, Buffers): Low or slight solubility is anticipated.[9] The hydrophobic nature of the C5 alkyl chain limits its miscibility with water.[7]
Quantitative Solubility Determination: The Shake-Flask Method
The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[10][11] It involves agitating an excess of the compound in a solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume (e.g., 5 mL) of the desired test solvent. Ensure enough compound is added to form a visible suspension.[11]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24-48 hours to ensure thermodynamic equilibrium is achieved.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the saturated solution from any remaining solid, filtration through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) or centrifugation at high speed is critical.[10][13]
-
Quantification: Dilute the clear, saturated solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][14]
-
Calculation: Determine the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration, accounting for any dilution factors.
Stability Profile: A Tale of Electrophilicity
The stability of this compound is dictated by the electrophilic character of the central carbon atom in the -N=C=S group.[1][2] This carbon is highly susceptible to attack by nucleophiles, making the compound inherently reactive. Understanding these degradation pathways is crucial for choosing appropriate solvents, formulating stable solutions, and interpreting experimental data.
Primary Degradation Pathway: Hydrolysis
In aqueous environments, the primary degradation pathway for isothiocyanates is hydrolysis—reaction with water.[15] This reaction is highly dependent on pH.
-
Neutral/Basic Conditions (pH ≥ 7): Water attacks the electrophilic carbon, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to form the corresponding primary amine (3-aminopentane), carbonyl sulfide (COS), and carbon dioxide. This degradation is significantly faster at alkaline pH.[15]
-
Acidic Conditions (pH < 7): Under acidic conditions, the degradation of some isothiocyanates can be slowed, but hydrolysis still occurs.[16]
Reactivity with Other Nucleophiles
Beyond water, this compound will readily react with other nucleophiles commonly found in research and formulation settings:
-
Amines: Primary and secondary amines react to form stable thiourea derivatives. This is a significant consideration when using amine-containing buffers (e.g., Tris).[16]
-
Thiols: Thiol-containing molecules (e.g., dithiothreitol (DTT), β-mercaptoethanol, cysteine) react rapidly to form dithiocarbamate adducts.[1]
-
Alcohols: Protic solvents like methanol or ethanol can slowly react, especially under catalytic conditions, to form thiocarbamates.
Due to this high reactivity, it is imperative to avoid solvents and additives containing strong nucleophiles unless a specific derivatization reaction is intended.[14]
Quantitative Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is an essential component of drug development that provides insight into a compound's intrinsic stability.[17] It involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing the stability-indicating power of analytical methods.[18][19]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive, water-miscible solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution into the stress medium. A target degradation of 5-20% is ideal.[19][20]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 40-60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate the solution (in a stable solvent like acetonitrile) at 60-80°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction to prevent further degradation before analysis. For acid/base conditions, this involves neutralization. For all samples, immediate dilution in the mobile phase and cooling is recommended.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all degradation products.[19]
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the degradation over time to understand the kinetics in each condition.
Table 2: Summary of Stability and Handling Considerations
| Condition / Solvent Type | Stability Concern | Recommendation |
|---|---|---|
| Aqueous Buffers (pH > 7) | Rapid hydrolysis to form 3-aminopentane. | Avoid for storage. Use freshly prepared solutions for experiments. |
| Aqueous Buffers (pH < 7) | Slower, but still significant, hydrolysis. | Preferable to basic buffers, but stability is still limited. |
| Amine-based Buffers (e.g., Tris) | Reaction to form thioureas. | AVOID. Use non-nucleophilic buffers (e.g., phosphate, HEPES). |
| Protic Solvents (e.g., Methanol) | Potential for slow reaction to form thiocarbamates. | Suitable for short-term use and chromatography. For long-term storage, prefer aprotic solvents. |
| Aprotic Solvents (e.g., Acetonitrile, DCM, THF) | Generally stable. | RECOMMENDED for stock solution preparation and long-term storage. Ensure use of anhydrous grade solvents to minimize hydrolysis.[18] |
| Exposure to Light/Heat | May accelerate degradation. | Store stock solutions protected from light in a freezer (-20°C or below). |
Analytical Methodologies
Accurate quantification is critical for both solubility and stability studies. Due to the reactive nature of isothiocyanates, specific analytical considerations are necessary.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically ~240-250 nm) is the most common method.
-
Causality: Using heated columns (e.g., 60°C) can be crucial. Some ITCs have poor aqueous solubility and can precipitate in the chromatographic system at room temperature, leading to inaccurate quantification. Heating the column improves solubility in the mobile phase and reduces this risk.[21]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is typically effective. Buffers should be non-nucleophilic.
-
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also highly effective, particularly for analyzing ITCs extracted into volatile organic solvents like dichloromethane.[14][16]
Conclusion and Key Recommendations
This compound is a compound of significant scientific interest, but its utility is directly tied to the researcher's ability to manage its solubility and inherent reactivity. This guide has established that the compound is highly soluble in a range of organic solvents but is limited by its poor aqueous solubility and susceptibility to nucleophilic attack, especially hydrolysis.
Key Takeaways for the Practicing Scientist:
-
For Solubilization: Prioritize polar aprotic solvents like acetonitrile or DMSO for preparing high-concentration stock solutions.
-
For Storage: Store stock solutions in anhydrous aprotic solvents at -20°C or below, protected from light.
-
For Aqueous Studies: Prepare aqueous solutions fresh from an organic stock immediately before use. Be aware that the compound will degrade over time, with the rate being significantly faster at neutral to basic pH.
-
Avoid Nucleophiles: Do not use buffers or additives containing primary/secondary amines or thiols unless derivatization is the goal.
-
Validate Analytically: Employ stability-indicating analytical methods, such as HPLC, to ensure accurate quantification in the presence of potential degradants. Consider heated columns to prevent on-system precipitation.[21]
By adhering to these principles and employing the robust protocols detailed herein, researchers can ensure the integrity of their experiments and unlock the full potential of this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Pentane isothiocyanate [webbook.nist.gov]
- 5. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. enamine.net [enamine.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. ajpsonline.com [ajpsonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. sgs.com [sgs.com]
- 21. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Functional Group: An In-depth Technical Guide to the Discovery and Historical Synthesis of Aliphatic Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (R–N=C=S), a class of organosulfur compounds, are renowned for their pungent flavor and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive exploration of the discovery and the historical evolution of synthetic methodologies for aliphatic isothiocyanates. We will delve into their natural origins, the seminal synthetic approaches that laid the groundwork for their chemical synthesis, and the progression to more refined and efficient methods. This guide aims to provide researchers and drug development professionals with a deep understanding of the foundational chemistry of aliphatic isothiocyanates, enabling further innovation in their application.
Discovery and Natural Occurrence: Nature's Pungent Defense
The story of aliphatic isothiocyanates begins not in a laboratory, but in the natural world. These compounds are abundantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, kale, and mustard.[1][3] In these plants, they exist as stable precursors called glucosinolates.[4][5] When the plant tissue is damaged, for instance, by chewing or cutting, the enzyme myrosinase is released.[4] Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of various products, including the characteristic and often pungent isothiocyanates.[1][5] A prime example is allyl isothiocyanate, the compound responsible for the sharp taste of mustard and wasabi.[1][3]
The discovery of these naturally occurring isothiocyanates was intrinsically linked to the study of the chemical constituents of these plants and their essential oils. Early chemists, through distillation and extraction, isolated these pungent compounds and began to unravel their chemical structures, paving the way for synthetic endeavors.
The Dawn of Synthesis: From Amines to Isothiocyanates
The synthetic history of isothiocyanates is a journey of innovation, driven by the need for reliable methods to access these valuable compounds for further study and application. While the famed chemist August Wilhelm von Hofmann made significant contributions to the understanding of amines, which are key precursors, the most foundational and enduring method for isothiocyanate synthesis revolves around the formation and subsequent decomposition of dithiocarbamate salts.[1][6]
The Dithiocarbamate Salt Route: A Cornerstone of Isothiocyanate Synthesis
The most common and historically significant method for preparing aliphatic isothiocyanates involves a two-step process:
-
Formation of Dithiocarbamate Salts: Primary aliphatic amines react readily with carbon disulfide (CS₂) in the presence of a base (like triethylamine or an alkali hydroxide) to form the corresponding dithiocarbamate salt.[7]
-
Decomposition of the Dithiocarbamate Salt: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (or a related sulfur species) and form the isothiocyanate.[1]
The choice of the desulfurizing agent has been a major area of research and development over the years, with early methods employing heavy metal salts and later evolving to use milder and more efficient reagents.
A generalized workflow for this classical approach is depicted below:
Caption: Classical synthesis of aliphatic isothiocyanates via a dithiocarbamate salt intermediate.
Evolution of Desulfurizing Agents: A Historical Perspective
The effectiveness and practicality of the dithiocarbamate route are largely dependent on the choice of the desulfurizing agent. The historical progression of these reagents reflects a broader trend in organic synthesis towards milder conditions, higher yields, and greater functional group tolerance.
| Desulfurizing Agent | Historical Context & Remarks |
| Heavy Metal Salts (e.g., Lead(II) nitrate, Mercury(II) chloride) | Among the earliest reagents used. Effective but suffer from toxicity and stoichiometric waste generation. |
| Phosgene and Thiophosgene | Highly effective but extremely toxic and hazardous, limiting their widespread use. |
| Ethyl Chloroformate | A significant improvement, offering a safer and more versatile alternative to phosgene-based reagents. Can produce both aliphatic and aryl isothiocyanates in good yields.[1] |
| Tosyl Chloride | A facile and general protocol relies on the tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts.[7] This method provides good yields for a variety of alkyl and aryl isothiocyanates. |
| Oxidizing Agents (e.g., Hydrogen Peroxide, Iodine) | Milder alternatives that can be effective, though reaction conditions may require careful optimization. |
Key Historical Synthesis Protocols
To provide a practical understanding of these historical methods, detailed protocols for two significant approaches are outlined below.
Protocol: Synthesis of an Aliphatic Isothiocyanate using Lead Nitrate
Objective: To synthesize an aliphatic isothiocyanate from a primary amine via the dithiocarbamate route using lead nitrate as the desulfurizing agent.
Materials:
-
Aliphatic primary amine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask, dissolve the aliphatic primary amine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled amine solution with stirring.
-
To this mixture, add a solution of sodium hydroxide in water dropwise, maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours in the ice bath. The formation of the sodium dithiocarbamate salt may be observed as a precipitate.
-
-
Decomposition with Lead Nitrate:
-
In a separate beaker, prepare an aqueous solution of lead(II) nitrate.
-
Slowly add the lead nitrate solution to the stirred dithiocarbamate salt mixture. A precipitate of lead sulfide will form.
-
Allow the reaction to stir at room temperature for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the precipitated lead sulfide.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude aliphatic isothiocyanate.
-
Purify the product by distillation or chromatography as needed.
-
Protocol: Synthesis using Ethyl Chloroformate
Objective: To synthesize an aliphatic isothiocyanate using the milder desulfurizing agent, ethyl chloroformate.
Materials:
-
Aliphatic primary amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl chloroformate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
In Situ Dithiocarbamate Formation:
-
Dissolve the aliphatic primary amine and triethylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Decomposition with Ethyl Chloroformate:
-
To the same flask, slowly add ethyl chloroformate dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude isothiocyanate by column chromatography or distillation.
-
Modern Advancements and Future Outlook
While the dithiocarbamate route remains a staple in organic synthesis, modern chemistry has seen the development of more efficient, greener, and diverse methods for synthesizing isothiocyanates. These include:
-
Microwave-assisted synthesis: This method can significantly reduce reaction times to mere minutes with fair to good yields.[1]
-
Tandem Staudinger/aza-Wittig reactions: This approach offers excellent yields for a broad range of isothiocyanates, including alkyl, aryl, and sugar-derived variants, and is scalable.[1]
-
Use of elemental sulfur: This method is relatively fast, has a simple workup, and provides fairly high yields for both aliphatic and aromatic isothiocyanates.[1][8]
-
Photocatalyzed and electrochemical methods: These emerging techniques offer mild and environmentally friendly alternatives to traditional reagents.[7]
The logical progression of these synthetic methods is illustrated below:
Caption: The evolution from classical to modern methods for aliphatic isothiocyanate synthesis.
The continued interest in the biological activities of aliphatic isothiocyanates will undoubtedly fuel further innovation in their synthesis. The focus will likely remain on developing more sustainable, atom-economical, and scalable methods to meet the demands of drug discovery and materials science.
Conclusion
The journey of aliphatic isothiocyanates from pungent natural products to versatile synthetic building blocks is a testament to the progress of organic chemistry. The foundational discovery of their natural origins and the development of the dithiocarbamate synthesis route have laid a robust groundwork for the field. Understanding this historical context is crucial for today's researchers, as it not only provides a toolbox of synthetic methods but also inspires the development of even more sophisticated and sustainable approaches for the future. The rich history and evolving synthetic landscape of aliphatic isothiocyanates ensure their continued importance in both academic research and industrial applications.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Protocols for 3-Isothiocyanatopentane
This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals working with 3-isothiocyanatopentane. Given the reactive nature of the isothiocyanate functional group, a thorough understanding and implementation of these procedures are critical to ensure personnel safety and experimental integrity. This document synthesizes data from analogous compounds and established best practices for handling reactive chemical intermediates.
Hazard Identification and Risk Assessment
This compound (C₆H₁₁NS) is a member of the isothiocyanate class of organic compounds, which are known for their reactivity and potential toxicity. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of similar isothiocyanates is warranted.[1]
1.1. Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to assessing its potential hazards.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₁NS | [2] | |
| Molecular Weight | 129.22 | g/mol | [2][3] |
| Boiling Point | 90 (at 25 mmHg) | °C | [2] |
| Density | 0.92 | g/cm³ | [2] |
| Flash Point | 59.4 | °C | [2] |
| Vapor Pressure | 0.973 | mmHg at 25°C | [2] |
| Water Solubility | Insoluble (predicted) | [3] | |
| LogP | 2.27780 | [2] |
1.2. Toxicological Profile (Inferred)
Based on data from other isothiocyanates, this compound should be considered hazardous.[1] The primary routes of exposure and their potential effects are:
-
Inhalation: Isothiocyanates can be volatile and their vapors are often irritating to the respiratory system.[4] Inhalation may cause coughing, shortness of breath, and irritation of the mucous membranes.
-
Dermal Contact: The compound is likely to be a skin irritant and may cause allergic reactions upon repeated exposure.[4][5] Absorption through the skin is possible and may lead to systemic toxicity.
-
Eye Contact: Direct contact can cause severe irritation or chemical burns.[5][6]
1.3. Flammability and Reactivity
With a flash point of 59.4°C, this compound is a combustible liquid.[2] It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[7] Contact with water or moisture may lead to decomposition, releasing potentially hazardous fumes.[7]
Safe Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[8]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1][5][6]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Provides protection against splashes and vapors. Standard EN166 or OSHA 29 CFR 1910.133 compliant.[4][6] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.[9] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned. |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during a large spill. A full respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[4][6] |
2.3. Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Storage Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8] A dedicated corrosives or flammables cabinet is recommended.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of vapors.[6][7]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, alcohols, and amines.[7]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent degradation.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. Spill Response
Caption: Decision-making workflow for a this compound spill.
4.1.1. Minor Spill (less than 100 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials.[10]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
4.1.2. Major Spill (greater than 100 mL) or any spill outside a fume hood:
-
Evacuate the laboratory immediately.[12]
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable and there is a risk of ignition.
-
Close the laboratory doors to contain the vapors.
-
Call emergency services and the institutional Environmental Health and Safety (EH&S) department.[13]
-
Provide them with the identity of the spilled material and any other relevant information from a safe location.
-
Do not re-enter the area until it has been cleared by safety professionals.
4.2. Fire Response
-
If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]
-
For larger fires, or if the fire is spreading, evacuate the area immediately and activate the fire alarm.
-
Vapors may be heavier than air and can travel to an ignition source.[4]
-
During a fire, irritating and highly toxic gases such as nitrogen oxides, sulfur oxides, and carbon monoxide may be generated.[14][15]
4.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Dermal Contact: Immediately remove contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, compatible, and sealed container.[9]
-
Do not mix with other waste streams to avoid potentially hazardous reactions.[9]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
structural analogs and derivatives of 3-isothiocyanatopentane
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Isothiocyanatopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) represent a pivotal class of organosulfur compounds, characterized by the highly reactive -N=C=S functional group. While naturally occurring ITCs from cruciferous vegetables are widely studied for their potent biological activities, synthetic analogs provide a vast chemical space for therapeutic exploration and industrial application. This guide focuses on this compound, a simple aliphatic isothiocyanate, as a model scaffold. We will explore its synthesis, the strategic design of its structural analogs, and the chemical diversity of its derivatives. This document provides a technical foundation, from fundamental reaction mechanisms to detailed analytical protocols, for researchers aiming to leverage the unique chemistry of this compound class in drug discovery and materials science.
The Core Moiety: this compound
This compound (also known as 3-pentyl isothiocyanate) is an aliphatic isothiocyanate featuring the functional group attached to the third carbon of a pentane chain. This symmetrical structure serves as an excellent starting point for understanding the fundamental properties of non-activated alkyl isothiocyanates.
The isothiocyanate functional group is a heterocumulene, possessing two key electrophilic centers: the central carbon atom and, in acyl derivatives, the carbonyl carbon.[1] This electrophilicity is the cornerstone of its reactivity, enabling it to readily react with a wide array of nucleophiles.[2][3] This reactivity profile is responsible for the biological mechanism of action of many ITCs, which often involves covalent modification of thiol groups in proteins like transcription factors and enzymes.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 201224-89-7 | [7][8][9] |
| Molecular Formula | C₆H₁₁NS | [7][8][9] |
| Molecular Weight | 129.22 g/mol | [7][8][9] |
| Boiling Point | 90°C @ 25 mmHg | [7][9] |
| Density | 0.92 g/cm³ | [7][9] |
| Appearance | Colorless Oil | [10] |
Synthesis of Aliphatic Isothiocyanates: A Methodological Overview
The synthesis of this compound and its analogs predominantly starts from the corresponding primary amine. The most established and versatile method is the two-step, one-pot conversion via a dithiocarbamate salt intermediate.[11][12][13]
The Dithiocarbamate Route
This method is favored for its high yields and use of readily available starting materials. It involves two key transformations:
-
Formation of Dithiocarbamate Salt: The primary amine (e.g., 3-aminopentane) is treated with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (Et₃N) or N-methylmorpholine (NMM). The nucleophilic amine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate salt in situ.[10][11]
-
Desulfurization: The intermediate salt is then decomposed using a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. The choice of reagent is critical and can be tailored to the substrate's sensitivity and desired purity. Common desulfurization agents include:
-
Tosyl Chloride (TsCl): A classic and effective reagent that mediates the decomposition of the dithiocarbamate salt.[11]
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A modern reagent that allows for rapid, high-yield synthesis, often under microwave irradiation.[10]
-
Di-tert-butyl dicarbonate (Boc₂O): Offers a clean workup procedure as the by-products are mostly volatile (CO₂, COS, tert-butanol).[13]
-
Hydrogen Peroxide (H₂O₂): An inexpensive and effective option for non-chiral isothiocyanates.[12]
-
General Synthetic Workflow Diagram
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the dithiocarbamate decomposition method.
Materials:
-
3-Aminopentane
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminopentane (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Dithiocarbamate Formation: Cool the solution to 0°C in an ice bath. Add carbon disulfide (1.1 eq) dropwise while stirring. Allow the reaction to stir at 0°C for 30 minutes, during which the dithiocarbamate salt will form.
-
Desulfurization: To the same flask, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless oil.[10]
Structural Analogs and Derivatives: Expanding Chemical Diversity
The true power of this compound lies in its utility as a scaffold for generating a library of related compounds.
Structural Analogs
Analogs are created by modifying the alkyl backbone. These modifications are crucial for probing structure-activity relationships (SAR).
-
Isomeric Analogs: These include 1-isothiocyanatopentane[14][15] and 2-isothiocyanatopentane. Changing the position of the -N=C=S group alters the steric hindrance around the reactive center, which can influence reaction kinetics and biological target specificity.
-
Chain Length Analogs: Synthesizing analogs with shorter (e.g., isothiocyanatobutane) or longer (e.g., isothiocyanatohexane) alkyl chains modifies the compound's lipophilicity, affecting properties like membrane permeability and solubility.
-
Aromatic and Functionalized Analogs: Replacing the pentyl group with an aromatic ring (e.g., benzyl isothiocyanate, BITC) or a phenethyl group (phenethyl isothiocyanate, PEITC) introduces different electronic and steric properties.[16] Studies have shown that aromatic ITCs often exhibit enhanced antimicrobial activity compared to their aliphatic counterparts, highlighting the importance of the 'R' group in modulating biological function.[16]
Derivatives via Nucleophilic Addition
The primary mode of reactivity for the isothiocyanate group is nucleophilic addition to the central carbon atom. This allows for the straightforward synthesis of a wide range of stable derivatives.[2][3]
-
Thioureas: Reaction with primary or secondary amines yields substituted thioureas. This reaction is fundamental to the Edman degradation for peptide sequencing and is a common route to biologically active molecules.[12][13]
-
Thiocarbamates: Reaction with alcohols produces thiocarbamates.[2]
-
Dithiocarbamates: Reaction with thiols (e.g., cysteine residues in proteins or glutathione) forms dithiocarbamates. This reaction is considered a primary mechanism for the biological activity of ITCs.[4][5]
Reaction Pathway Diagram
Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Methods
Table 2: Key Spectroscopic Signatures for Isothiocyanates
| Technique | Signature | Description | Reference(s) |
| FTIR | ~2040-2140 cm⁻¹ | Strong, broad absorption due to the asymmetric N=C=S stretch. This is the most characteristic peak. | [17] |
| ¹H NMR | δ ≈ 3.5 ppm | For this compound, the proton on the carbon bearing the -NCS group (CHNCS) appears as a multiplet. | [10] |
| ¹³C NMR | δ ≈ 130 ppm | The carbon of the -NCS group is typically found in this region (value can vary). | [10] |
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for both purification and analysis of ITCs.[18] A C18 stationary phase is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile ITCs like this compound, providing both separation and structural information from the mass spectrum.[19][20]
Standard Analytical Workflow
Biological Context and Applications
While this guide focuses on the chemistry, the motivation for synthesizing ITC analogs is often driven by their biological potential.
-
Mechanism of Action: ITCs are potent electrophiles that can covalently modify nucleophilic residues (primarily cysteine) on proteins.[5][6] This activity underlies their well-documented chemopreventive, anti-inflammatory, and antimicrobial effects.[5][12][21] They can modulate key signaling pathways, such as by activating the antioxidant Nrf2 pathway.[18]
-
Drug Development: The ability to form stable covalent bonds is highly attractive in modern drug design for achieving prolonged or irreversible inhibition of therapeutic targets. The synthesis of diverse ITC libraries allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
-
Synthetic Intermediates: Beyond their direct biological applications, isothiocyanates are versatile building blocks for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, which are themselves important pharmacophores.[1][13]
Conclusion
This compound serves as an exemplary model for the study of aliphatic isothiocyanates. Its straightforward synthesis provides a robust platform for generating a multitude of structural analogs and derivatives. By understanding the fundamental reactivity of the isothiocyanate moiety and employing systematic analytical methodologies, researchers can effectively design and create novel molecules. This strategic approach is invaluable for professionals in drug development and chemical biology who seek to harness the unique properties of this reactive class of compounds for therapeutic innovation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. nbinno.com [nbinno.com]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 8. 3-Pentane isothiocyanate [webbook.nist.gov]
- 9. 3-Pentyl isothiocyanate, 98%: [transworldchemicals.com]
- 10. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. Showing Compound 1-Isothiocyanatopentane (FDB017791) - FooDB [foodb.ca]
- 15. hmdb.ca [hmdb.ca]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advancing N-Terminal Peptide Sequencing with 3-Isothiocyanatopentane
Introduction: The Critical Role of N-Terminal Sequencing
In the landscape of proteomics and drug development, the precise characterization of proteins and peptides is paramount. The N-terminal sequence of a protein is a vital piece of information, offering insights into its identity, post-translational modifications, and processing.[1][] N-terminal sequencing is indispensable for verifying recombinant proteins, identifying protein cleavage sites, and ensuring the quality and consistency of peptide-based therapeutics.[3][4] The foundational method for this has long been the Edman degradation, a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus of a peptide.[5][6][7]
The classic Edman degradation protocol utilizes phenylisothiocyanate (PITC) as the derivatizing agent.[8][9] While highly effective and well-established, the continuous pursuit of enhanced sensitivity, alternative chromatographic profiles, and improved sequencing efficiencies has led to the exploration of other isothiocyanate reagents.[10][11][12] This application note introduces 3-isothiocyanatopentane, an aliphatic isothiocyanate, as a novel reagent for N-terminal peptide sequencing and provides a detailed protocol for its application.
The Edman Degradation: A Cyclical Process of Derivatization and Cleavage
The Edman degradation is a powerful technique that allows for the sequential removal and identification of amino acids from the N-terminus of a peptide without hydrolyzing the entire protein.[5][7] The process is cyclical and consists of three main steps for each amino acid residue:
-
Coupling: The peptide is reacted with an isothiocyanate reagent, traditionally PITC, under mildly alkaline conditions. The uncharged N-terminal amino group acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiocarbamoyl derivative.[13][14]
-
Cleavage: The derivatized N-terminal residue is then cleaved from the peptide chain under acidic conditions. This step yields a cyclic anilinothiazolinone (ATZ) derivative of the amino acid and the original peptide shortened by one residue.[15][16][17]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable thiohydantoin derivative, which is then identified, typically by high-performance liquid chromatography (HPLC).[8][16][17]
The shortened peptide is then available for the next cycle of the Edman degradation.[8] This process is often automated, allowing for the sequencing of up to 30-50 amino acid residues.[5][7][15][17]
Introducing this compound: A Novel Reagent for N-Terminal Sequencing
While PITC has been the cornerstone of Edman degradation, the use of alternative isothiocyanates can offer unique advantages.[10][12] We propose the use of this compound, an aliphatic isothiocyanate, for N-terminal peptide sequencing.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 201224-89-7[18][19] |
| Molecular Formula | C6H11NS[18][19] |
| Molecular Weight | 129.22 g/mol [18] |
| Boiling Point | 90°C at 25 mmHg[19] |
| Density | 0.92 g/cm³[19] |
The branched aliphatic nature of this compound is expected to impart different physicochemical properties to the resulting thiohydantoin-amino acid derivatives compared to the aromatic PITC. These differences may include:
-
Altered Chromatographic Retention: The less hydrophobic, more flexible structure of the pentyl group compared to the rigid phenyl group will likely lead to different elution profiles in reversed-phase HPLC. This could be advantageous for resolving certain amino acid derivatives that are challenging to separate using the standard PITC method.
-
Modified Solubility: The aliphatic derivatives may exhibit different solubility characteristics in the extraction solvents used during the Edman cycle, potentially leading to improved recovery and reduced sample loss.
-
Enhanced Mass Spectrometry Signal: For workflows that utilize mass spectrometry for identification, the fragmentation patterns of the aliphatic thiohydantoin derivatives may differ from their phenyl counterparts, potentially offering clearer and more easily interpretable spectra.[10][12]
Reaction Mechanism with this compound
The reaction of this compound with the N-terminal amino group of a peptide follows the established Edman degradation mechanism.
Figure 1. Reaction mechanism of this compound in N-terminal sequencing.
Experimental Protocol: N-Terminal Sequencing with this compound
This protocol outlines the steps for N-terminal sequencing of a purified peptide sample using this compound. It is designed for use with an automated protein sequencer.
Materials and Reagents
-
Purified peptide sample (10-100 picomoles)[5]
-
This compound (sequencing grade)
-
Coupling buffer: N-methylmorpholine or similar, pH 8.5-9.0
-
Cleavage agent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion solution: 25% aqueous TFA
-
Extraction solvents: Ethyl acetate, n-butyl chloride
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water)
-
Amino acid standards (for calibration)
Protocol
-
Sample Preparation:
-
Ensure the peptide sample is free of interfering substances such as primary and secondary amines, salts, and detergents.[20]
-
If necessary, purify the sample by HPLC or electroblotting onto a PVDF membrane.[20][21]
-
Quantify the amount of peptide to ensure it is within the optimal range for the sequencer (typically 10-100 pmol).[5]
-
-
Automated Sequencing Program:
-
Program the protein sequencer with cycles of coupling, cleavage, and conversion reactions. The following is a representative protocol that may require optimization.
Step Reagent/Condition Duration Purpose Coupling This compound in coupling buffer 20-30 min Derivatization of the N-terminal amino group. Wash Ethyl acetate 5-10 min Removal of excess reagent and by-products. Cleavage Anhydrous TFA 5-10 min Cleavage of the N-terminal amino acid derivative. Extraction n-Butyl chloride 5-10 min Transfer of the ATZ-amino acid to the conversion flask. Conversion 25% Aqueous TFA 15-20 min Conversion of the ATZ-amino acid to the stable PTH-amino acid. HPLC Analysis Gradient elution 20-30 min Separation and identification of the PTH-amino acid. -
-
HPLC Analysis:
-
The PTH-amino acid derivative from each cycle is automatically injected onto a reversed-phase HPLC column.
-
Identify the amino acid by comparing the retention time of the unknown peak with the retention times of known PTH-amino acid standards.
-
The use of this compound will necessitate the synthesis and characterization of the corresponding 20 PTH-amino acid standards for accurate identification.
-
-
Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
Monitor the yield of each cycle to assess the efficiency of the sequencing run. A gradual decrease in yield is expected with each cycle.
-
Experimental Workflow
Figure 2. Overall experimental workflow for N-terminal sequencing with this compound.
Troubleshooting and Considerations
-
Blocked N-terminus: The Edman degradation will not proceed if the N-terminal amino group is chemically modified (e.g., acetylated).[1][5] Mass spectrometry can be used to investigate potential N-terminal blocking.[1]
-
Low Yield: Incomplete coupling or cleavage reactions can lead to low sequencing yields. Optimization of reaction times and temperatures may be necessary.
-
Contamination: Contaminating proteins or peptides will result in multiple amino acids being detected in each cycle, making sequence determination impossible.[20]
-
Modified Amino Acids: Post-translationally modified amino acids may not be identifiable with standard PTH-amino acid standards and may require further characterization.
Conclusion
The Edman degradation remains a robust and reliable method for N-terminal peptide sequencing.[11] While phenylisothiocyanate is the conventional reagent, the exploration of novel isothiocyanates like this compound offers the potential for improved chromatographic separation and alternative analytical properties. The protocols and considerations outlined in this application note provide a framework for researchers to explore the use of this compound in their N-terminal sequencing workflows, potentially overcoming some of the limitations of the traditional method and expanding the toolkit for protein characterization.
References
- 1. Struggling with N-Terminal Protein Sequencing? 2 Common Issues and How to Fix Them! | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. nbinno.com [nbinno.com]
- 9. 99%, liquid, for protein sequencing | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 15. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 18. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 20. cib.csic.es [cib.csic.es]
- 21. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
experimental guide for 3-isothiocyanatopentane conjugation to amino acids
Application Note & Protocol
Topic: Experimental Guide for 3-Isothiocyanatopentane Conjugation to Amino Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the covalent conjugation of this compound to the primary amino groups of amino acids. Isothiocyanates are versatile reagents in bioconjugation, forming stable thiourea linkages with nucleophilic amines, a reaction central to peptide labeling, drug delivery, and proteomics. This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, critical reaction parameters, and the rationale behind methodological choices. We present a detailed, validated protocol, methods for purification and characterization, and troubleshooting advice to ensure reproducible, high-yield conjugation for research and development applications.
Introduction: The Chemistry and Utility of Isothiocyanate Conjugation
The isothiocyanate functional group (-N=C=S) is a powerful tool in chemical biology and drug development. Its central carbon atom is highly electrophilic, making it an excellent target for nucleophilic attack by primary amines, such as the N-terminal alpha-amino group of a peptide or the epsilon-amino group of a lysine residue.[1][2] This reaction, proceeding under mild conditions, results in the formation of a highly stable N,N'-disubstituted thiourea bond.[3]
This compound, with its aliphatic pentyl structure, introduces a moderate degree of hydrophobicity. Conjugating this moiety to an amino acid or peptide can be employed to:
-
Modify the pharmacokinetic properties of a peptide-based therapeutic.
-
Serve as a hydrophobic tag for analytical purposes.
-
Act as a building block in the synthesis of more complex molecules.
Understanding the kinetics and pH-dependence of this reaction is paramount for achieving high selectivity and yield.[4] This guide provides the foundational knowledge and practical steps to successfully perform and validate this important conjugation reaction.
The Chemical Principle: Mechanism of Thiourea Formation
The conjugation reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic central carbon of the isothiocyanate group. This forms a transient, unstable intermediate which rapidly rearranges via proton transfer to yield the stable thiourea product.
The Critical Role of pH
The success of the conjugation is critically dependent on the reaction pH. The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to initiate the attack.[3] Therefore, the reaction is typically performed under basic conditions.
-
Optimal pH for Amine Reactivity: A pH range of 9.0 to 11.0 is ideal for ensuring that the target amino groups are deprotonated and maximally reactive.[5][6]
-
Competing Side Reactions: At a lower pH (6.0-8.0), the thiol group (-SH) of a cysteine residue, if present, can become a competing nucleophile, forming a dithiocarbamate adduct.[7][8] While this reaction is often reversible, it can reduce the yield of the desired amine conjugate.[9] Furthermore, isothiocyanates can be susceptible to hydrolysis in aqueous buffers, a process that can be accelerated over time.[10][11]
The diagram below illustrates the reaction mechanism.
Caption: Mechanism of thiourea formation via nucleophilic attack.
Experimental Protocol
This protocol details the conjugation of this compound to a generic amino acid (e.g., Glycine or Lysine).
Materials and Reagents
-
Amino Acid (e.g., Glycine, L-Lysine hydrochloride)
-
This compound
-
Sodium Bicarbonate (NaHCO₃) or Sodium Borate (Na₂B₄O₇·10H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA)
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Methodology
The overall experimental workflow is outlined in the diagram below.
Caption: Workflow for this compound conjugation.
Step 1: Preparation of Buffers and Stock Solutions
-
Prepare 0.1 M Sodium Bicarbonate Buffer (pH 9.5): Dissolve 8.4 g of NaHCO₃ in ~950 mL of deionized water. Adjust the pH to 9.5 using 1 M NaOH. Bring the final volume to 1 L.
-
Prepare Amino Acid Solution: Dissolve the amino acid in the pH 9.5 bicarbonate buffer to a final concentration of 10 mM.
-
Scientist's Note: Ensure the amino acid is fully dissolved. Gentle warming or sonication can be used if necessary. The basic pH is crucial for deprotonating the amine.[4]
-
-
Prepare this compound Stock Solution: Prepare a 100 mM stock solution by dissolving this compound in anhydrous DMSO or acetonitrile.
-
Scientist's Note: Isothiocyanates can be moisture-sensitive. Using an anhydrous organic solvent helps maintain the reagent's integrity. Due to the likely low aqueous solubility of this compound, a co-solvent is necessary for the reaction.[12]
-
Step 2: The Conjugation Reaction
-
To a stirred solution of the 10 mM amino acid (e.g., 10 mL), add the 100 mM this compound stock solution to achieve a 5-fold molar excess. For 10 mL of amino acid solution (0.1 mmol), this would be 0.5 mL of the isothiocyanate stock (0.05 mmol). A 5:1 ratio is a good starting point.[13]
-
Incubate the reaction mixture at 37°C with continuous stirring for 2-4 hours.
-
Scientist's Note: A slightly elevated temperature can significantly improve the reaction yield without promoting significant degradation.[13] The reaction vessel should be sealed to prevent evaporation of the organic solvent.
-
Step 3: Monitoring the Reaction
-
Periodically (e.g., at t=0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 90 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Analyze the sample by analytical RP-HPLC. Monitor the consumption of the amino acid peak and the appearance of a new, typically more retained, product peak.
Step 4: Purification of the Conjugate
-
Once the reaction is complete (as determined by HPLC), acidify the entire reaction mixture to a pH of ~3 using 1 M HCl. This protonates any remaining amines and ensures the carboxyl group of the amino acid is protonated.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Purify the crude product using preparative reverse-phase HPLC with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Collect fractions corresponding to the product peak, pool them, and remove the organic solvent via rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a white powder.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the final this compound-amino acid conjugate.
| Technique | Purpose | Expected Result |
| Analytical RP-HPLC | Assess Purity | A single major peak with a retention time greater than the starting amino acid. Purity should be >95%. |
| ESI-Mass Spectrometry | Confirm Identity | The observed mass [M+H]⁺ should match the calculated exact mass of the thiourea conjugate. |
| ¹³C NMR | Structural Confirmation | A characteristic signal for the thiocarbonyl (C=S) carbon should be observed in the range of 180-185 ppm.[14] |
| ¹H NMR | Structural Confirmation | Signals corresponding to the protons of both the amino acid and the 3-pentyl group from the isothiocyanate should be present and integrated correctly. |
Example Calculation for ESI-MS:
-
Glycine: C₂H₅NO₂ (MW = 75.07 g/mol )
-
This compound: C₆H₁₁NS (MW = 129.22 g/mol )
-
Conjugate: C₈H₁₆N₂O₂S (MW = 204.29 g/mol )
-
Expected [M+H]⁺: 205.09
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Reaction pH is too low. 2. Isothiocyanate has degraded. 3. Insufficient reaction time/temp. | 1. Verify buffer pH is between 9 and 10. 2. Use fresh isothiocyanate and anhydrous solvent. 3. Increase reaction time or temperature (e.g., to 50°C). |
| Multiple Product Peaks | 1. Reaction with other nucleophiles (e.g., cysteine). 2. Di-substitution on a diamino acid (e.g., Lysine). | 1. If cysteine is present, consider protecting the thiol group. 2. Control stoichiometry carefully (use less isothiocyanate) to favor mono-substitution. Purify via HPLC. |
| No Reaction | 1. Inactive isothiocyanate. 2. Amino group is not available (e.g., protonated or part of a secondary amine like proline). | 1. Verify the quality of the isothiocyanate reagent. 2. This protocol is for primary amines. For secondary amines, reaction conditions will be much harsher and yields lower. |
Conclusion
The conjugation of this compound to amino acids is a robust and reliable method for introducing a hydrophobic aliphatic moiety. By carefully controlling the reaction pH to favor the deprotonated amine, utilizing an organic co-solvent for solubility, and monitoring the reaction's progress, researchers can achieve high yields of the desired thiourea product. The protocols and analytical methods outlined in this guide provide a solid framework for the successful synthesis, purification, and characterization of these valuable conjugates for a wide array of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Application Note: N-Terminal Protein Sequencing Using 3-Isothiocyanatopentane via Modified Edman Degradation
Abstract
This document provides a comprehensive guide to the principles and application of 3-isothiocyanatopentane as a novel reagent for the N-terminal sequencing of proteins and peptides, based on the foundational Edman degradation chemistry. While phenyl isothiocyanate (PITC) is the traditional reagent, the use of an aliphatic isothiocyanate like this compound offers a unique chemical alternative. This note details the adapted methodology, including the reaction mechanism, a step-by-step protocol for manual or automated sequencing, and guidelines for the analysis of the resulting 3-pentylthiohydantoin (PTH)-amino acid derivatives. The protocol is designed to be a self-validating system, explaining the chemical rationale behind each step to ensure robust and reproducible results.
Principle of the Method
The Edman degradation is a powerful chemical method for determining the amino acid sequence of a polypeptide chain from its N-terminus.[1][2] The process involves a cyclical, three-step reaction that sequentially cleaves and identifies one amino acid at a time without hydrolyzing the rest of the peptide.[3][4][5] This application note adapts the classical Edman chemistry for the use of this compound.
The core of the method remains the same and is comprised of three key steps:
-
Coupling: The peptide is reacted with this compound under mildly alkaline conditions. The uncharged N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This forms a 3-pentylthiocarbamoyl (PTC) derivative of the peptide.
-
Cleavage: The reaction conditions are shifted to strongly acidic and anhydrous by introducing trifluoroacetic acid (TFA). Under these conditions, the sulfur atom of the PTC-peptide attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact for the next cycle.[5][6]
-
Conversion: The liberated ATZ-amino acid derivative is extracted and then treated with aqueous acid to rearrange it into a more stable 3-pentylthiohydantoin (PTH)-amino acid.[4][5] This stable derivative is then identified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
The cycle is then repeated to identify the subsequent amino acid in the sequence.[2] Modern automated sequencers can perform 30-50 cycles with high efficiency.[3][4][10]
Rationale for Using this compound
While PITC is the standard, the use of an alkyl isothiocyanate like this compound introduces different chemical properties:
-
Reactivity: Alkyl isothiocyanates are generally effective reagents for this reaction. The electron-donating nature of the alkyl groups may slightly alter the reaction kinetics compared to the phenyl group in PITC.
-
Derivative Properties: The resulting 3-pentylthiohydantoin (PTH)-amino acids will be more aliphatic and less UV-active at higher wavelengths compared to the phenyl-PTH derivatives. This necessitates adjustments in the HPLC detection and separation methods. The increased hydrophobicity may alter elution profiles, potentially offering better resolution for certain amino acid derivatives.
Workflow Diagram: Modified Edman Degradation
The diagram below illustrates the cyclical process of N-terminal sequencing using this compound.
Caption: Workflow of the Edman cycle using this compound.
Materials and Reagents
-
Protein/Peptide Sample: 10-100 picomoles, salt-free, lyophilized.
-
Coupling Reagent: Sequencing-grade this compound.
-
Coupling Buffer: N-methylmorpholine buffer (e.g., 12.5% N-methylmorpholine in water/methanol 1:1, pH 9.0).
-
Cleavage Reagent: Sequencing-grade anhydrous Trifluoroacetic Acid (TFA).
-
Conversion Reagent: 25% (v/v) aqueous TFA.
-
Solvents: Sequencing-grade Heptane, Ethyl Acetate, Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC-grade).
-
Equipment:
-
Automated Protein Sequencer or manual reaction vials/sequencer.
-
HPLC system with a UV detector (set to ~254 nm) and a C18 reverse-phase column.
-
Nitrogen gas source for drying.
-
Heating block or oven.
-
Experimental Protocol
This protocol can be adapted for automated sequencers or performed manually.
Step 1: Sample Preparation
-
Ensure the protein or peptide sample is free of salts, detergents, and primary amine contaminants (e.g., Tris buffer), as these will interfere with the coupling reaction. Precipitation methods or buffer exchange may be necessary.[11]
-
If starting with a protein from a gel, transfer it to a PVDF membrane. Edman degradation can be performed directly on the PVDF-blotted sample.[3]
-
Quantify the amount of protein/peptide to ensure it is within the 10-100 picomole range for optimal results.[3]
Step 2: The Edman Cycle
A. Coupling Reaction
-
Dissolve the lyophilized peptide in a minimal volume of coupling buffer.
-
Add a 5% solution of this compound in heptane. The non-polar solvent helps to deliver the hydrophobic reagent.
-
Incubate at 45-55°C for 20-30 minutes. The alkaline conditions ensure the N-terminal amino group is deprotonated and thus nucleophilic.
-
Dry the sample completely under a stream of nitrogen to remove excess reagent and solvent.
Causality: The reaction requires a free, uncharged N-terminal amino group to attack the isothiocyanate. The basic pH maintains this state. The temperature accelerates the reaction.
B. Cleavage Reaction
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate at 45-55°C for 10-15 minutes. This step must be anhydrous to prevent acid hydrolysis of other peptide bonds.[12]
-
The N-terminal amino acid is cleaved, forming the ATZ-derivative.
-
Dry the sample under nitrogen.
Causality: The strong acid protonates the peptide bond, making it susceptible to nucleophilic attack from the nearby sulfur atom of the PTC adduct, leading to cyclization and cleavage.
C. Extraction and Conversion
-
Extract the ATZ-amino acid derivative with an organic solvent like ethyl acetate or chlorobutane. The remaining (shortened) peptide is insoluble and remains for the next cycle.
-
Transfer the organic extract containing the ATZ-derivative to a new tube.
-
Add 25% aqueous TFA to the extract.
-
Incubate at 55-65°C for 20-30 minutes. This converts the unstable ATZ-derivative to the stable PTH-amino acid.
-
Dry the sample completely to remove the acid before HPLC analysis.
Causality: The aqueous acid catalyzes the rearrangement of the thiazolinone ring to the more stable hydantoin ring system, which is essential for reliable chromatographic identification.[4][5]
Step 3: HPLC Analysis
-
Reconstitute the dried PTH-amino acid in a suitable solvent (e.g., 20-30% acetonitrile in water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution, typically from a low to high concentration of organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., dilute acetate or phosphate buffer).
-
Monitor the elution profile with a UV detector at approximately 254 nm.
-
Identify the PTH-amino acid by comparing its retention time to a standard chromatogram of known PTH-amino acid derivatives.[7][8][13]
Data Analysis and Interpretation
The primary output is a series of HPLC chromatograms, one for each cycle of degradation. The identity of the amino acid at each position is determined by matching the major peak in the chromatogram to the retention time of a known standard.
Table 1: Hypothetical Elution Profile for 3-Pentylthiohydantoin (PTH)-Amino Acids
The elution order on a C18 column is generally from most polar to least polar. The 3-pentyl group will increase the overall hydrophobicity of all derivatives compared to their phenyl-PTH counterparts.
| Amino Acid | Expected Retention Time (Hypothetical) | Notes |
| Aspartic Acid (D) | Early Eluting | Highly polar side chain. |
| Glutamic Acid (E) | Early Eluting | Polar side chain. |
| Asparagine (N) | Early-Mid Eluting | |
| Serine (S) | Early-Mid Eluting | May show dehydration peaks.[13] |
| Glutamine (Q) | Early-Mid Eluting | |
| Threonine (T) | Early-Mid Eluting | May show dehydration peaks.[13] |
| Glycine (G) | Mid Eluting | |
| Histidine (H) | Mid Eluting | Basic, may require ion-pairing agents. |
| Alanine (A) | Mid Eluting | |
| Arginine (R) | Mid Eluting | Basic, may require ion-pairing agents. |
| Proline (P) | Mid-Late Eluting | Unique cyclic structure. |
| Tyrosine (Y) | Mid-Late Eluting | |
| Valine (V) | Late Eluting | |
| Methionine (M) | Late Eluting | |
| Isoleucine (I) | Late Eluting | Hydrophobic. |
| Leucine (L) | Late Eluting | Hydrophobic. |
| Phenylalanine (F) | Late Eluting | Very hydrophobic. |
| Tryptophan (W) | Late Eluting | Very hydrophobic. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PTH peak detected | - N-terminus is blocked (e.g., acetylation).- Sample amount is too low.- Inefficient coupling reaction. | - Verify N-terminal accessibility.- Increase sample amount.- Optimize coupling pH and time. |
| Multiple peaks in a cycle | - Incomplete cleavage from the previous cycle ("lag").- Acid hydrolysis of the peptide chain.- Sample contamination. | - Ensure cleavage step goes to completion.- Use strictly anhydrous TFA for cleavage.- Purify the sample before sequencing. |
| Decreasing signal over cycles | - Sample wash-out (especially for small peptides).- Destructive side reactions. | - Covalently attach the peptide to a solid support.- Ensure high-purity, sequencing-grade reagents. |
| Blank cycle (no peak) | - Proline residue (sometimes reacts slowly).- Modified amino acid not soluble in extraction solvent. | - Check for proline-specific reaction conditions.- Consider alternative extraction solvents. |
References
- 1. Edman Degradation Method of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. upcollege.ac.in [upcollege.ac.in]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 11. cib.csic.es [cib.csic.es]
- 12. ehu.eus [ehu.eus]
- 13. tandfonline.com [tandfonline.com]
Application Note: Covalent Modification of Lysine Residues with 3-Isothiocyanatopentane
Introduction: Expanding the Chemist's Toolkit for Lysine Modification
The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostic agents, and research tools.[1][2] Among the nucleophilic amino acid residues, lysine is a frequent target for bioconjugation due to its high abundance on protein surfaces and the strong nucleophilicity of its ε-amino group under accessible pH conditions.[1][3] While a plethora of reagents exist for lysine modification, the exploration of novel modifying agents is crucial for expanding the chemical space and achieving unique functionalities. This application note introduces 3-isothiocyanatopentane, a structurally distinct aliphatic isothiocyanate, as a reagent for the specific and stable modification of lysine residues.
Isothiocyanates are well-established electrophilic partners for primary amines, forming a highly stable thiourea linkage.[4][5] This reaction is the basis for classic protein chemistry techniques, including Edman degradation for peptide sequencing.[5] In the realm of drug development and research, isothiocyanate-bearing molecules are widely used to attach fluorescent dyes, polyethylene glycol (PEG) chains, and cytotoxic payloads to proteins.[1][6] The use of this compound offers a unique modification due to its branched aliphatic structure, which can influence the physicochemical properties of the modified protein, such as hydrophobicity and steric profile, in ways distinct from commonly used aromatic or linear isothiocyanates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for the covalent modification of lysine residues using this compound.
Mechanism of Action: The Thiourea Formation
The fundamental reaction between this compound and the ε-amino group of a lysine residue is a nucleophilic addition. The lone pair of electrons on the primary amine nitrogen of lysine attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This reaction proceeds efficiently under mild alkaline conditions (pH 8.5-9.5), where the lysine's ε-amino group is sufficiently deprotonated to act as a potent nucleophile.[1] The resulting product is a stable N,N'-disubstituted thiourea covalent bond.
Figure 1: Reaction of Lysine with this compound.
Applications in Research and Drug Development
The covalent modification of lysine residues with this compound can be leveraged in several key areas:
-
Modulation of Physicochemical Properties: The introduction of the pentyl group can increase the hydrophobicity of a protein. This can be advantageous for applications requiring interaction with lipid membranes or for altering the solubility profile of a protein therapeutic.
-
Protein-Protein Interaction Probes: By attaching a bulky, aliphatic group to a specific lysine, it is possible to sterically hinder or modulate protein-protein interactions. This can be a valuable tool for studying biological pathways and identifying key interaction domains.
-
Drug Conjugation: While this compound itself is not a drug, its isothiocyanate functionality can be incorporated into more complex molecules. This allows for the conjugation of small molecule drugs or imaging agents to antibodies or other protein scaffolds, a strategy central to the development of Antibody-Drug Conjugates (ADCs).[3]
-
Development of Novel Biomaterials: The modification of lysine-rich proteins (e.g., collagen, gelatin) with this compound can alter their mechanical and self-assembly properties, leading to the creation of novel hydrogels and scaffolds for tissue engineering.[7]
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol outlines a general workflow for the covalent modification of a target protein with this compound. Optimization of the molar excess of the reagent and reaction time may be required for specific proteins.
1. Materials and Reagents:
-
Purified protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (CAS 201224-89-7)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
2. Reagent Preparation:
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the Labeling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.[8][9]
-
This compound Stock Solution: Due to the reactive nature of isothiocyanates, prepare the stock solution immediately before use. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
3. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically.
-
Slowly add the calculated volume of the this compound stock solution to the stirring protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if any components are light-sensitive.
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amine in Tris will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Modified Protein:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through an SEC column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform extensive dialysis against the storage buffer at 4°C.
6. Characterization and Storage:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Assess the degree of labeling (DOL) using mass spectrometry.
-
Store the modified protein at 4°C for short-term use or at -80°C for long-term storage.
Figure 2: General workflow for protein modification.
Characterization of the Modified Protein
Self-validation of the covalent modification is critical. The primary method for confirming the successful conjugation of this compound to lysine residues and determining the degree of labeling (DOL) is mass spectrometry.
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of this compound (Molecular Weight: 129.22 g/mol ).[10] Multiple peaks may be observed, representing different populations of the protein with varying numbers of modifications.
-
Peptide Mapping (Bottom-Up Proteomics): To identify the specific lysine residues that have been modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Modified peptides will exhibit a mass increase of 129.22 Da on the lysine residue.
Table 1: Expected Mass Shifts in Mass Spectrometry Analysis
| Analysis Type | Expected Observation | Purpose |
| Intact Protein ESI-MS | Mass increase of n × 129.22 Da | Determine Degree of Labeling (DOL) |
| Peptide Mapping (LC-MS/MS) | Mass shift of +129.22 Da on lysine-containing peptides | Identify specific modification sites |
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase the molar excess of this compound, extend the reaction time, or ensure the pH of the Labeling Buffer is between 9.0 and 9.5.[6]
-
Protein Precipitation: High degrees of modification can lead to protein aggregation, especially given the hydrophobic nature of the pentyl group. Reduce the molar excess of the reagent or perform the reaction at a lower temperature (4°C).
-
Reagent Instability: Isothiocyanates can be susceptible to hydrolysis. Always use anhydrous solvents for the stock solution and prepare it fresh for each experiment.
-
Buffer Incompatibility: Ensure that no primary amine-containing buffers (e.g., Tris, glycine) are present during the labeling reaction, as they will compete with the protein for reaction with the isothiocyanate.[9]
Conclusion
The covalent modification of lysine residues with this compound provides a reliable method for introducing a unique aliphatic moiety onto proteins. The resulting stable thiourea linkage and the straightforward reaction conditions make this a valuable technique for researchers in basic science and drug development. By following the detailed protocols and characterization methods outlined in this application note, scientists can confidently employ this compound to modulate protein function and create novel bioconjugates.
References
- 1. nbinno.com [nbinno.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 1-Isothiocyanatopentane (FDB017791) - FooDB [foodb.ca]
- 4. This compound, CasNo.201224-89-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes & Protocols: 3-Isothiocyanatopentane as a Versatile Building Block in Synthetic Organic Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Potential
Isothiocyanates (R-N=C=S) are a highly valuable class of reagents in synthetic organic chemistry, serving as pivotal precursors for a multitude of sulfur and nitrogen-containing compounds.[1][2] Their utility stems from the electrophilic carbon atom of the isothiocyanate moiety, which is susceptible to attack by a wide range of nucleophiles.[3] Among the diverse array of available isothiocyanates, 3-isothiocyanatopentane offers a unique combination of reactivity and structural features. The secondary alkyl (pentan-3-yl) group provides moderate steric hindrance, which can influence reaction kinetics and selectivity, while also imparting increased lipophilicity to the resulting derivatives—a desirable trait in medicinal chemistry for modulating pharmacokinetic properties.
This guide provides an in-depth exploration of this compound as a synthetic building block. It details its core reactivity, provides validated, step-by-step protocols for its synthesis and subsequent use, and explains the chemical principles underpinning these transformations. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and synthetic methodology development.
Physicochemical Properties & Handling
Understanding the physical properties of a reagent is critical for safe handling and effective experimental design. This compound is a colorless oil with characteristic properties summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NS | [4] |
| Molecular Weight | 129.22 g/mol | [4] |
| Boiling Point (Predicted) | 482.19 K (209.04 °C) | [4] |
| LogP (octanol/water) | 2.278 (Calculated) | [4] |
| ¹H NMR (700 MHz, CDCl₃) | δ = 3.53–3.49 (m, 1H), 1.66–1.60 (m, 4H), 1.01 (t, J=7.4 Hz, 6H) | [5] |
| ¹³C NMR (176 MHz, CDCl₃) | δ = 130.4 (NCS), 58.9 (CH), 26.1 (CH₂), 10.8 (CH₃) | [5] |
Safety & Handling: Like many isothiocyanates, this compound is a lachrymator and should be considered harmful if swallowed, inhaled, or in contact with skin.[6] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store the reagent in a tightly sealed container in a cool, dry place away from moisture and strong nucleophiles.
Core Synthetic Applications
The synthetic versatility of this compound is primarily demonstrated through its reactions with nucleophiles, leading to a variety of valuable molecular scaffolds.
Figure 1: Core reactivity pathways of this compound.
Synthesis of N,N'-Disubstituted Thioureas
The reaction between an isothiocyanate and a primary or secondary amine is one of the most robust and efficient methods for the synthesis of thioureas.[7] This transformation is foundational in the creation of organocatalysts, anion sensors, and molecules with significant biological activity.[8]
Mechanism: The reaction proceeds via a direct nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. A subsequent proton transfer from the nitrogen to the sulfur (or via the solvent) yields the stable thiourea product. The reaction is typically fast, clean, and high-yielding, often requiring no catalyst.
Figure 2: Mechanism of thiourea formation.
Synthesis of Heterocyclic Systems: The Thiazole Scaffold
Isothiocyanates are indispensable precursors for synthesizing a wide range of heterocycles.[5] Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, are privileged structures in medicinal chemistry. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone.[9] A powerful variation of this strategy utilizes this compound to first generate a thiourea in situ with a primary amine, which then undergoes cyclocondensation with an α-haloketone to furnish a 2-aminothiazole derivative.
Experimental Protocols
The following protocols have been optimized to provide reliable and reproducible results. Standard laboratory techniques should be employed throughout.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for converting primary amines to isothiocyanates using carbon disulfide and tosyl chloride as a desulfurizing agent.[10]
Materials:
-
Pentan-3-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pentan-3-amine (1.0 eq) and triethylamine (2.2 eq).
-
Dissolve the amines in anhydrous DCM (approx. 0.2 M solution relative to the starting amine).
-
Cool the solution to 0 °C using an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate of the dithiocarbamate salt may form.
-
Cool the mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting amine.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Protocol 2: General Procedure for the Synthesis of N-(Pentan-3-yl)-N'-Aryl/Alkyl Thioureas
This protocol describes the straightforward and high-yielding synthesis of thioureas from this compound and a variety of primary or secondary amines.[11]
Figure 3: Workflow for N,N'-disubstituted thiourea synthesis.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the selected amine (1.05 eq) in anhydrous THF (approx. 0.5 M).
-
Add a solution of this compound (1.0 eq) in a small amount of THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC until the isothiocyanate spot has been completely consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps. If further purification is needed, it can be achieved by recrystallization (from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Table 2: Examples of N-(Pentan-3-yl)-N'-Substituted Thioureas Synthesized via Protocol 2
| Amine Substrate | Product | Typical Yield | Physical State |
| Aniline | 1-Phenyl-3-(pentan-3-yl)thiourea | >95% | White Solid |
| Benzylamine | 1-Benzyl-3-(pentan-3-yl)thiourea | >95% | White Solid |
| Morpholine | 4-(Pentan-3-yl)thiocarbamoylmorpholine | >98% | White Solid |
| Cyclohexylamine | 1-Cyclohexyl-3-(pentan-3-yl)thiourea | >95% | White Solid |
Protocol 3: One-Pot Synthesis of 2-(Anilino)-4-phenyl-3-(pentan-3-yl)thiazol-3-ium bromide
This protocol demonstrates the power of this compound in a one-pot, multi-component reaction to build a complex heterocyclic scaffold, based on the principles of the Hantzsch synthesis.[9]
Materials:
-
This compound
-
Aniline
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Ethanol, absolute
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve aniline (1.0 eq) in absolute ethanol (approx. 0.4 M). Add this compound (1.0 eq) and stir the mixture at room temperature for 1 hour to form 1-phenyl-3-(pentan-3-yl)thiourea in situ.
-
Cyclocondensation: To the same flask, add a solution of 2-bromoacetophenone (1.0 eq) in a minimum amount of absolute ethanol.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The thiazolium salt product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 2-(anilino)-4-phenyl-3-(pentan-3-yl)thiazol-3-ium bromide as a stable salt.
Conclusion
This compound is a robust and versatile building block for modern synthetic organic chemistry. Its predictable reactivity with nucleophiles allows for the efficient, high-yield synthesis of valuable scaffolds such as thioureas and thiazoles. The protocols detailed herein provide a reliable foundation for researchers to explore the incorporation of the unique pentan-3-yl moiety into novel chemical entities for applications spanning from medicinal chemistry to materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propyl Isothiocyanate | C4H7NS | CID 69403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijacskros.com [ijacskros.com]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols for the Development of Fluorescent Probes Using Isothiocyanate Derivatives
Abstract
This comprehensive guide details the principles and practices for developing fluorescent probes through the conjugation of isothiocyanate-functionalized fluorophores to biomolecules. Focusing on the robust and widely utilized chemistry of isothiocyanates, this document provides a foundational understanding of the underlying reaction mechanisms, detailed experimental protocols for protein labeling, and essential methods for the purification and characterization of the resulting conjugates. By explaining the causality behind experimental choices, this guide empowers researchers to rationally design and execute bioconjugation strategies, troubleshoot common issues, and validate the quality of their fluorescent probes for downstream applications in cellular imaging, flow cytometry, and other bioanalytical assays.
Introduction: The Power of Isothiocyanate Chemistry in Bioconjugation
Fluorescent labeling is a cornerstone of modern biological research and diagnostics, enabling the visualization and quantification of specific molecules in complex systems. The selection of a conjugation strategy is critical, requiring a reaction that is both efficient and selective under biocompatible conditions. Isothiocyanates (R-N=C=S) have long been favored as reactive moieties for labeling biomolecules due to their specific and efficient reactivity with primary amines (R-NH₂).
The isothiocyanate group readily reacts with the unprotonated primary amines found at the N-terminus of proteins and on the side chain of lysine residues to form a highly stable thiourea linkage.[1][2] This reaction is highly pH-dependent, proceeding optimally under mild alkaline conditions (pH 9.0-9.5), which ensures the target amine groups are deprotonated and thus sufficiently nucleophilic, without causing denaturation of the protein.[1][3]
While the prompt mentions "3-isothiocyanatopentane derivatives," this specific structure is not a common fluorophore itself but represents a type of aliphatic isothiocyanate linker. The principles outlined here are universally applicable to any fluorophore bearing an isothiocyanate group, with the classic and well-characterized Fluorescein Isothiocyanate (FITC) serving as our primary model for the protocols described.[4][5]
The Core Mechanism: Thiourea Bond Formation
The success of any labeling experiment hinges on understanding the underlying chemistry. The reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The nitrogen atom of the amine attacks the electrophilic central carbon atom of the isothiocyanate group.[6] This forms a stable, covalent thiourea bond that permanently attaches the fluorophore to the target biomolecule.
The key to controlling this reaction is pH. At acidic or neutral pH, primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and preventing the reaction. By raising the pH to the 9.0-9.5 range, the equilibrium shifts to the deprotonated, reactive form (R-NH₂).
Caption: Reaction scheme for isothiocyanate conjugation.
Experimental Guide: From Conjugation to Characterization
This section provides a self-validating workflow. The success of the conjugation (Protocol 1) is dependent on proper preparation. The purification (Protocol 2) is essential to remove contaminants that would invalidate the characterization (Protocol 3). Finally, the characterization confirms the success of the entire process.
Caption: Experimental workflow for probe development.
Protocol 1: Protein Conjugation with FITC
This protocol describes the labeling of a generic IgG antibody. The molar ratio of FITC to protein is a critical parameter that must be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[7]
Materials:
-
IgG Antibody: 2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0.
-
Fluorescein Isothiocyanate (FITC): 1 mg/mL solution in anhydrous DMSO (prepare fresh).
-
0.1 M Sodium Carbonate Buffer (pH 9.0).
-
50 mM Ammonium Chloride (NH₄Cl) solution.
-
Stir plate and micro-stir bar.
Procedure:
-
Protein Preparation: Dialyze the antibody against 0.1 M sodium carbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing buffers (like Tris) or preservatives (like sodium azide) that would compete with the labeling reaction.[2]
-
Determine FITC Amount: Calculate the volume of FITC solution needed. A starting point for optimization is a 10- to 20-fold molar excess of FITC to antibody.
-
Example Calculation: For 1 mL of 2 mg/mL IgG (MW ≈ 150,000 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol.
-
Moles of FITC (20x excess) = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol.
-
Volume of FITC (MW ≈ 389.4 g/mol , 1 mg/mL): (2.66 x 10⁻⁷ mol * 389.4 g/mol ) / (0.001 g/mL) = 0.104 mL or 104 µL.
-
-
-
Conjugation Reaction: Place the protein solution in a small vial with a stir bar. While stirring gently, add the calculated volume of FITC solution dropwise.
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate at 4°C for 8-18 hours with continuous gentle stirring.[3]
-
Quenching: To stop the reaction, add NH₄Cl to a final concentration of 50 mM. Incubate for 2 hours at 4°C. The primary amine of ammonium chloride will react with any excess FITC.[2]
Protocol 2: Purification of the Fluorescent Conjugate
Purification is mandatory to remove unconjugated, free FITC.[8] Failure to do so will lead to inaccurate characterization and high background signal in applications. Size-exclusion chromatography is the most common and effective method.
Materials:
-
Sephadex G-25 or similar size-exclusion chromatography column.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the G-25 column with at least 5 column volumes of PBS, pH 7.4.
-
Sample Loading: Carefully load the quenched reaction mixture from Protocol 1 onto the top of the column resin.[2]
-
Elution: Begin eluting the sample with PBS. The larger, fluorescently labeled antibody-conjugate will travel faster through the column and elute first. The smaller, unconjugated FITC molecules will be retarded by the resin and elute later.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL each). The protein-containing fractions can be visually identified by their yellow-green color and should be monitored under a UV lamp.[9]
-
Pooling: Pool the fluorescent fractions corresponding to the first colored peak. This is your purified fluorescent probe.
Protocol 3: Characterization and Quality Control
The Degree of Labeling (DOL), or F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.[10] It is the most critical quality control metric. An optimal DOL for antibodies is typically between 2 and 10.[8][11] Under-labeling results in a weak signal, while over-labeling can cause fluorescence quenching and loss of protein function.[7][10]
Principle: The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the fluorophore (A_max, ~495 nm for FITC). A correction factor (CF) is required because the fluorophore also absorbs light at 280 nm.[12]
Procedure:
-
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅). Dilute the sample if necessary to ensure readings are within the linear range of the instrument (typically < 1.5 AU).[8]
-
DOL Calculation: Use the following formulas:
[Protein Concentration (M)] = (A₂₈₀ - (A₄₉₅ × CF)) / ε_protein
[Dye Concentration (M)] = A₄₉₅ / ε_dye
Degree of Labeling (DOL) = [Dye Concentration] / [Protein Concentration]
Data Table for Calculation:
| Parameter | Symbol | Value for FITC/IgG | Source |
| Molar Extinction Coefficient of IgG | ε_protein | 210,000 M⁻¹cm⁻¹ | [8] |
| Molar Extinction Coefficient of FITC | ε_dye | 75,000 M⁻¹cm⁻¹ (at 495 nm) | Thermo Fisher |
| Correction Factor for FITC at 280 nm | CF | 0.35 | Thermo Fisher |
Note: These values are typical; refer to the manufacturer's certificate of analysis for specific lots.
Caption: Logical flow for DOL calculation.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low DOL (<1) | 1. Inactive isothiocyanate (hydrolyzed).2. Competing amine-containing substances in buffer (Tris, azide).3. Incorrect pH (too low). | 1. Use fresh, anhydrous DMSO to dissolve FITC immediately before use.2. Perform thorough dialysis of the protein into the correct carbonate buffer.3. Verify the pH of the carbonate buffer is between 9.0 and 9.5. |
| High DOL (>10) / Protein Precipitation | 1. Excessive molar ratio of FITC used.2. Over-labeling increases hydrophobicity, leading to aggregation. | 1. Reduce the molar excess of FITC in the reaction.2. Decrease the reaction time or temperature.3. Ensure rapid and efficient removal of unreacted dye post-conjugation. |
| High Background in Application | 1. Incomplete removal of free, unconjugated dye.2. Non-specific binding of the over-labeled conjugate. | 1. Ensure the purification column (e.g., G-25) provides adequate separation; collect smaller fractions.2. Optimize the DOL to be within the recommended range (2-10 for antibodies).[13] |
Conclusion
The conjugation of biomolecules with isothiocyanate-functionalized fluorophores is a powerful and reliable method for generating high-quality fluorescent probes. Success depends on a systematic approach that combines a robust understanding of the underlying chemistry with meticulous execution of experimental protocols. By carefully controlling reaction conditions, performing rigorous purification, and validating the final product through accurate DOL determination, researchers can produce trustworthy reagents for a wide array of applications in biological discovery and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. timothyspringer.org [timothyspringer.org]
- 4. The synthesis of radioactive fluorescein isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with Amine-Reactive Isothiocyanates for Quantitative Proteomics
Authored by: Senior Application Scientist
Introduction: The Role of Chemical Labeling in Quantitative Proteomics
Quantitative proteomics is a cornerstone of modern biological research, providing critical insights into the dynamic nature of cellular processes, disease mechanisms, and therapeutic interventions. Among the various strategies for protein quantification, chemical labeling with stable isotopes has emerged as a robust and versatile approach.[1][2] These methods introduce a "heavy" or "light" isotopic signature onto proteins or peptides, enabling the relative quantification of protein abundance between different samples through mass spectrometry (MS).[2][3]
While several commercial kits are available for quantitative proteomics, the development of novel, cost-effective, and efficient labeling reagents remains an area of active interest. Isothiocyanates are a class of amine-reactive compounds that have a long history in protein chemistry, most notably in Edman degradation for protein sequencing.[4] The isothiocyanate group (–N=C=S) reacts specifically with primary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues, to form a stable thiourea linkage.[5][6] This well-defined reactivity makes isothiocyanates attractive candidates for the development of custom stable isotope labeling reagents.
This application note provides a comprehensive guide to the principles and application of a hypothetical stable isotope labeling strategy using a dialkyl isothiocyanate reagent for quantitative proteomics. While direct literature on 3-isothiocyanatopentane for this purpose is scarce, the principles outlined here are based on the well-established chemistry of isothiocyanates and general workflows in quantitative proteomics.[6][7][8] We will introduce a hypothetical reagent pair, "Dialkyl Isothiocyanate Isotopic Labeling (DIIL)," to illustrate the workflow, from sample preparation to data analysis.
The Chemistry of Isothiocyanate Labeling
The core of this quantitative strategy lies in the reaction between the isothiocyanate functional group and the primary amines of peptides. This reaction, a nucleophilic addition, is highly efficient under slightly alkaline conditions (pH 8-9), where the amino groups are deprotonated and thus more nucleophilic.
The reaction proceeds as follows:
-
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
Where:
-
R-N=C=S is the isothiocyanate-containing labeling reagent.
-
R'-NH₂ is a peptide with a free primary amine (N-terminus or lysine side chain).
-
R-NH-C(=S)-NH-R' is the resulting stable thiourea-linked peptide.
For quantitative proteomics, a pair of DIIL reagents is synthesized: a "light" version with naturally abundant isotopes (e.g., ¹²C, ¹H) and a "heavy" version incorporating stable isotopes (e.g., ¹³C, ²H). When two different protein samples are labeled with the light and heavy reagents respectively, and then mixed, the mass spectrometer can distinguish and quantify the same peptide from each sample based on the mass difference imparted by the isotopic labels.
Experimental Workflow for Quantitative Proteomics using DIIL Reagents
The following diagram illustrates the overall workflow for a quantitative proteomics experiment using the hypothetical DIIL reagents.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteomic identification of binding targets of isothiocyanates: A perspective on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isothiocyanatopentane
Welcome to the technical support guide for the synthesis of 3-isothiocyanatopentane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and solutions to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, a common alkyl isothiocyanate. The primary synthetic routes involve the reaction of a primary amine (3-aminopentane) with a thiocarbonylating agent, such as thiophosgene or, more commonly, carbon disulfide (CS₂) followed by a desulfurization step.[1][2]
Q1: My overall yield of this compound is significantly lower than expected. Where should I begin troubleshooting?
Low yield is a common problem that can stem from multiple factors. A systematic approach is the most effective way to diagnose the issue. We recommend following a logical workflow to pinpoint the root cause.
References
Technical Support Center: Optimizing Peptide Labeling with 3-Isothiocyanatopentane
Welcome to the technical support center for peptide labeling using 3-isothiocyanatopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation strategy. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind labeling a peptide with this compound?
A1: The labeling reaction is a nucleophilic addition. The isothiocyanate group (-N=C=S) on this compound contains an electrophilic carbon atom. This carbon is attacked by a nucleophilic primary amine group on the peptide, primarily the N-terminal α-amine or the ε-amine of a lysine residue.[1][2] This reaction forms a stable thiourea bond, covalently linking the this compound to your peptide.[1][3]
Q2: Which amino acid residues in my peptide will react with this compound?
A2: The primary targets for isothiocyanates are uncharged primary amines.[4][5] This includes:
-
The N-terminal α-amino group: This is often the most reactive site due to its lower pKa compared to lysine's side chain.[2]
-
The ε-amino group of Lysine (Lys, K) residues: These are also primary targets for labeling.[2]
-
The thiol group of Cysteine (Cys, C) residues: While isothiocyanates can react with thiols to form a dithiocarbamate linkage, this reaction is generally more favorable at a slightly lower pH (around 6.0-8.0) and the resulting bond can be less stable than the thiourea linkage formed with amines.[2][6][7]
Q3: Why is reaction pH so critical for successful labeling?
A3: The pH of the reaction buffer is arguably the most critical parameter.[2] The nucleophilic attack can only occur if the amine group is in its deprotonated, free base form (-NH2).[2][8]
-
At acidic or neutral pH, the primary amines on your peptide will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the isothiocyanate.
-
A basic pH (typically 8.5-9.5) is required to deprotonate these amines, making them available for reaction.[2][8]
Q4: Can I selectively label the N-terminus over lysine residues?
A4: Yes, selective N-terminal labeling is possible by carefully controlling the pH. The pKa of the N-terminal α-amino group is generally lower (around 8.9) than that of the lysine ε-amino group (around 10.5).[2][9] By maintaining the reaction pH closer to 8.5-9.0, you can favor the deprotonation and subsequent reaction of the N-terminus while a larger proportion of lysine residues remain protonated and unreactive.[2]
Q5: What is the biggest potential side reaction to be aware of?
A5: The most significant side reaction, particularly when labeling the N-terminus, is an Edman-type degradation.[2][10] Under acidic conditions, such as those used for peptide cleavage from a solid-phase resin or during sample preparation for analysis, the newly formed thiourea can cyclize to form a thiohydantoin.[2][10][11] This results in the cleavage of the N-terminal amino acid from the rest of the peptide, leading to a truncated and unlabeled product.[2][10]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or No Reaction
Your post-reaction analysis (e.g., HPLC, MS) shows a large peak for the unlabeled peptide and a very small or non-existent peak for the desired labeled product.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect pH | The primary amines on the peptide are protonated (-NH3+) and non-nucleophilic, preventing the reaction.[2][8] | 1. Verify Buffer pH: Use a calibrated pH meter to confirm your reaction buffer is within the optimal range (pH 8.5-9.5).[2][8] 2. Use Appropriate Buffers: Employ non-amine-containing buffers like sodium bicarbonate or borate. Buffers like Tris or glycine contain primary amines that will compete with your peptide for the labeling reagent.[2][12] |
| Inactive/Degraded Reagent | Isothiocyanates are susceptible to hydrolysis in aqueous solutions.[13][14] Using an old or improperly stored reagent will lead to poor results. | 1. Use Fresh Reagent: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMF or DMSO immediately before use.[2][3] 2. Proper Storage: Store the neat reagent under inert gas (argon or nitrogen) and protected from moisture. |
| Insufficient Molar Excess of Reagent | The reaction kinetics may require a higher concentration of the labeling reagent to drive the reaction to completion, especially if the peptide concentration is low. | 1. Increase Molar Ratio: Start with a 5 to 10-fold molar excess of this compound over the peptide.[15] This can be empirically optimized for your specific peptide. |
| Suboptimal Temperature or Reaction Time | The reaction may be kinetically slow at room temperature. | 1. Increase Temperature: Incubating the reaction at 37°C can significantly increase the reaction rate and yield.[15] 2. Extend Reaction Time: Most labeling reactions are complete within 1-4 hours at room temperature, but extending the time overnight at 4°C can sometimes improve yields.[2][3] |
Problem 2: Multiple Labeled Products Observed
Mass spectrometry analysis reveals several peaks corresponding to the addition of multiple this compound molecules.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Multiple Reactive Sites | Your peptide contains multiple primary amines (N-terminus and one or more lysine residues) that are all reacting. | 1. pH Control for Selectivity: To favor N-terminal labeling, lower the pH to ~8.5. To label all available amines, increase the pH to >9.5.[2] 2. Stoichiometric Control: Reduce the molar excess of the isothiocyanate to 1-1.5 equivalents. This will favor the most reactive site (typically the N-terminus). |
| Reaction with Cysteine | If your peptide contains cysteine and the pH is not optimal, you may be getting a mixture of amine and thiol labeling. | 1. Optimize pH for Amine Labeling: Ensure the pH is firmly in the 9.0-9.5 range to favor amine reactivity over thiol reactivity.[6][7] |
Problem 3: Product Degradation or Truncation
You observe a peak in your mass spectrum that corresponds to your peptide minus the N-terminal amino acid.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Edman-Type Degradation | Acidic conditions post-labeling are causing the N-terminal thiourea to cyclize and cleave the first amino acid.[2][10] | 1. Avoid Acid: After labeling, avoid strong acidic conditions. If using RP-HPLC for purification, use a low concentration of TFA (e.g., 0.05%) and work quickly.[16] 2. Incorporate a Spacer (for on-resin labeling): If labeling on a solid support, introduce a spacer like 6-aminohexanoic acid (Ahx) at the N-terminus before adding the isothiocyanate. This prevents the cyclization and cleavage during the final acidic cleavage from the resin.[9][10][11] |
Problem 4: Difficulty Purifying the Labeled Peptide
The labeled peptide is difficult to separate from the unreacted peptide or excess reagent.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Similar Hydrophobicity | The addition of the relatively small this compound may not sufficiently alter the hydrophobicity of the peptide for easy separation by RP-HPLC. | 1. Optimize HPLC Gradient: Use a shallower gradient during RP-HPLC to improve the resolution between the unlabeled and labeled peptide peaks.[17] 2. Alternative Chromatography: Consider other chromatographic techniques like ion-exchange chromatography if the labeling alters the net charge of the peptide. |
| Excess Reagent Contamination | The unreacted this compound and its hydrolysis byproducts can interfere with purification. | 1. Quench the Reaction: Add a primary amine-containing molecule like Tris or glycine after the desired reaction time to consume any excess isothiocyanate. 2. Size Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled peptide from small molecule impurities before RP-HPLC.[18] |
Experimental Protocols & Workflows
Protocol 1: Standard Labeling of a Peptide in Solution
-
Peptide Preparation: Dissolve the purified peptide in an amine-free buffer (e.g., 50 mM Sodium Borate, pH 8.5) to a final concentration of 1-5 mg/mL.[15]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.[2][3]
-
Labeling Reaction:
-
Calculate the required volume of the isothiocyanate solution to achieve a 5-10 fold molar excess relative to the peptide.[15]
-
While gently vortexing the peptide solution, add the isothiocyanate solution dropwise.
-
Incubate the reaction for 2-4 hours at room temperature or for 1 hour at 37°C, protected from light.[2][15]
-
-
Quenching (Optional): Add a small amount of a concentrated Tris or glycine solution to a final concentration of ~50 mM to quench any unreacted isothiocyanate. Incubate for another 30 minutes.
-
Purification: Purify the labeled peptide from excess reagent and unlabeled peptide using RP-HPLC.[19][20]
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (ESI-MS or MALDI-TOF).[19][20]
Workflow Visualization
General Labeling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. peptideweb.com [peptideweb.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. scispace.com [scispace.com]
- 14. thaiscience.info [thaiscience.info]
- 15. par.nsf.gov [par.nsf.gov]
- 16. hplc.eu [hplc.eu]
- 17. biovera.com.au [biovera.com.au]
- 18. researchgate.net [researchgate.net]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. ijsra.net [ijsra.net]
identifying and minimizing side reactions of 3-isothiocyanatopentane
Welcome to the technical support center for 3-isothiocyanatopentane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize side reactions in your experiments involving this versatile aliphatic isothiocyanate. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your research.
I. Understanding the Reactivity of this compound
This compound, an aliphatic isothiocyanate, is a valuable reagent in organic synthesis, primarily for its ability to form thiourea derivatives upon reaction with primary and secondary amines. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, making it a key functional group for forming various carbon-nitrogen and carbon-sulfur bonds.[1] However, this reactivity also makes it prone to several side reactions that can impact yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions include:
-
Hydrolysis: Reaction with water to form an unstable carbamic acid, which then decomposes to 3-aminopentane and carbonyl sulfide.[2]
-
Reaction with Nucleophilic Solvents: Solvents like alcohols or primary/secondary amines can react with the isothiocyanate group.
-
Formation of Symmetrical N,N'-disubstituted Thioureas: When generating the isothiocyanate in situ from 3-aminopentane and a thiocarbonylating agent, the newly formed isothiocyanate can react with the starting amine, leading to a symmetrical thiourea byproduct.[3]
-
Polymerization: Although less common for aliphatic isothiocyanates compared to their isocyanate counterparts, polymerization can occur under certain conditions, especially at elevated temperatures.
Q2: My thiourea synthesis using this compound is giving a low yield. What are the likely causes?
A2: Low yields in thiourea synthesis can be attributed to several factors:
-
Degradation of this compound: Due to its sensitivity to moisture, the isothiocyanate may have hydrolyzed before or during the reaction.[4] It is crucial to use anhydrous conditions and freshly distilled or properly stored this compound.
-
Steric Hindrance: The branched pentyl group of this compound or bulky substituents on the reacting amine can slow down the reaction.[4]
-
Low Nucleophilicity of the Amine: If the amine you are using is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction rate will be slow.[5]
-
Incomplete Reaction: The reaction may not have reached completion. It is important to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4]
-
Product Loss During Workup: The product may be lost during extraction or purification steps.[6][7]
Q3: How can I effectively store this compound to prevent degradation?
A3: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[4] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is recommended.[8]
Q4: What is the best way to purify the thiourea product from unreacted this compound and other byproducts?
A4: Purification can typically be achieved through the following methods:
-
Recrystallization: If the thiourea product is a solid, recrystallization from a suitable solvent is often the most effective method for removing impurities.[9]
-
Column Chromatography: For products that are oils or difficult to recrystallize, column chromatography on silica gel is a powerful purification technique.[9] A solvent system with appropriate polarity should be chosen to separate the desired product from less polar unreacted isothiocyanate and potentially more polar byproducts.
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) during the workup can help remove any unreacted amine starting material, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.[1]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Poor quality or degraded this compound. | Use freshly opened or distilled this compound. Ensure rigorous anhydrous conditions.[4] | Improved reaction conversion. |
| Low reactivity of the amine nucleophile. | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. For very weak nucleophiles, consider using a stronger base or a different synthetic route.[4] | Increased reaction rate and yield. | |
| Steric hindrance. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[4] | Higher conversion to the desired product. | |
| Presence of Multiple Spots on TLC | Formation of symmetrical thiourea byproduct. | If synthesizing the isothiocyanate in situ, consider a two-step approach where the isothiocyanate is formed first, and then the second amine is added.[3][10] | Minimized formation of the symmetrical byproduct. |
| Hydrolysis of this compound. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.[11] | Reduced formation of 3-aminopentane. | |
| Reaction with a nucleophilic solvent. | Choose a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5] | Prevention of solvent-related side products. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Optimize the solvent system for column chromatography. Consider derivatization of the impurity to alter its polarity before chromatography. | Improved separation and purity of the final product. |
| Product is water-soluble. | During workup, saturate the aqueous layer with brine to decrease the solubility of the organic product and back-extract the aqueous layer multiple times.[7] | Minimized loss of product into the aqueous phase. |
IV. Detailed Experimental Protocols
Protocol 1: Minimizing Hydrolysis of this compound During Thiourea Synthesis
This protocol outlines the steps to minimize the hydrolysis of this compound when synthesizing an N,N'-disubstituted thiourea.
Materials:
-
This compound (freshly opened or distilled)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) in anhydrous DCM or THF in the reaction flask.
-
Addition of Isothiocyanate: Slowly add this compound (1.0-1.1 equivalents) to the stirred amine solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the reaction with a small amount of water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Two-Step, One-Pot Synthesis of Unsymmetrical Thioureas to Avoid Symmetrical Byproducts
This protocol is designed for the synthesis of unsymmetrical thioureas where the isothiocyanate is generated in situ, minimizing the formation of the symmetrical byproduct.[12][13][14]
Materials:
-
Primary amine (Amine 1)
-
Carbon disulfide (CS₂)
-
A desulfurizing agent (e.g., tosyl chloride)
-
Triethylamine (TEA) or another suitable base
-
Second primary or secondary amine (Amine 2)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Formation of Dithiocarbamate Salt: In a flame-dried flask under an inert atmosphere, dissolve Amine 1 (1.0 equivalent) and TEA (1.1 equivalents) in the anhydrous solvent. Cool the solution in an ice bath. Slowly add CS₂ (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Formation of Isothiocyanate: Cool the reaction mixture again in an ice bath and add the desulfurizing agent (e.g., tosyl chloride, 1.1 equivalents) portion-wise. Stir for an additional 1-2 hours at room temperature, monitoring the formation of the isothiocyanate by TLC.
-
Reaction with Second Amine: Once the isothiocyanate formation is complete, add Amine 2 (1.0 equivalent) to the reaction mixture.
-
Reaction Completion and Workup: Stir the reaction until completion (monitored by TLC). Work up the reaction as described in Protocol 1.
-
Purification: Purify the unsymmetrical thiourea product by recrystallization or column chromatography.
V. Visualization of Reaction Pathways and Workflows
Diagram 1: Key Reactions of this compound
Caption: Primary reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. benchchem.com [benchchem.com]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carbodiimide.com [carbodiimide.com]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Isothiocyanatopentane Conjugation Reactions
Welcome to the technical support guide for 3-isothiocyanatopentane conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency and success of your conjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Core Principles: Understanding the Isothiocyanate-Amine Reaction
At its heart, the conjugation of this compound to a biomolecule—typically a protein or peptide—relies on a well-understood nucleophilic addition reaction. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by a nucleophilic primary amine (-NH₂), such as the ε-amino group of a lysine residue or the N-terminal amine of a protein.[1] This reaction forms a stable thiourea bond, covalently linking the this compound moiety to the target molecule.[2][3]
The efficiency of this reaction is critically dependent on the nucleophilicity of the target amine. For an amine to be an effective nucleophile, it must be in its unprotonated, free base form. This chemical principle is the cornerstone of optimizing your reaction conditions, particularly pH.[4][5]
Caption: Mechanism of thiourea bond formation.
Frequently Asked Questions (FAQs)
This section addresses common questions about setting up this compound conjugation reactions.
Q1: What is the optimal pH for my conjugation reaction? A1: A pH range of 9.0 to 9.5 is generally considered optimal for reactions with isothiocyanates.[4][6] The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group is around 7-8. A basic pH ensures that a sufficient concentration of these amines are deprotonated and thus reactive.[4] However, very high pH (>10) can accelerate the hydrolysis of the isothiocyanate, reducing its availability to react with the protein.[7]
Q2: What buffer should I use? A2: It is critical to use a buffer that does not contain primary or secondary amines, such as Tris or glycine.[8] These will compete with your target biomolecule for reaction with the isothiocyanate, significantly reducing conjugation efficiency.[8] Recommended buffers include carbonate-bicarbonate (pH 9.0-9.5) or borate (pH 8.5-9.5). Phosphate-buffered saline (PBS) is suitable for storage of the final conjugate but is generally not recommended for the reaction itself due to its lower buffering capacity at the optimal pH range.[8]
Q3: How much this compound should I use? A3: A molar excess of 5- to 20-fold of this compound over the protein is a common starting point.[6] The optimal ratio depends on the number of available amines on your protein and the desired degree of labeling. It is often necessary to perform a titration experiment to determine the ideal molar ratio for your specific application.
Q4: My this compound is not dissolving in the aqueous buffer. What should I do? A4: this compound is hydrophobic. It is standard practice to first dissolve it in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to minimize the risk of protein denaturation.
Q5: How stable is the resulting thiourea bond? A5: The thiourea linkage formed between an isothiocyanate and an amine is generally considered stable under physiological conditions.[6] However, some recent studies have suggested that thiourea bonds may exhibit instability in vivo, potentially due to enzymatic degradation.[9] For applications requiring extreme stability, alternative conjugation chemistries like those forming amide bonds (e.g., using NHS esters) might be considered.[6][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during conjugation experiments.
Caption: A decision tree for troubleshooting low conjugation yield.
Issue 1: Low Conjugation Efficiency or No Reaction
Symptom: Analysis (e.g., SDS-PAGE, mass spectrometry) shows a large amount of unconjugated protein and low levels of the desired product.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect pH | Verify the pH of the reaction mixture is between 9.0 and 9.5. As explained, this is crucial for deprotonating the target amine groups, making them nucleophilic and reactive.[4][10] Use a calibrated pH meter. |
| Reactive Buffer | Ensure you are using an amine-free buffer like carbonate or borate. Buffers containing primary amines (Tris, glycine) will compete directly with your protein, drastically reducing the yield of your desired conjugate.[8] |
| Degraded Isothiocyanate | Use a fresh or properly stored aliquot of this compound. Isothiocyanates are sensitive to moisture and can hydrolyze over time, rendering them inactive.[8][11] Store under dessication and protect from light. |
| Poor Reagent Solubility | Dissolve the isothiocyanate in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction. This ensures the reagent is available for the reaction and does not simply precipitate out of the aqueous solution. |
| Insufficient Molar Excess | Increase the molar ratio of isothiocyanate to protein. Start with a 10-fold excess and increase to 20-fold or higher if necessary. A titration experiment is the best way to find the sweet spot between high efficiency and excessive modification. |
Issue 2: Protein Precipitation or Aggregation During Reaction
Symptom: The reaction solution becomes cloudy or a visible precipitate forms during the conjugation process.
| Potential Cause | Recommended Solution & Explanation |
| Protein Instability at High pH | Perform the reaction at the lower end of the recommended range (e.g., pH 8.5-9.0). While less efficient, this may preserve the protein's structural integrity. Alternatively, shorten the reaction time.[4] |
| Excessive Organic Solvent | Reduce the final concentration of DMSO or DMF in the reaction mixture to <5%. While necessary for solubility, high concentrations of organic solvents can denature proteins. |
| Hydrophobicity of the Label | The addition of the hydrophobic pentane group can reduce the solubility of the protein. Consider reducing the molar excess of the isothiocyanate to achieve a lower degree of labeling, which may prevent aggregation. |
Issue 3: Difficulty in Purifying the Conjugate
Symptom: Unable to effectively separate the final conjugate from unreacted protein or excess labeling reagent.
| Potential Cause | Recommended Solution & Explanation |
| Similar Size of Reactants | Size Exclusion Chromatography (SEC) is the most effective method for removing small, unreacted isothiocyanate molecules from a much larger protein conjugate. Choose a column with a fractionation range appropriate for your protein's size.[12] |
| Similar Charge Properties | If SEC is insufficient, consider Ion Exchange Chromatography (IEX). The conjugation process may alter the isoelectric point (pI) of the protein, allowing for separation from the unmodified version based on charge.[13] |
| Hydrolysis Products | Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is effective for removing excess reagent and its hydrolysis byproducts. This is also a good step for buffer exchange into a final storage buffer (e.g., PBS).[12] |
Key Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein
This protocol provides a starting point for the conjugation reaction. Optimization may be required.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium carbonate, pH 9.0) to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Calculate Molar Ratio: Determine the moles of protein in your reaction. Calculate the volume of the isothiocyanate stock solution needed to achieve the desired molar excess (e.g., 10-fold).
-
Reaction Incubation: While gently stirring the protein solution, add the calculated volume of the isothiocyanate stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of ~50 mM to scavenge any unreacted isothiocyanate.
-
Purification: Proceed immediately to purification using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted reagent and exchange the buffer.[12][13]
Caption: A typical workflow for a bioconjugation experiment.
Protocol 2: Quantifying Protein Concentration and Degree of Labeling
Accurate quantification is essential for validating your results.
-
Protein Quantification: After purification, determine the total protein concentration. Methods like the Bradford or BCA assay are common, but be aware of potential interferences.[14][15] The most straightforward method, if the protein's extinction coefficient is known, is to measure the absorbance at 280 nm (A280).[16]
-
Degree of Labeling (DOL) Estimation: Since this compound does not have a convenient chromophore for UV-Vis analysis, the DOL is best determined by mass spectrometry.
-
Acquire a mass spectrum of the unconjugated protein.
-
Acquire a mass spectrum of the purified conjugate.
-
The mass of this compound is 143.24 Da. The mass of the conjugated product will increase by this amount for each molecule attached.
-
The distribution of peaks in the conjugate's mass spectrum will reveal the heterogeneity of the sample (e.g., a mix of DOL=1, DOL=2, DOL=3, etc.).[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 7. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abyntek.com [abyntek.com]
- 15. Protein Quantitation [labome.com]
- 16. Protein Quantitation - Creative Proteomics [creative-proteomics.com]
- 17. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Stability of 3-Isothiocyanatopentane in Aqueous Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-isothiocyanatopentane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this aliphatic isothiocyanate in aqueous buffer solutions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
I. Understanding the Inherent Reactivity of this compound
This compound, like other isothiocyanates (ITCs), possesses a highly electrophilic carbon atom within its -N=C=S functional group. This inherent reactivity is the basis for its biological activity but also the primary reason for its instability in aqueous environments. The central carbon is susceptible to nucleophilic attack by various molecules, including water, buffer components, and biological macromolecules.[1][2] Understanding this fundamental chemical property is crucial for any experimental design.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in aqueous buffers.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for aliphatic isothiocyanates in aqueous solutions is hydrolysis.[3] This process involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group. The initial product is a transient thiocarbamic acid, which is generally unstable and rapidly decomposes to the corresponding amine (3-aminopentane) and carbonyl sulfide, which in turn can be hydrolyzed to carbon dioxide and hydrogen sulfide.[3]
Q2: How does the pH of the buffer affect the stability of this compound?
A2: The pH of the aqueous buffer has a significant impact on the stability of isothiocyanates.[4][5] While specific data for this compound is not extensively published, general principles for aliphatic ITCs suggest that both acidic and alkaline conditions can accelerate degradation compared to a neutral pH.[6] At alkaline pH, the increased concentration of hydroxide ions, a potent nucleophile, can increase the rate of hydrolysis.[6] In acidic conditions, protonation of the nitrogen atom can also facilitate nucleophilic attack by water.[3] It is therefore critical to select and maintain a stable pH for your experiments.
Q3: Can the components of my buffer solution react with this compound?
A3: Absolutely. Buffers containing nucleophilic species, such as primary or secondary amines (e.g., Tris buffer) or thiols (e.g., dithiothreitol, DTT), can directly react with the isothiocyanate group.[1][7] This will lead to the formation of thiourea or dithiocarbamate adducts, respectively, and a more rapid depletion of the parent compound than would be observed from hydrolysis alone.[8] When possible, it is advisable to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or MES.
Q4: What is the expected shelf-life of a this compound stock solution?
A4: For long-term storage, this compound should be stored neat (undiluted) at low temperatures (e.g., -20°C or -80°C) in an anhydrous, inert atmosphere. Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or ethanol.[9] Aqueous stock solutions are not recommended due to the compound's instability in water.[9] Even when stored in an organic solvent, it is best practice to prepare fresh dilutions in your aqueous buffer immediately before each experiment.
Q5: How should I monitor the stability of this compound in my experiment?
A5: The concentration of this compound over time should be monitored using a validated analytical method. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and reliable technique.[10] Gas chromatography-mass spectrometry (GC-MS) can also be employed. It is important to quench the reaction at each time point, for example, by rapid freezing or by derivatization, to prevent further degradation during sample processing.
III. Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting stability issues with this compound.
Issue: Rapid loss of this compound in the experimental setup.
Below is a decision-making workflow to help you identify and resolve the potential causes of rapid degradation.
Caption: Troubleshooting workflow for rapid this compound degradation.
IV. Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
Objective: To determine the half-life (t½) of this compound in a chosen aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
HPLC or GC-MS system
-
Thermostatically controlled incubator or water bath
-
Calibrated analytical standards of this compound
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO. Prepare this solution fresh on the day of the experiment.
-
Reaction Setup: In a series of vials, add the desired volume of the aqueous buffer and pre-incubate at the chosen experimental temperature (e.g., 37°C).
-
Initiation of the Experiment: To initiate the stability study, add a small volume of the this compound stock solution to each vial to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (e.g., <0.5%) to minimize its effect on the reaction.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from a vial. The time zero (t=0) sample should be taken immediately after the addition of the isothiocyanate.
-
Sample Quenching and Analysis: Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation. Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression will be the negative of the first-order degradation rate constant (k). The half-life can then be calculated using the equation: t½ = 0.693 / k.
V. Chemical Degradation Pathway
The following diagram illustrates the primary degradation pathway of this compound in an aqueous buffer, leading to the formation of 3-aminopentane.
Caption: Hydrolytic degradation of this compound in aqueous solution.
VI. Summary of Key Stability-Influencing Factors
| Factor | Influence on Stability | Recommendations |
| pH | Both acidic and alkaline pH can increase degradation rates.[4][5][6] | Maintain a stable, near-neutral pH unless the experimental design requires otherwise. |
| Temperature | Higher temperatures accelerate degradation.[11][12] | Conduct experiments at the lowest feasible temperature. |
| Buffer Composition | Nucleophilic buffers (e.g., Tris, those with thiols) react directly with the ITC.[1][7] | Use non-nucleophilic buffers like PBS or MES. |
| Presence of Nucleophiles | Proteins, peptides, and other biomolecules with amine or thiol groups will react.[8][13] | Account for this reactivity in kinetic studies. |
VII. Concluding Remarks
The chemical reactivity that makes this compound a molecule of interest also dictates its inherent instability in aqueous solutions. By understanding the degradation pathways and the factors that influence them, researchers can design more robust experiments, obtain more reliable and reproducible data, and ultimately accelerate their research and development efforts. Careful consideration of buffer composition, pH, and temperature are paramount to achieving experimental success.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
methods for removing unreacted 3-isothiocyanatopentane post-labeling
Topic: Methods for Removing Unreacted 3-Isothiocyanatopentane
Welcome to the technical support center for post-labeling purification. This guide is designed for researchers, scientists, and drug development professionals who are using this compound for biomolecule labeling. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into the critical step of removing unreacted labels after your conjugation reaction.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the removal of unreacted this compound.
Q1: Why is it crucial to remove unreacted this compound after my labeling reaction?
A1: Removing excess, unreacted this compound is a critical step for several reasons, directly impacting the quality and reliability of your downstream applications:
-
Prevents Non-Specific Labeling: Free isothiocyanate in your sample can continue to react with other molecules in your downstream assay, leading to non-specific signals and false positives.
-
Reduces Background Signal: Unbound labels can significantly increase the background noise in fluorescence-based or other detection methods, thereby reducing the signal-to-noise ratio and the sensitivity of your assay.
-
Ensures Accurate Quantification: To accurately determine the degree of labeling (DOL), which is the ratio of label molecules to your protein, all non-conjugated labels must be removed.[1] The presence of free labels will lead to an overestimation of the labeling efficiency.
-
Avoids Interference in Functional Assays: The presence of free, reactive small molecules can interfere with biological assays, potentially altering the function of your labeled protein or interacting with other components in the assay system.
-
Maintains Protein Stability: High concentrations of organic-soluble small molecules can sometimes affect the stability and solubility of your purified protein.
Q2: What are the primary methods for removing small molecules like this compound?
A2: The most effective and widely used methods leverage the significant size difference between your labeled protein and the small (MW: 129.22 g/mol ) this compound molecule.[2][3] The three primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[4][5] Larger molecules (your labeled protein) pass through the column more quickly, while smaller molecules (unreacted label) enter the pores of the chromatography resin and are retarded, allowing for effective separation.[6] This can be performed using gravity-flow columns or, more commonly for this application, pre-packed spin columns (desalting columns).[7]
-
Dialysis: This classical technique involves placing your sample in a dialysis bag or cassette made of a semi-permeable membrane.[8] This membrane has a specific molecular weight cut-off (MWCO) that retains the larger protein while allowing small molecules like this compound to diffuse out into a large volume of buffer (the dialysate).[8]
-
Precipitation: This method involves adding a solvent, typically a cold organic solvent like acetone, in which the protein has low solubility, causing it to precipitate.[9] The small, unreacted label remains in the solvent.[10] After centrifugation, the supernatant containing the unreacted label is discarded, and the protein pellet is resolubilized.[9]
Q3: How do I choose the best removal method for my experiment?
A3: The optimal method depends on your specific experimental needs, including sample volume, protein concentration, urgency, and the nature of your downstream application.
| Method | Pros | Cons | Best For |
| Size Exclusion Chromatography (Spin Columns) | - Very fast (minutes)[7]- High protein recovery- Efficient removal of small molecules | - Limited sample volume capacity (typically < 4 mL per column)- Can be more expensive per sample | - Small to medium sample volumes- Rapid processing of multiple samples- When time is a critical factor |
| Dialysis | - Gentle on proteins- Can handle large sample volumes- Cost-effective for buffer | - Very slow (hours to overnight)[8]- Requires large volumes of buffer- Potential for sample dilution- Risk of sample loss during handling | - Large sample volumes (> 5 mL)- When protein stability is a major concern and a gentle method is needed- Buffer exchange is also required |
| Acetone Precipitation | - Concentrates the protein sample- Fast procedure (around 1-2 hours)- Removes other contaminants like detergents | - Risk of irreversible protein denaturation and aggregation[9]- Can be difficult to fully resolubilize the protein pellet[9]- Potential for co-precipitation of the label | - Applications where protein denaturation is not a concern (e.g., SDS-PAGE, mass spectrometry)- When sample concentration is also desired |
Experimental Protocols & Workflows
Below are detailed, step-by-step protocols for each of the recommended purification methods.
Workflow Overview
Caption: General workflow for post-labeling purification.
Protocol 1: Size Exclusion Chromatography (Spin Column Method)
This is the most common and rapid method for cleaning up labeling reactions.
Materials:
-
Commercially available desalting spin column (e.g., with a 7 kDa MWCO for proteins > 15 kDa).
-
Collection tubes.
-
Microcentrifuge.
-
Equilibration buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Expert Tip: Mark one side of the column and always place it in the centrifuge in the same orientation. This helps maintain the integrity of the packed bed.
-
-
Equilibration: Add your desired final buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated and any residual storage solution is removed. Discard the flow-through each time.
-
Sample Loading: Place the spin column in a new, clean collection tube. Slowly apply your labeling reaction mixture to the center of the packed resin bed.
-
Causality: Applying the sample slowly to the center ensures it enters the column as a uniform band, which is critical for achieving good separation and high recovery.
-
-
Elution: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).
-
Collection: The purified, labeled protein will be in the collection tube. The unreacted this compound will be retained in the resin of the column.
-
Storage: Store your purified protein appropriately, protected from light if the label is fluorescent.
Protocol 2: Dialysis
This method is gentle and suitable for large volumes but is time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-7 kDa).
-
Dialysis buffer (at least 200-500 times the sample volume).[6]
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some headspace for potential osmotic changes. Securely seal the tubing or cassette.
-
First Dialysis Step: Place the sealed sample into the container with the chilled (4°C) dialysis buffer. Place the container on a stir plate and stir gently.[6] Dialyze for 1-2 hours.
-
Causality: Stirring is essential to maintain the concentration gradient across the membrane, which drives the diffusion of the small molecules out of the sample.[11]
-
-
Buffer Change 1: Discard the dialysis buffer and replace it with a fresh, equal volume of chilled buffer. Continue to dialyze for another 1-2 hours.
-
Buffer Change 2 (Overnight): Change the buffer one more time and allow the dialysis to proceed overnight at 4°C.
-
Expert Tip: For a 1 mL sample, dialyzing against 1 L of buffer and changing the buffer twice will reduce the concentration of small molecules by a factor of 10^9 (1000 x 1000 x 1000), ensuring complete removal.
-
-
Sample Recovery: Carefully remove the sample from the tubing or cassette. Note that the sample volume may have increased slightly.
Protocol 3: Acetone Precipitation
This is a rapid method that also concentrates the protein, but carries a risk of denaturation.
Materials:
-
Acetone, pre-chilled to -20°C.
-
Acetone-compatible microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Resolubilization buffer (e.g., PBS or a denaturing buffer like SDS-PAGE sample buffer).
Procedure:
-
Sample Preparation: Place your protein sample in a pre-chilled, acetone-compatible tube.
-
Add Acetone: Add at least 4 volumes of ice-cold (-20°C) acetone to your sample.[9]
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.[9]
-
Pelleting: Centrifuge the tube at high speed (e.g., 13,000-15,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.[9][12]
-
Supernatant Removal: Carefully decant the supernatant, which contains the soluble, unreacted this compound. Be careful not to disturb the protein pellet.
-
Washing (Optional but Recommended): Add a smaller volume of cold acetone to wash the pellet, centrifuge again, and discard the supernatant. This helps remove any trapped, unreacted label.
-
Drying: Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make resolubilization very difficult.[13]
-
Resolubilization: Add your desired buffer and gently resuspend the pellet. This may require gentle vortexing or pipetting. If the pellet is difficult to dissolve, a denaturing buffer may be necessary.
Troubleshooting Guide
Even with established protocols, challenges can arise. This guide addresses common problems and provides solutions.
Caption: A decision tree for troubleshooting common purification issues.
Problem 1: High background signal or evidence of free label in downstream assays.
-
Possible Cause: Incomplete removal of unreacted this compound.
-
Self-Validating Solution: Your purification method must be robust enough to separate molecules with significantly different sizes. For spin columns , ensure you are not exceeding the sample volume capacity, which can lead to carryover. For dialysis , ensure you are using a sufficiently large volume of buffer and performing enough buffer changes to allow the concentration gradient to drive diffusion to completion.[11] For precipitation , an additional wash step with cold acetone can help remove residual soluble label trapped in the pellet.
-
Problem 2: Low recovery of the labeled protein.
-
Possible Cause 1: The protein has precipitated or aggregated during the labeling or purification process.
-
Expert Insight: Isothiocyanate labeling often involves slightly alkaline pH and the addition of an organic solvent like DMSO, which can destabilize some proteins.
-
Self-Validating Solution: If using precipitation, the protein may have denatured and become insoluble.[9] Try resolubilizing in a stronger, denaturing buffer if compatible with your downstream application. If not, you must switch to a gentler purification method like size exclusion chromatography or dialysis. Also, perform all steps at 4°C where possible to enhance protein stability.
-
-
Possible Cause 2: Incorrect choice of membrane or resin.
-
Self-Validating Solution: For dialysis or spin columns, the Molecular Weight Cut-Off (MWCO) is critical.[8] To ensure >90% retention, the MWCO of the membrane should be at least two to three times smaller than the molecular weight of your protein.[14] Using a membrane with too large a MWCO will result in the loss of your protein.
-
Problem 3: The labeled protein has lost its biological activity.
-
Possible Cause: Denaturation of the protein during purification.
-
Expert Insight: This is most common with the acetone precipitation method, as organic solvents can strip the hydration shell from a protein, leading to unfolding.[10][15]
-
Self-Validating Solution: If biological activity is essential, you must use a purification method that maintains the protein in its native, buffered state. Size exclusion chromatography and dialysis are the methods of choice for preserving protein function.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Effects of Expanded Hemodialysis with Medium Cut-Off Membranes on Maintenance Hemodialysis Patients: A Review | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. itwreagents.com [itwreagents.com]
- 8. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Showing Compound 1-Isothiocyanatopentane (FDB017791) - FooDB [foodb.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
Technical Support Center: Purification of Proteins Labeled with Small Aliphatic Isothiocyanates
Welcome to the technical support guide for researchers working with proteins labeled with 3-isothiocyanatopentane and other small, hydrophobic isothiocyanates. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges associated with the purification of these modified proteins. The addition of a small, nonpolar moiety like a pentyl group can significantly alter a protein's biophysical properties, leading to unique purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with this compound?
The labeling reaction occurs via the isothiocyanate group (-N=C=S), which is an electrophile. This group reacts with primary amine nucleophiles on the protein surface to form a stable thiourea bond. The primary targets are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[1] To ensure the targeted amines are deprotonated and thus nucleophilic, the reaction is typically carried out at a pH of 8.0-9.5.[1]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction of a protein's primary amine with an isothiocyanate.
Q2: Why is protein aggregation a common problem with this type of label?
This compound is a hydrophobic (water-fearing) molecule. Covalently attaching this "greasy" tag to the surface of a protein increases its overall surface hydrophobicity.[2][3] This can cause the labeled protein molecules to interact with each other to minimize the exposure of these new hydrophobic patches to the aqueous solvent, leading to the formation of soluble or insoluble aggregates.[4][5] This phenomenon is a primary cause of sample loss and reduced biological activity.[6]
Q3: What purification methods are recommended for these labeled proteins?
A multi-step approach is often necessary.
-
Removal of Excess Label: The first step is to remove the unreacted, free this compound. Standard methods like dialysis, diafiltration, or size-exclusion chromatography (SEC) are effective for this.[7][8]
-
Separation of Labeled Protein: To separate the labeled protein from any remaining unlabeled protein and to resolve aggregates, Hydrophobic Interaction Chromatography (HIC) is the method of choice.[9][10][11] HIC separates molecules based on their surface hydrophobicity, making it ideal for this application.[12] Labeled proteins, being more hydrophobic, will bind more strongly to the HIC resin than their unlabeled counterparts.[10]
Q4: How can I determine if my labeling reaction was successful?
The success of a labeling reaction is quantified by the Degree of Labeling (DOL) , which is the average number of label molecules conjugated to each protein molecule.[13][14][15] While this compound is not a chromophore, the principle can be adapted if a chromophoric isothiocyanate is used. For non-chromophoric labels, techniques like mass spectrometry (MALDI-TOF or ESI-MS) are required to determine the mass shift between the unlabeled and labeled protein, from which the DOL can be calculated.
Troubleshooting Guide
Problem 1: My protein precipitated immediately after adding the isothiocyanate.
| Question | Underlying Cause & Explanation | Recommended Solution |
| Why did my protein crash out of solution during the labeling reaction? | The addition of the isothiocyanate, often dissolved in an organic solvent like DMSO, can locally denature the protein.[16] The primary cause, however, is a rapid increase in protein hydrophobicity upon labeling, leading to immediate aggregation and precipitation, especially if the protein is already prone to instability.[3][5] | 1. Optimize Reagent Addition: Add the isothiocyanate solution dropwise to the vortexing protein solution to avoid high local concentrations. 2. Reduce Molar Excess: Use a lower molar excess of the labeling reagent. Start with a 5:1 or 10:1 molar ratio of label-to-protein and optimize from there. 3. Include Stabilizers: Consider adding stabilizing excipients to your labeling buffer, such as 5-10% glycerol or non-ionic detergents at low concentrations (e.g., Tween-20 below its CMC), to help maintain protein solubility. |
Problem 2: The yield of my labeled protein is very low after purification.
| Question | Underlying Cause & Explanation | Recommended Solution |
| I lose most of my protein during the purification steps. What's happening? | A) Aggregation: The most likely culprit is the formation of soluble or insoluble aggregates that are lost during chromatography or centrifugation steps.[17] B) Non-specific Binding: The increased hydrophobicity of the labeled protein can cause it to stick to plasticware, filter membranes, and chromatography resins. C) Inefficient Labeling: If the labeling reaction itself was inefficient, the majority of your protein might be unlabeled and lost during a purification step designed to enrich for the labeled species (like HIC). | 1. Analyze for Aggregates: Before purification, analyze your crude labeled protein by Size-Exclusion Chromatography (SEC) to quantify the amount of monomer vs. aggregate. 2. Optimize HIC Protocol: If using HIC, ensure your binding salt concentration is not too high, as this can promote aggregation on the column. Elute with a shallow gradient to better separate species.[11][18] 3. Check Reaction pH: Isothiocyanates can hydrolyze and become non-reactive, especially at high pH.[19][20] Ensure your reaction buffer is freshly prepared and the pH is correct (target pH 8.5-9.0 is a good starting point).[16] Avoid amine-containing buffers like Tris, which will compete for the label.[16] |
Problem 3: I can't separate the labeled protein from the unlabeled protein.
| Question | Underlying Cause & Explanation | Recommended Solution |
| My final product contains a mix of labeled and unlabeled protein. How can I improve separation? | The difference in hydrophobicity between the unlabeled protein and a protein with only one or two small pentyl groups attached might be insufficient for baseline separation with standard chromatography techniques. | 1. Switch to Hydrophobic Interaction Chromatography (HIC): This is the most powerful technique for this specific problem.[9][10] The labeled protein will bind more tightly to the HIC column. 2. Optimize HIC Gradient: Use a long, shallow elution gradient (e.g., decreasing ammonium sulfate concentration from 1.5 M to 0 M over many column volumes) to maximize the resolution between species with small differences in hydrophobicity.[11] 3. Consider a More Hydrophobic Resin: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl). A more hydrophobic resin may provide better retention and separation for your labeled protein. |
Problem 4: I still have excess free label in my final product.
| Question | Underlying Cause & Explanation | Recommended Solution |
| How do I remove the residual, unreacted this compound? | The hydrophobic nature of the free label can cause it to non-covalently associate with the protein, making it difficult to remove by methods like dialysis alone.[8] The label can get "trapped" in hydrophobic pockets of the protein. | 1. Perform Extensive Buffer Exchange: Use a method with a high-volume exchange ratio, such as diafiltration with a tangential flow filtration (TFF) system or repeated concentration/dilution cycles with a centrifugal concentrator.[7] 2. Use Detergent-Removal Resin: After the initial buffer exchange, consider passing the sample through a resin specifically designed to bind and remove hydrophobic molecules and detergents.[8][21] 3. Final Polishing Step: A final size-exclusion chromatography (SEC) step is highly effective at separating the small free label from the large protein conjugate. |
Experimental Protocols & Workflows
Workflow for Labeling and Purifying a Hydrophobic Protein
The diagram below outlines the recommended workflow.
Caption: Recommended workflow for labeling and purification.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dialyze your protein (e.g., 2-5 mg/mL) extensively against 0.1 M sodium carbonate or sodium borate buffer, pH 8.5. This buffer must be free of primary amines (e.g., Tris) and preservatives like sodium azide.[16]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add a 10-fold molar excess of the dissolved label. For example, for 1 mL of a 5 mg/mL IgG solution (~33 nmol), you would add ~330 nmol of the label.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any remaining isothiocyanate. Incubate for an additional 30 minutes.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
-
Buffer Preparation:
-
Buffer A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: After removing the excess label and quencher (Protocol 1, Step 5, followed by desalting), add Buffer A to your sample to bring the final ammonium sulfate concentration to 1.5 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate a HIC column (e.g., Butyl- or Phenyl-sepharose) with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound protein using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The more hydrophobic, labeled protein will elute later (at a lower salt concentration) than the unlabeled protein.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the purified, labeled protein.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 6. betalifesci.com [betalifesci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. tosohbioscience.com [tosohbioscience.com]
- 13. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 14. nanotempertech.com [nanotempertech.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. academic.oup.com [academic.oup.com]
- 18. goldbio.com [goldbio.com]
- 19. ftb.com.hr [ftb.com.hr]
- 20. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Specificity of 3-Isothiocyanatopentane for N-Terminal Amines
Welcome to the technical support center for advanced applications of 3-isothiocyanatopentane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent for selective N-terminal amine modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and achieve optimal specificity in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between this compound and a peptide?
A1: The reaction is a nucleophilic addition of a primary amine group from the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on this compound. This forms a stable thiourea linkage.[1][2] The primary reactive sites on a peptide are the α-amino group at the N-terminus and the ε-amino group of lysine side chains.[1][3]
Q2: Beyond the N-terminus, what other functional groups can react with this compound?
A2: Isothiocyanates primarily target non-protonated primary amines, which include both the N-terminal amine and the lysine side-chain amine.[1] They can also react with the thiol group of cysteine residues, although this reaction is generally more favorable at a lower pH (around 6-8).[1][4] The resulting dithiocarbamate product from a cysteine reaction can be less stable than the thiourea bond formed with amines.[1]
Q3: What are the most critical parameters for controlling the specificity of the reaction for the N-terminal amine?
A3: The most critical parameters to control are pH, the molar ratio of isothiocyanate to the peptide, reaction temperature, and reaction time.[1] Of these, pH is paramount as it dictates the deprotonation state of the target amino groups, which is essential for the reaction to occur.[1]
Q4: Why is a basic pH necessary, and how can it be leveraged for N-terminal specificity?
A4: A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups on the peptide are in their deprotonated, and therefore nucleophilic, state (-NH2).[1] The N-terminal α-amino group generally has a lower pKa (around 7-8) compared to the ε-amino group of lysine (around 10.5).[3][5] This difference in pKa provides a window for selective modification. By carefully controlling the pH to be near the pKa of the N-terminal amine but below that of the lysine side chains, you can enhance the specificity for the N-terminus.[5]
Q5: What is a common and problematic side reaction, especially when working with peptides on a solid support?
A5: A significant side reaction, particularly in solid-phase peptide synthesis (SPPS), is an Edman degradation-type cyclization.[1] If the isothiocyanate reacts with the N-terminal amino acid, the resulting derivative can cyclize under acidic conditions, such as those used for cleavage from the resin.[1][6] This cyclization forms a thiohydantoin, leading to the cleavage of the N-terminal residue from the peptide and resulting in a truncated sequence.[1] To mitigate this, a spacer can be inserted between the N-terminal residue and the isothiocyanate label.[6]
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH. | Ensure the reaction buffer is at the optimal pH (typically 8.5-9.5) to deprotonate the N-terminal amine.[1][3] Buffers like sodium bicarbonate or borate are commonly used.[1] |
| Inactive this compound. | Isothiocyanates can degrade in the presence of water. Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][7] | |
| Insufficient molar excess of the reagent. | A molar excess (typically 1.5 to 10-fold) of this compound may be needed to drive the reaction to completion.[1] The optimal ratio should be determined experimentally.[1] | |
| Presence of primary amine contaminants in the buffer. | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for the isothiocyanate.[7][8] | |
| Non-specific Labeling (e.g., on Lysine Residues) | Reaction pH is too high. | A high pH will deprotonate both the N-terminal and lysine amines, leading to non-specific labeling. To favor N-terminal modification, perform the reaction at a pH closer to the pKa of the N-terminal α-amino group (around 7-8).[3][5] |
| High molar excess of this compound. | A large excess of the labeling reagent can increase the likelihood of reactions with less reactive sites. Optimize the stoichiometry to use the lowest effective concentration. | |
| Peptide Degradation | High reaction temperature. | While elevated temperatures can increase the reaction rate, they can also lead to peptide degradation.[1] Most labeling reactions are optimally performed at room temperature for 1-4 hours or overnight.[1] |
| Prolonged exposure to high pH. | Some proteins and peptides can be sensitive to high pH.[3] Minimize the reaction time at elevated pH as much as possible. | |
| Precipitation of the Labeled Peptide | Poor solubility of the this compound or the resulting conjugate. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the isothiocyanate is kept low (typically less than 10%) in the final reaction mixture.[7] Adding the isothiocyanate solution slowly to the peptide solution can also help prevent precipitation.[7] |
III. Experimental Protocols
Protocol 1: N-Terminal Labeling of a Purified Peptide in Solution
This protocol provides a general framework for the specific labeling of a peptide's N-terminus in a liquid phase.
Materials:
-
Purified peptide with a free N-terminus (>95% purity)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5 (adjust for optimal specificity)
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation:
-
Ensure the peptide is of high purity, confirmed by analytical RP-HPLC and mass spectrometry.
-
Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10-20 mM stock solution is a good starting point.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution. Add the reagent dropwise while gently vortexing to prevent precipitation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
-
Reaction Quenching:
-
Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled peptide from excess reagent and unreacted peptide using RP-HPLC.
-
-
Analysis and Characterization:
-
Confirm the successful labeling and determine the modification site using mass spectrometry.
-
Protocol 2: On-Resin N-Terminal Labeling with a Spacer
This protocol is designed to label the N-terminus of a peptide during solid-phase synthesis, incorporating a spacer to prevent Edman degradation-type cleavage.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-protected spacer amino acid (e.g., Fmoc-β-Ala-OH)
-
Standard peptide coupling reagents (e.g., HBTU, DIPEA)
-
20% Piperidine in DMF
-
This compound
-
DMF, DCM, Isopropanol
-
Pyridine/DMF/DCM (12:7:5) mixture
Procedure:
-
Spacer Coupling:
-
Resin Preparation:
-
Wash the resin thoroughly with DMF, followed by DCM, and then drain.
-
-
Labeling Reaction:
-
Prepare a solution of this compound (1.1 equivalents relative to resin substitution) in the pyridine/DMF/DCM mixture.
-
Add this solution to the resin and mix overnight.
-
-
Completion Check:
-
Perform a Kaiser test to check for the presence of free amines. If the test is positive, repeat the labeling step.
-
-
Washing:
-
Wash the resin sequentially with DMF, isopropanol, and DCM (3 times each).
-
-
Cleavage and Deprotection:
-
Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
-
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC and confirm the final product by mass spectrometry.
-
IV. Visualizations
Caption: Reaction of a peptide's N-terminal amine with this compound.
Caption: General workflow for N-terminal peptide labeling in solution.
V. References
-
BenchChem. (n.d.). Optimizing reaction conditions for peptide derivatization with isothiocyanates. Retrieved from --INVALID-LINK--
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Peptide Labeling using 1-Bromo-2-(isothiocyanatomethyl)benzene. Retrieved from --INVALID-LINK--
-
Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., McIntee, E. J., Hecht, S. S., & Chung, F. L. (2001). Proteins as binding targets of isothiocyanates in cancer prevention. Journal of nutrition, 131(11 Suppl), 3001S–3005S. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from --INVALID-LINK--
-
Omizzur. (n.d.). Specific steps of Edman degradation. Retrieved from --INVALID-LINK--
-
MtoZ Biolabs. (n.d.). Edman Degradation: Classic Method for Peptide Amino Acid Sequencing. Retrieved from --INVALID-LINK--
-
Cejpek, K., Valúsek, J., Velísek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560–3565. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification—Section 1.1. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Edman degradation. Retrieved from --INVALID-LINK--
-
Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of pharmaceutical and biomedical analysis, 55(2), 161–178. --INVALID-LINK--
-
Singh, S., Kumar, A., & Panda, A. K. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biologicals, 42(1), 19–25. --INVALID-LINK--
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Protein labelling with FITC. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from --INVALID-LINK--
-
Cejpek, K., Valúsek, J., Velísek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560–3565. --INVALID-LINK--
-
Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of clinical biochemistry and nutrition, 47(2), 110–119. --INVALID-LINK--
-
Szijj, P. A., Tars K., & Kele, P. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & biomolecular chemistry, 18(15), 2827–2831. --INVALID-LINK--
-
ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from --INVALID-LINK--
-
Lee, Y. J., & Lee, D. Y. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Biomedicines, 9(8), 947. --INVALID-LINK--
-
Brodbelt, J.S., et al. (2020). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 31(7), 1461-1470. --INVALID-LINK--
-
Chepanoske, C. L., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical chemistry, 81(5), 1893–1900. --INVALID-LINK--
-
Aebersold, R., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical biochemistry, 224(1), 364–372. --INVALID-LINK--
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from --INVALID-LINK--
-
Aebersold, R. H., et al. (1991). Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis. Analytical biochemistry, 199(1), 51–60. --INVALID-LINK--
-
Chang, J. Y. (1977). High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate. The Biochemical journal, 163(3), 517–520. --INVALID-LINK--
-
Wang, Y., et al. (2011). Integration of high accuracy N-terminus identification in peptide sequencing and comparative protein analysis via isothiocyanate-based isotope labeling reagent with ESI ion-trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(4), 673–685. --INVALID-LINK--
-
LookChem. (n.d.). This compound CAS NO.201224-89-7. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). n-Pentyl isothiocyanate. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). n-Pentyl isothiocyanate. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
strategies to prevent hydrolysis of the isothiocyanate functional group
Technical Support Center: Isothiocyanate (ITC) Stability
Welcome to the technical support center for researchers working with the isothiocyanate (ITC) functional group. The unique reactivity of the ITC group (R–N=C=S) makes it an invaluable tool for bioconjugation, labeling, and as a synthetic intermediate.[1][2] However, this same reactivity renders it susceptible to hydrolysis, a common cause of experimental failure.
This guide is designed to provide you with a deep, mechanistic understanding of ITC hydrolysis and to offer practical, field-proven strategies for its prevention. We will move beyond simple instructions to explain the chemical causality behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experimental workflows.
Issue 1: Low or No Yield in Antibody/Protein Conjugation Reactions
You've followed a standard protocol for labeling your protein with an ITC-functionalized dye (like FITC), but the final degree of labeling is far below expectations.
Potential Cause A: Competing Hydrolysis at High pH
The standard protocol for labeling lysine residues calls for a basic pH (typically 9.0-9.5).[3] This is necessary to deprotonate the lysine's epsilon-amino group (-NH3⁺ to -NH2), making it nucleophilic and reactive toward the ITC. However, this pH range also dramatically accelerates the rate of ITC hydrolysis.[4] The hydroxide ions (OH⁻) in your buffer are competing with your protein's amines, attacking the electrophilic carbon of the ITC and irreversibly degrading your labeling reagent.
Solution Strategy:
-
pH Optimization: The optimal pH is a trade-off between amine reactivity and ITC stability. Instead of a fixed pH of 9.5, perform small-scale test reactions across a pH range (e.g., 8.5, 9.0, 9.5). While lysine labeling is less efficient at lower pH, the reduced rate of hydrolysis might result in a higher overall conjugation yield. For cysteine thiol labeling, reactivity is improved at a more neutral pH range of 7.4-9.1, which is inherently more protective for the ITC group.[5]
-
Minimize Reaction Time: Do not let the reaction run overnight hoping for a better yield. Hydrolysis is continuous. Run a time-course experiment (e.g., 30, 60, 90, 120 minutes) to find the point where the labeling reaction plateaus, and quench the reaction immediately. Maximal labeling is often achieved within 30-60 minutes at room temperature.[3]
-
Increase Reagent Stoichiometry: A common strategy is to use a higher molar excess of the ITC reagent to compensate for the portion that will be lost to hydrolysis. Start with a 10- to 20-fold molar excess and optimize from there. Be aware that this can increase the risk of non-specific binding and protein modification, requiring robust purification.
Potential Cause B: Premature Hydrolysis of Stock Solution
The ITC reagent was dissolved in an aqueous buffer or a "wet" organic solvent (e.g., DMSO that has absorbed atmospheric moisture) and stored, even for a short period.
Solution Strategy:
-
Use Anhydrous Solvents: Always dissolve your ITC reagent in a fresh, high-quality, anhydrous grade of a compatible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Prepare Fresh: The reactive isothiocyanate group is unstable in solution.[6] Always prepare the stock solution immediately before starting the conjugation reaction. Do not store leftover ITC solutions.
Issue 2: Stored ITC Reagent Shows No Activity
You are using a vial of ITC reagent that has been stored in the lab for some time, and it fails to react in a protocol that has previously worked.
Potential Cause: Improper Storage Leading to Ambient Moisture Contamination
Isothiocyanates are highly sensitive to moisture.[7] If the container is not tightly sealed or has been opened frequently in a humid environment, the compound can hydrolyze simply from exposure to atmospheric water vapor over time.
Solution Strategy:
-
Strict Dry Storage: Store all ITC compounds in tightly sealed containers in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).[8]
-
Cold Storage: Store reagents at the recommended temperature, typically 2-8°C or colder, to slow the rate of any potential degradation.[7]
-
Aliquot Upon Receipt: For powdered reagents, it is best practice to aliquot the compound into smaller, single-use vials under dry conditions upon first opening. This minimizes the number of times the main stock is exposed to the atmosphere.
Experimental Protocol: Testing ITC Reagent Viability
Before committing your valuable protein or sample to a full-scale experiment with a questionable ITC reagent, perform this simple viability test.
-
Prepare Reagent: Dissolve a small amount of the ITC reagent in anhydrous DMSO to a concentration of ~10 mg/mL.
-
Prepare Test Solution: Add 10 µL of butylamine to 1 mL of anhydrous DMSO.
-
Reaction: Mix 5 µL of the ITC solution with 5 µL of the butylamine solution.
-
Analysis: Immediately spot the mixture onto a TLC plate and analyze after 5 minutes. A new, less polar spot corresponding to the thiourea product should appear. If only the baseline ITC spot is visible, your reagent has likely degraded. Alternatively, analyze the reaction mixture by LC-MS to confirm the formation of the expected thiourea adduct.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of isothiocyanate hydrolysis?
A: The hydrolysis of an isothiocyanate is a two-step process initiated by the nucleophilic attack on the central carbon atom of the -N=C=S group. This carbon is highly electrophilic. Under basic or neutral conditions, a water molecule or hydroxide ion acts as the nucleophile. Under acidic conditions, the nitrogen is first protonated, which further activates the carbon for attack by water.[9] This initial attack forms an unstable thiocarbamic acid intermediate, which then rapidly decomposes to yield a primary amine and carbonyl sulfide (COS). The amine is the final, stable degradation product, and its formation represents the irreversible loss of the reactive ITC group.
Caption: Mechanism of isothiocyanate hydrolysis.
Q2: How does pH affect ITC stability and reactivity?
A: The effect of pH is the most critical factor to manage. The stability of ITCs is generally highest in slightly acidic to neutral conditions (pH 4-7). Both strongly acidic and, particularly, alkaline conditions promote hydrolysis.[4][9][10] This presents a challenge for bioconjugation, as the desired reaction with amines requires a basic pH. The key is to find a balance, as detailed in the table below.
| pH Range | Effect on Hydrolysis Rate | Recommended Use Case / Comments |
| < 4 | Increased rate (acid-catalyzed)[9] | Generally avoided. Spontaneous formation of nitriles can also occur from precursors under low pH.[10] |
| 4 - 7 | Minimal / Lowest Rate | Optimal for storage in aqueous buffers (if unavoidable) and for maximizing stability post-reaction. |
| 7 - 8.5 | Moderate and increasing rate | Suitable for reactions with highly reactive thiols (cysteines).[5] |
| 8.5 - 10 | High / Rapid Rate [4] | Required for efficient amine labeling (lysines), but hydrolysis is a significant competing reaction.[3][5] Use with caution, minimizing time and temperature. |
| > 10 | Extremely rapid hydrolysis | Should be avoided as the ITC half-life becomes extremely short. |
Q3: What are the best practices for storing and handling isothiocyanates?
A: To ensure the long-term viability of your ITC reagents, adhere to these core principles:
-
Keep it Dry: Moisture is the primary enemy. Store in tightly sealed vials within a desiccator.[7][8] For sensitive applications, backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Keep it Cold: Store at recommended temperatures (2-8°C is common, check the Safety Data Sheet). This slows down the kinetics of potential degradation pathways.
-
Keep it Dark: While less critical than moisture or temperature, some ITC compounds, especially fluorescent dyes, can be light-sensitive. Storing in an amber vial or in the dark is good practice.
-
Use Anhydrous Solvents: For creating stock solutions, use only high-quality, anhydrous grade solvents like DMF, DMSO, or acetonitrile.[4] Do not use aqueous buffers for stock preparation.
-
Prepare Fresh, Use Immediately: Never store ITCs in solution.[6] Dissolve only the amount you need for the immediate experiment.
Q4: Can I protect the isothiocyanate group during a multi-step synthesis?
A: Yes, in complex chemical syntheses, the ITC group can be masked or protected. While less common in bioconjugation kits, it's a strategy in medicinal chemistry. One approach is to use the ITC group itself as a protecting group for an amine.[11] More practically, the ITC is often one of the final functional groups added to a molecule to avoid exposing it to harsh reaction conditions. The synthesis is typically planned to introduce the ITC late in the sequence from a primary amine precursor using reagents like thiophosgene or carbon disulfide.[2][12]
Q5: Are there advanced formulation strategies to improve ITC stability in water?
A: Yes, for applications requiring the dispersion of ITCs in aqueous media, such as in the food or pharmaceutical industries, advanced formulation techniques can be employed. Encapsulation methods, such as forming inclusion complexes with cyclodextrins or preparing nanoemulsions, can physically shield the ITC group from water molecules in the bulk solution, significantly inhibiting hydrolysis and improving shelf-life.[13][14]
Logical Workflow for Troubleshooting ITC Reactions
Use this decision tree to guide your troubleshooting process when encountering issues with isothiocyanate chemistry.
Caption: A step-by-step workflow for diagnosing ITC reaction failures.
References
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. drmr.com [drmr.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mass Spectrometric Validation of 3-Isothiocyanatopentane Protein Conjugation
This guide provides an in-depth technical comparison of 3-isothiocyanatopentane for protein conjugation, benchmarked against other common labeling reagents. We will explore the underlying chemistry, provide detailed mass spectrometry-based validation workflows, and offer insights into experimental design to ensure robust and reliable characterization of protein conjugates.
Introduction: The Critical Role of Covalent Conjugation and its Validation
Covalent modification of proteins is a cornerstone of modern biopharmaceutical development, diagnostics, and fundamental biological research. Whether developing antibody-drug conjugates (ADCs), creating fluorescently labeled probes for cellular imaging, or studying protein-protein interactions, the ability to form stable, well-defined covalent bonds is paramount.
The isothiocyanate functional group (–N=C=S) is a well-established electrophile for targeting nucleophilic residues on proteins, primarily the ε-amino group of lysine and the α-amino group of the N-terminus. This compound represents a simple aliphatic isothiocyanate, offering a small, uncharged modification. However, the success of any conjugation strategy hinges on rigorous analytical validation. Mass spectrometry (MS) has emerged as the gold standard for this purpose, providing unparalleled precision in confirming covalent bond formation, determining the stoichiometry of labeling, and identifying the exact sites of modification.[1][2]
This guide will dissect the mass spectrometric workflows required to validate protein conjugation with this compound, comparing its characteristics with other widely used reagents.
The Chemistry of Protein Conjugation: Isothiocyanates and Alternatives
The choice of conjugation chemistry dictates the specificity, stability, and reaction conditions for modifying a protein. Understanding these factors is crucial for experimental design.
Isothiocyanate Chemistry
Isothiocyanates react with primary amines to form a stable thiourea linkage. The reaction is pH-dependent, with optimal labeling of lysine residues occurring under slightly alkaline conditions (pH 9.0–11.0) to ensure the amine is deprotonated and thus nucleophilic.[3][4][5] Under more neutral or slightly acidic conditions (pH 6-8), isothiocyanates can also react with the thiol group of cysteine to form a dithiocarbamate linkage, although this is often reversible.[4][5][6]
-
This compound: As a small, aliphatic isothiocyanate, it introduces a minimal structural perturbation to the protein. Its reactivity is generally lower than that of its aromatic counterparts.
-
Phenyl Isothiocyanate (PITC): The archetypal reagent used in Edman degradation for N-terminal sequencing.[7] Its aromatic nature can contribute to more favorable reaction kinetics compared to aliphatic isothiocyanates.
-
Fluorescein Isothiocyanate (FITC): A widely used fluorescent labeling reagent.[8][9] Its larger size and potential for steric hindrance can influence the accessibility of reactive sites on the protein.
Alternative Chemistries: A Comparative Overview
To provide context for the utility of this compound, it is essential to compare it with other common protein labeling strategies.
| Reagent Class | Target Residue(s) | Linkage Formed | Key Advantages | Key Disadvantages |
| Isothiocyanates | Lysine, N-terminus, Cysteine | Thiourea, Dithiocarbamate | Stable linkage with amines, well-established chemistry. | Requires alkaline pH for optimal amine reactivity, potential for cross-reactivity with thiols.[3] |
| NHS Esters | Lysine, N-terminus | Amide | Forms highly stable amide bonds, efficient reaction at physiological to slightly alkaline pH.[10] | Susceptible to hydrolysis in aqueous solutions. |
| Maleimides | Cysteine | Thioether | Highly specific for thiols at near-neutral pH, very rapid reaction. | Potential for hydrolysis of the maleimide ring, which can lead to off-target reactions. |
| Click Chemistry (Azide/Alkyne) | Non-canonical amino acids, or requires prior modification | Triazole | Bioorthogonal (highly specific), high efficiency.[10] | Requires introduction of an azide or alkyne handle onto the protein.[10] |
Mass Spectrometric Validation: A Two-Pronged Approach
A comprehensive validation of protein conjugation involves two complementary mass spectrometry workflows: intact mass analysis and bottom-up proteomics (peptide mapping).[1]
Workflow Overview
The overall process, from conjugation to data analysis, is a multi-step procedure requiring careful execution.
Caption: Overall experimental workflow for the validation of protein conjugation.
Intact Protein Analysis: Confirming Covalent Binding and Stoichiometry
Intact mass analysis is the first step to confirm that covalent modification has occurred and to determine the extent of labeling.[11][12] This technique involves analyzing the entire protein without prior digestion.
Expected Mass Shift for this compound:
-
Molecular Formula: C₆H₁₁NS
-
Monoisotopic Mass: 129.0612 Da
Each successful conjugation event will increase the mass of the protein by this amount.
-
Protein Conjugation:
-
Dissolve the target protein in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Add a 10-fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO).
-
Incubate at room temperature for 2 hours with gentle mixing.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) or by proceeding directly to purification.
-
Remove excess reagent using size-exclusion chromatography or a desalting column.
-
-
Sample Preparation for MS:
-
Dilute the conjugated protein to approximately 1 µg/µL in an aqueous solution containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Elute the protein using a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[1]
-
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.[11]
-
Use deconvolution software to transform this charge state envelope into a zero-charge spectrum, revealing the molecular weight of the intact protein.[11]
-
Compare the mass of the conjugated protein to the unconjugated control to determine the number of attached this compound molecules.
-
Bottom-Up Proteomics: Pinpointing the Site(s) of Modification
While intact mass analysis confirms if and how much labeling occurred, it does not reveal where the modification is located.[11][13] For this, a bottom-up proteomics approach is necessary.[14][15]
-
Protein Digestion:
-
Take the purified conjugated protein from the previous step.
-
Denature the protein using urea or guanidine hydrochloride.
-
Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease (e.g., trypsin, which cleaves after lysine and arginine residues) and incubate overnight at 37°C.[16]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptides onto a reverse-phase C18 analytical column.
-
Separate the peptides using a gradient of acetonitrile in water.
-
Analyze the eluting peptides in a tandem mass spectrometer. The instrument will perform cycles of a full MS scan followed by fragmentation (MS/MS) of the most intense peptide ions.[17][18]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against a protein sequence database.[19]
-
Crucially, the search parameters must be configured to include a variable modification corresponding to the mass of this compound (+129.0612 Da) on lysine (K) and the protein N-terminus.
-
Manual validation of the MS/MS spectra for modified peptides is highly recommended to confirm the identification.[17] Look for the characteristic b- and y-ion series that pinpoint the modified residue.[20]
-
Caption: Reaction of this compound with a primary amine on a protein.
Trustworthiness: Self-Validating Systems and Data Interpretation
A robust validation strategy incorporates self-validating checks.
-
Controls are Non-Negotiable: Always run an unconjugated protein control in parallel for both intact mass and bottom-up analyses. This provides a baseline for mass shifts and chromatographic behavior.
-
Orthogonal Confirmation: The number of modifications observed in the intact mass analysis should correlate with the sites identified in the bottom-up experiment. Discrepancies may indicate incomplete digestion or missed identifications.
-
MS/MS Spectral Quality: For peptide identifications, high-quality MS/MS spectra with good fragment ion coverage are essential for confident site localization.[17] Low-quality spectra for a modified peptide should be treated with caution.
Conclusion: An Integrated Approach for Confident Conjugate Characterization
The validation of protein conjugation with this compound, or any other reagent, requires a multi-faceted analytical approach. While this compound offers a small, simple modification, its reactivity and specificity must be empirically determined and rigorously validated.
By combining intact mass analysis to assess the overall degree of labeling with bottom-up proteomics to identify specific modification sites, researchers can generate a comprehensive and trustworthy characterization of their protein conjugates. This level of analytical detail is indispensable for ensuring the quality, consistency, and performance of modified proteins in research, diagnostic, and therapeutic applications.
References
- 1. emerypharma.com [emerypharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrochalcogenation Reactions with Noncanonical Amino Acids as a Route to Increase Bioconjugate Valency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. mdpi.com [mdpi.com]
- 14. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 15. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 17. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Edman Reagents: The Established Phenyl Isothiocyanate vs. the Theoretical 3-Isothiocyanatopentane for N-Terminal Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, N-terminal sequencing by Edman degradation remains a cornerstone technique for verifying protein identity, characterizing novel proteins, and ensuring the quality of biopharmaceuticals.[1] The choice of reagent for this sequential degradation is critical to the success and sensitivity of the analysis. The undisputed workhorse for this application has been phenyl isothiocyanate (PITC).[2] This guide provides a comprehensive comparison between the traditional reagent, PITC, and a theoretical alternative, 3-isothiocyanatopentane. While PITC's performance is well-documented, the application of this compound in protein sequencing is not established in scientific literature. Therefore, this comparison will combine established experimental data for PITC with a theoretical evaluation of this compound based on fundamental chemical principles.
The Edman Degradation: A Stepwise Unraveling of Protein Sequence
Developed by Pehr Edman, this elegant method sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide or protein.[3] The process is a cyclical two-step reaction: a coupling reaction followed by a cleavage reaction.[4]
-
Coupling: Under alkaline conditions, the N-terminal amino group of the peptide performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of the Edman reagent.[5] This forms a thiocarbamoyl derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[6]
-
Conversion: The thiazolinone derivative is then converted into a more stable thiohydantoin derivative, which can be identified by chromatography.[4]
The shortened peptide can then re-enter the cycle for the identification of the next amino acid residue.[2]
The Reagents: A Tale of Two Isothiocyanates
Phenyl Isothiocyanate (PITC): The Gold Standard
Phenyl isothiocyanate is an aromatic isothiocyanate that has been the reagent of choice for Edman degradation since its inception.[2] Its phenyl group provides a chromophore, allowing for the sensitive detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by UV-visible spectroscopy during HPLC analysis.[7]
This compound: A Theoretical Contender
This compound is an aliphatic isothiocyanate. Its chemical properties are available, but its use in protein sequencing has not been reported in peer-reviewed literature.[8][9]
| Property | Phenyl Isothiocyanate (PITC) | This compound |
| Molecular Formula | C7H5NS | C6H11NS |
| Molecular Weight | 135.19 g/mol | 129.22 g/mol |
| Structure | Aromatic | Aliphatic, Branched |
| Boiling Point | 210 °C | 90 °C at 25 mmHg |
| Key Feature | Phenyl group for UV detection | Branched alkyl group |
A Theoretical Performance Showdown
Without direct experimental data for this compound in Edman degradation, we can infer its potential performance based on its structure and compare it to the known characteristics of PITC.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (Theoretical) | Rationale |
| Reactivity | High | Potentially Lower | The electron-withdrawing nature of the phenyl ring in PITC makes the isothiocyanate carbon more electrophilic and thus more reactive towards the N-terminal amine. The alkyl groups in this compound are electron-donating, which would slightly reduce the electrophilicity of the reactive carbon. |
| Steric Hindrance | Low | Moderate | The pentyl group, particularly with the isothiocyanate at the 3-position, is bulkier than the phenyl group of PITC. This increased steric hindrance could slow down the coupling reaction with the N-terminal amino acid.[10] |
| Volatility of Reagent | Low | High | The significantly lower boiling point of this compound suggests it is more volatile. This could be advantageous for removing excess reagent after the coupling step, potentially leading to cleaner chromatograms. |
| Solubility of Thiohydantoin Derivative | Good in organic solvents | Likely very good in organic solvents | The aliphatic nature of the pentyl group would likely increase the solubility of the resulting thiohydantoin derivative in the organic solvents used for extraction, which could improve recovery. |
| Detection of Thiohydantoin Derivative | Excellent (UV absorbance at ~254 nm) | Poor | This is the most significant theoretical drawback. The absence of a chromophore like the phenyl ring means that the thiohydantoin derivative of this compound would not be readily detectable by standard UV-Vis detectors used in HPLC systems for protein sequencing. Alternative detection methods like mass spectrometry would be required. |
Experimental Protocols
Established Protocol for PITC-Based Edman Degradation
The following is a generalized protocol for automated Edman degradation using PITC.
1. Coupling Reaction:
-
The peptide or protein sample is immobilized on a solid support.
-
A solution of PITC in a suitable solvent (e.g., heptane) is delivered to the sample under alkaline conditions, typically using a buffer of N-methylmorpholine/TFA at pH 8.5.[10]
-
The reaction is allowed to proceed at a controlled temperature, usually around 50°C, for a specified time (e.g., 30-60 minutes).[10]
2. Washing:
-
Excess PITC and by-products are removed by washing with a series of organic solvents, such as ethyl acetate and heptane.[10]
3. Cleavage:
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the sample to cleave the N-terminal PTC-amino acid.[6]
-
The incubation is typically carried out at 50°C for 15-30 minutes.[10]
4. Extraction:
-
The resulting anilinothiazolinone (ATZ)-amino acid derivative is extracted with an organic solvent like butyl chloride.[10]
5. Conversion:
-
The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid (e.g., 25% TFA).[6]
6. HPLC Analysis:
-
The PTH-amino acid is injected onto a reverse-phase HPLC column and identified by comparing its retention time to that of known standards.
dot
Caption: Workflow of the Edman degradation cycle and subsequent analysis.
Conclusion: The Verdict on PITC vs. This compound
Based on this analysis, phenyl isothiocyanate remains the superior choice for routine N-terminal protein sequencing using the Edman degradation method. Its well-balanced reactivity, minimal steric hindrance, and, most importantly, the UV-active chromophore on its phenyl ring make it a highly effective and practical reagent for this application.
While this compound's higher volatility could theoretically offer advantages in simplifying the cleanup steps, its potential for lower reactivity and increased steric hindrance are notable concerns. However, the most significant and likely prohibitive disadvantage is the lack of a UV-active group in its structure. This would necessitate the use of less common and potentially more complex detection methods, such as mass spectrometry, to identify the resulting thiohydantoin derivatives.
For researchers in drug development and proteomics, the reliability and established protocols of PITC-based Edman degradation provide the trustworthiness required for regulatory submissions and fundamental research. While the exploration of novel Edman reagents is a valid scientific pursuit, this compound, based on theoretical considerations, does not present a compelling case to dethrone the long-reigning PITC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ehu.eus [ehu.eus]
- 6. This compound, CasNo.201224-89-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 7. 3-Pentane isothiocyanate [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. selectscience.net [selectscience.net]
A Senior Application Scientist's Guide to 3-Isothiocyanatopentane: Unveiling the Advantages of Steric Influence in Synthesis and Development
For researchers, scientists, and drug development professionals, the selection of a chemical reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Within the versatile class of aliphatic isothiocyanates (ITCs), which are lauded for their utility as synthetic intermediates and their diverse biological activities, 3-isothiocyanatopentane emerges as a reagent of particular interest.[1][2] This guide provides an in-depth comparison of this compound against other common aliphatic ITCs, highlighting how its unique branched structure offers distinct advantages in controlling reactivity and enhancing selectivity.
Isothiocyanates are characterized by the R−N=C=S functional group, where the central carbon atom is highly electrophilic and susceptible to attack by nucleophiles like amines and thiols.[3][4] This reactivity is the cornerstone of their utility in forming thiourea linkages, a common motif in medicinal chemistry, and their mechanism of action in biological systems.[5][6] While linear aliphatic ITCs such as allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) are widely studied, the secondary carbon attachment in this compound introduces significant steric hindrance that modulates its chemical behavior.[7][8]
Comparative Physicochemical Properties: A Data-Driven Overview
The structural differences between this compound and its linear counterparts manifest in their fundamental physicochemical properties. Understanding these differences is crucial for predicting solubility, membrane permeability, and reaction kinetics.
| Property | This compound | 1-Isothiocyanatopentane (n-pentyl) | Allyl Isothiocyanate (AITC) |
| CAS Number | 201224-89-7[9][10][11] | 628-99-9 | 57-06-7 |
| Molecular Formula | C₆H₁₁NS[9][10] | C₆H₁₁NS[12] | C₄H₅NS |
| Molecular Weight | 129.22 g/mol [9][10] | 129.22 g/mol [12] | 99.15 g/mol |
| Boiling Point | 482.19 K (209.04 °C) (Calculated)[9] | ~185-187 °C | 151 °C |
| logP (Octanol/Water) | 2.278 (Calculated)[9][10] | 3.43 (Calculated)[12] | 1.83 |
| Structure | Branched (Secondary) | Linear (Primary) | Unsaturated (Allylic) |
Data compiled from various chemical databases and supplier specifications. Calculated values are noted.
The higher calculated logP for the linear 1-isothiocyanatopentane compared to the branched 3-isomer suggests that the more compact, spherical shape of the latter may slightly reduce its lipophilicity.[9][12] This can have significant implications in drug development for parameters like absorption, distribution, metabolism, and excretion (ADME).
The Core Advantage: Steric Hindrance as a Tool for Controlled Reactivity
The primary advantage of this compound lies in the steric bulk provided by the two ethyl groups flanking the carbon atom attached to the isothiocyanate moiety. This steric hindrance is not a liability but a powerful tool for modulating reaction rates and enhancing selectivity.[13]
Diagram: Structural Comparison and Steric Influence
In reactions with nucleophiles, particularly bulky ones, the rate of reaction is significantly influenced by the accessibility of the electrophilic carbon.[14] For linear ITCs like 1-isothiocyanatopentane or highly reactive ones like AITC, reactions can be rapid and sometimes difficult to control, potentially leading to side products.[12] In contrast, the ethyl groups of this compound act as "gatekeepers," slowing down the approach of a nucleophile.[13]
This moderated reactivity is advantageous in several scenarios:
-
Enhanced Selectivity: When multiple nucleophilic sites are present in a substrate, this compound can exhibit greater selectivity for the most accessible or most nucleophilic site, whereas a less hindered ITC might react indiscriminately.
-
Prevention of Side Reactions: In complex syntheses, rapid, exothermic reactions can lead to decomposition or unwanted side reactions. The controlled reaction rate of this compound allows for better temperature management and a cleaner reaction profile.[14]
-
Use with Highly Reactive Nucleophiles: When working with potent, unhindered nucleophiles, using a sterically hindered electrophile like this compound can prevent runaway reactions and improve yields.
Experimental Protocol: Comparative Kinetic Analysis of ITC Reactivity with a Primary Amine
To empirically validate the claims of moderated reactivity, a comparative kinetic study can be performed. This protocol outlines a method to compare the reaction rates of this compound and a linear analogue, 1-isothiocyanatopentane, with a model primary amine (e.g., benzylamine) using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Detailed Methodology
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-isothiocyanatopentane with benzylamine.
Materials:
-
This compound
-
1-Isothiocyanatopentane
-
Benzylamine
-
Anhydrous Acetonitrile (MeCN)
-
Trifluoroacetic Acid (TFA) for quenching
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reagent Preparation:
-
Rationale: Accurate concentrations are essential for kinetic calculations. Anhydrous solvent prevents hydrolysis of the ITC.
-
Prepare a 0.1 M stock solution of benzylamine in acetonitrile.
-
Prepare separate 0.1 M stock solutions of this compound and 1-isothiocyanatopentane in acetonitrile.
-
Prepare a quenching solution of 1% TFA in acetonitrile.
-
-
Reaction Setup:
-
Rationale: Pseudo-first-order conditions, where the amine is in large excess, simplify the rate law calculation. However, for this direct comparison, equimolar concentrations will be used to determine the second-order rate constant.
-
In a temperature-controlled vessel (e.g., 25.0 °C), place 5.0 mL of the 0.1 M benzylamine solution.
-
Allow the solution to thermally equilibrate.
-
-
Reaction Initiation and Sampling:
-
Rationale: Rapid mixing is crucial for defining t=0. Timed aliquots allow for the tracking of reactant concentration over time.
-
Initiate the reaction by rapidly adding 5.0 mL of the 0.1 M this compound solution to the amine solution with vigorous stirring. Start the timer immediately. The final concentration of each reactant will be 0.05 M.
-
At predefined time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
-
Quenching:
-
Rationale: The acid protonates the amine, rendering it non-nucleophilic and instantly stopping the reaction.
-
Immediately add the 100 µL aliquot to a vial containing 900 µL of the quenching solution. Mix thoroughly.
-
-
HPLC Analysis:
-
Rationale: HPLC allows for the separation and quantification of the remaining ITC from the thiourea product and the amine.
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the isothiocyanate peak at an appropriate UV wavelength.
-
-
Data Analysis:
-
Rationale: For a second-order reaction with 1:1 stoichiometry, a plot of 1/[ITC] versus time will be linear with a slope equal to the rate constant, k.
-
Calculate the concentration of the ITC at each time point based on the peak area relative to the t=0 sample.
-
Plot 1/[ITC] versus time (in seconds).
-
Determine the slope of the line using linear regression. The slope is the second-order rate constant k (in M⁻¹s⁻¹).
-
-
Repeat:
-
Repeat steps 2-6 using the 1-isothiocyanatopentane solution.
-
Expected Outcome: The calculated rate constant (k) for this compound is expected to be significantly lower than that for 1-isothiocyanatopentane, providing quantitative evidence for the moderating effect of steric hindrance.
Conclusion and Future Outlook
While many applications benefit from the high reactivity of linear or electronically activated isothiocyanates, this compound offers a compelling alternative for syntheses that demand greater control and selectivity. Its unique sterically hindered structure allows it to function as a more discerning electrophile, minimizing side reactions and enabling cleaner conversions, particularly with complex or sensitive substrates. For drug development professionals, the modulated reactivity and distinct physicochemical properties may translate to improved pharmacokinetic profiles. As synthetic challenges become more complex, the strategic application of sterically tailored reagents like this compound will undoubtedly become an increasingly valuable tactic in the chemist's arsenal.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 11. 3-Pentane isothiocyanate [webbook.nist.gov]
- 12. Showing Compound 1-Isothiocyanatopentane (FDB017791) - FooDB [foodb.ca]
- 13. Steric effects - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Amine Modification: A Comparative Analysis of Isothiocyanates and Succinimidyl Esters
Introduction: The Critical Choice in Covalent Labeling
In the landscape of drug development and molecular biology research, the covalent modification of proteins and other biomolecules is a cornerstone technique. Attaching probes, therapeutic payloads, or affinity tags to primary amines—abundantly found on lysine residues and the N-terminus of proteins—enables a vast array of applications, from immunoassays to antibody-drug conjugates (ADCs). The success of these endeavors hinges on the selection of the appropriate amine-reactive chemistry.
This guide provides an in-depth, objective comparison of two workhorse classes of amine-reactive reagents: aliphatic isothiocyanates, exemplified by 3-isothiocyanatopentane, and the widely adopted succinimidyl (NHS) esters. We will dissect their reaction mechanisms, kinetic profiles, and the stability of the resultant conjugates, providing field-proven insights and detailed experimental protocols to empower researchers to make the optimal choice for their specific application.
Section 1: The Chemistry of Succinimidyl (NHS) Esters
Succinimidyl esters are among the most popular reagents for amine modification due to their high reactivity and the formation of exceptionally stable bonds.[1] They serve as an activated form of a carboxylic acid, primed for efficient reaction with nucleophilic primary amines.[2]
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a byproduct and form a stable amide bond.[1][2][3][4]
Key Reaction Parameters
-
pH: The reaction is strongly pH-dependent.[5][6] The target primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react. Since the pKa of lysine ε-amino groups is around 10.5, the reaction rate increases with pH.[7] However, this must be balanced against the competing hydrolysis of the NHS ester itself. The optimal pH is a compromise, typically between 8.3 and 8.5, to maximize aminolysis while minimizing hydrolysis.[5][6][8]
-
Buffers: Amine-free buffers such as phosphate, carbonate-bicarbonate, or borate are essential to prevent the buffer from competing with the target molecule for reaction.[8][9] Tris buffers are generally avoided.[5]
-
Solvent: While reactions are performed in aqueous buffers, many NHS ester reagents have poor water solubility and are first dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][10]
Advantages & Limitations
The primary advantage of NHS esters is the formation of a highly stable amide bond, which is generally considered irreversible under physiological conditions.[1][3][11] The reaction is also relatively fast, often reaching completion in 30-60 minutes at room temperature.[1][10]
The most significant drawback is the susceptibility of the NHS ester to hydrolysis.[3] This competing reaction with water cleaves the ester, rendering the reagent inactive.[7] The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be 4-5 hours at pH 7 and 0°C, but drops to just 10 minutes at pH 8.6 and 4°C.[9] This necessitates careful control of reaction conditions and makes the chemistry less efficient for dilute protein solutions.[12]
Section 2: The Chemistry of Isothiocyanates
Isothiocyanates (R-N=C=S) are another important class of amine-reactive reagents. While the chemistry is classic, exemplified by reagents like fluorescein isothiocyanate (FITC), it offers distinct properties compared to NHS esters. Here, we consider the properties of aliphatic isothiocyanates, such as this compound.
Mechanism of Action: Nucleophilic Addition
Isothiocyanates react with primary amines via a nucleophilic addition mechanism. The nucleophilic amine attacks the electrophilic central carbon of the isothiocyanate group (-N=C=S).[3] This reaction forms a stable thiourea linkage.
Key Reaction Parameters
-
pH: Like NHS esters, the reaction is pH-dependent, requiring a deprotonated amine. However, isothiocyanates are generally less reactive than NHS esters and require a more alkaline environment to achieve efficient conjugation. The optimal pH range is typically 9.0 to 9.5.[3] This higher pH requirement can be a concern when working with base-sensitive proteins.
-
Buffers: Carbonate-bicarbonate buffers are commonly used to maintain the required alkaline pH. As with NHS esters, amine-containing buffers must be avoided.
-
Reactivity: The reactivity of isothiocyanates can be influenced by their structure. Aliphatic isothiocyanates may exhibit different reaction kinetics compared to their aromatic counterparts.[6]
Advantages & Limitations
The main advantage of isothiocyanates is their greater stability towards hydrolysis in aqueous solutions compared to NHS esters.[3] This makes them more forgiving in terms of reaction setup and potentially more efficient in dilute solutions where the competing hydrolysis of NHS esters would be a major issue.
However, isothiocyanates have several limitations. The reaction kinetics are generally slower than with NHS esters.[3] The higher pH required for the reaction can be detrimental to the structure and function of sensitive biomolecules. Furthermore, the resulting thiourea bond is generally less stable than the amide bond formed by NHS esters and can be susceptible to degradation over time, especially at elevated temperatures.[3]
Section 3: Head-to-Head Performance Comparison
The choice between an NHS ester and an isothiocyanate depends on a careful weighing of the reaction conditions, the desired speed, and the required stability of the final product.
Quantitative Data Summary
| Parameter | Succinimidyl (NHS) Esters | Isothiocyanates (e.g., this compound) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Bond | Amide | Thiourea |
| Optimal Reaction pH | 7.2 - 8.5[3] | 9.0 - 9.5[3] |
| Reaction Speed | Fast (minutes to a few hours)[1] | Slower than NHS esters[3] |
| Competing Reaction | Hydrolysis of the ester group[3] | Minimal competing reactions with water[3] |
| Hydrolysis Half-life | ~4-5 hours at pH 7 (0°C), ~10 minutes at pH 8.6 (4°C)[3][13] | More stable to hydrolysis in aqueous solutions[3] |
| Conjugate Stability | Amide bond is highly stable and considered irreversible[3][11] | Thiourea bond is less stable than an amide bond[3] |
Section 4: Experimental Protocols
To provide a practical framework, we present generalized protocols for labeling a model protein, such as an IgG antibody, with both an NHS ester and an isothiocyanate. A comparative experimental workflow is also outlined.
Experimental Workflow for Comparative Analysis
Protocol 1: Protein Labeling with a Succinimidyl Ester
This protocol is a self-validating system; successful labeling is confirmed by spectrophotometric analysis of the degree of labeling (DOL) and functional validation of the final conjugate.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein (e.g., 1-10 mg/mL IgG) into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[2] The absence of extraneous primary amines is critical for labeling efficiency.
-
-
NHS Ester Reagent Preparation:
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 10-20 fold for antibodies) of the dissolved NHS ester to the protein solution while gently stirring.[10] The causality here is to drive the reaction towards aminolysis despite the competing hydrolysis.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2] If the label is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3] This step consumes any unreacted NHS ester, preventing non-specific modification in downstream steps. Incubate for 30 minutes.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.
-
Perform a functional assay (e.g., ELISA) to confirm that the protein's activity has been retained.
-
Protocol 2: Protein Labeling with an Isothiocyanate
This protocol is designed to maximize the efficiency of the slower isothiocyanate reaction while monitoring for potential protein stability issues due to the higher pH.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into an amine-free, alkaline buffer, such as 0.1 M sodium carbonate-bicarbonate, pH 9.2.[3] It is crucial to confirm the protein remains stable and soluble at this pH before proceeding.
-
-
Isothiocyanate Reagent Preparation:
-
Dissolve the isothiocyanate reagent (e.g., this compound coupled to a reporter) in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately prior to use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 10-20 fold) of the dissolved isothiocyanate to the protein solution.
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light. The longer incubation time is necessary due to the slower reaction kinetics compared to NHS esters.[3]
-
-
Quenching (Optional):
-
The reaction can be quenched as described in the NHS ester protocol by adding a small-molecule primary amine like Tris or glycine.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography as described for the NHS ester protocol to remove unreacted reagent.
-
-
Characterization:
-
Determine the DOL and assess protein functionality to validate the conjugation process. Compare the results to the pre-labeling activity to ensure the higher pH did not adversely affect the protein.
-
Conclusion and Recommendations
Both succinimidyl esters and isothiocyanates are effective and reliable reagents for the modification of primary amines. The optimal choice is not universal but is dictated by the specific demands of the experiment and the nature of the biomolecule being modified.
-
Choose Succinimidyl (NHS) Esters when:
-
Choose Isothiocyanates when:
-
Your protein is stable at higher pH (9.0-9.5).
-
You are working with dilute protein solutions or conditions where reagent hydrolysis is a major concern: Isothiocyanates are more stable in aqueous buffers.[3]
-
A slightly less stable linkage (thiourea) is acceptable for the downstream application.
-
For any critical application, a head-to-head comparison as outlined in our experimental workflow is the most authoritative method to determine the ideal chemistry for your specific protein and research goals. This empirical approach provides a self-validating system, ensuring that your choice is based on direct experimental evidence.
References
- 1. 3-(Methylthio)propyl isothiocyanate CAS#: 505-79-3 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound 1-Isothiocyanatopentane (FDB017791) - FooDB [foodb.ca]
- 4. This compound, CasNo.201224-89-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 9. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentane thiocyanate | C6H12NS- | CID 17843579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
A Comparative Guide to the Quantitative Assessment of 3-Isothiocyanatopentane Labeling Efficiency
This guide provides an in-depth technical comparison of 3-isothiocyanatopentane, a less characterized aliphatic isothiocyanate, with the widely-used aromatic isothiocyanate, Fluorescein-5-isothiocyanate (FITC), for protein labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols for labeling and quantification, and present comparative data to guide researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
Introduction: The Chemistry of Isothiocyanate Labeling
Isothiocyanates (ITCs) are a class of reagents widely employed for the covalent modification of proteins.[1] The reactive isothiocyanate group (-N=C=S) readily forms a stable thiourea bond with primary amines (-NH2), such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1][2] This reaction proceeds efficiently under mild alkaline conditions (pH 8.5-9.5), making it a popular choice for labeling sensitive biological molecules.[3]
The choice of isothiocyanate can significantly impact labeling efficiency, conjugate stability, and the overall properties of the labeled protein. This guide focuses on a comparative analysis of two distinct isothiocyanates:
-
This compound: An aliphatic isothiocyanate. Its less complex structure and potentially different reactivity profile make it an interesting candidate for specific applications where the bulky aromatic rings of traditional dyes are undesirable.
-
Fluorescein-5-isothiocyanate (FITC): A well-established aromatic isothiocyanate attached to a fluorescent dye.[2] Its extensive use provides a robust benchmark for comparison.
This guide will walk you through the experimental design and data interpretation necessary to quantitatively assess the labeling efficiency of this compound, using FITC as a reference.
Comparative Analysis: this compound vs. FITC
The structural differences between aliphatic and aromatic isothiocyanates are expected to influence their labeling performance.
| Feature | This compound | Fluorescein-5-isothiocyanate (FITC) | Rationale & Implications |
| Structure | Aliphatic | Aromatic | The aromatic ring in FITC contributes to its rigidity and potential for π-π stacking interactions, which can influence its reactivity and the properties of the conjugate. This compound's flexible aliphatic chain may offer different steric accessibility to labeling sites. |
| Reactivity | Expected to be lower | Generally higher | Aromatic isothiocyanates like FITC are often more electrophilic and thus more reactive towards nucleophiles like primary amines.[4] This suggests that higher concentrations or longer incubation times may be necessary for this compound to achieve comparable labeling efficiencies. |
| Hydrophobicity | Moderate | High | The large, planar aromatic structure of fluorescein makes FITC significantly more hydrophobic. This can sometimes lead to aggregation of the labeled protein. This compound, being a smaller aliphatic molecule, is less hydrophobic, which might be advantageous in maintaining the solubility and stability of the conjugate. |
| Detection | Requires secondary detection method (e.g., MS, HPLC) | Intrinsic fluorescence | FITC's fluorescence allows for direct and sensitive detection and quantification.[5] Labeling with this compound necessitates analytical techniques that can detect the mass shift or change in chromatographic retention time of the modified protein. |
| Potential for Interference | Low | High | The bulky fluorophore of FITC can potentially interfere with the biological activity of the labeled protein, especially if labeling occurs near an active site.[3] The smaller size of the 3-pentyl group from this compound is less likely to cause significant steric hindrance. |
Experimental Workflow for Quantitative Assessment
A rigorous quantitative assessment of labeling efficiency requires a systematic experimental approach. The following workflow provides a comprehensive framework for comparing this compound and FITC.
Caption: Experimental workflow for comparative labeling efficiency assessment.
Detailed Experimental Protocols
Materials:
-
Bovine Serum Albumin (BSA) as a model protein
-
This compound
-
Fluorescein-5-isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer, HPLC system, Mass spectrometer
Protocol 1: Protein Labeling
-
Protein Preparation: Dissolve BSA in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.[2]
-
Reagent Preparation: Immediately before use, dissolve this compound and FITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
For each labeling reaction, use a 20-fold molar excess of the isothiocyanate reagent to the protein. The optimal ratio may need to be determined empirically.[1]
-
Slowly add the dissolved isothiocyanate to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light (especially for the FITC reaction).
-
-
Purification:
-
Separate the labeled protein from unreacted isothiocyanate using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
-
The first colored fraction (for FITC) or the first protein-containing fraction (monitored at 280 nm for this compound) corresponds to the labeled protein.[2]
-
Protocol 2: Quantification of Labeling Efficiency
A. UV-Vis Spectroscopy (Primarily for FITC)
This method allows for the determination of the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified FITC-labeled protein solution at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [ (A280 - (A495 x CF)) / ε_protein ]
-
Where:
-
CF is the correction factor for the absorbance of FITC at 280 nm (typically around 0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹).
-
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = A495 / ε_dye
-
Where ε_dye is the molar extinction coefficient of FITC at 495 nm (~70,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to separate and quantify the unlabeled protein from the labeled species.
-
Inject the purified labeled protein onto a C18 column.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) in water (both containing 0.1% trifluoroacetic acid) to elute the proteins.
-
The labeled protein will typically have a longer retention time than the unlabeled protein due to the increased hydrophobicity of the label.
-
The labeling efficiency can be estimated by comparing the peak areas of the labeled and unlabeled protein.
C. Mass Spectrometry
Mass spectrometry provides the most accurate determination of labeling stoichiometry.
-
Analyze the purified labeled protein using electrospray ionization mass spectrometry (ESI-MS).
-
The mass spectrum of the unlabeled protein will show a characteristic peak corresponding to its molecular weight.
-
The mass spectrum of the labeled protein will show a series of peaks, each corresponding to the protein labeled with one, two, three, or more isothiocyanate molecules.
-
The mass of this compound is 143.24 g/mol , and the mass of FITC is 389.38 g/mol . The observed mass shift will confirm successful conjugation.
-
The relative intensities of the peaks can be used to determine the distribution of labeled species and the average degree of labeling.
Comparative Data and Interpretation
The following table presents hypothetical data based on the expected reactivity of this compound and FITC.
| Parameter | This compound | FITC |
| Degree of Labeling (DOL) by UV-Vis | N/A | 3.5 |
| Labeling Efficiency by HPLC (%) | 65 | 85 |
| Average DOL by Mass Spectrometry | 2.8 | 3.6 |
| Observed Mass Shift (Da per label) | +143 | +389 |
| Conjugate Stability (post 1 week at 4°C) | High (stable thiourea bond) | High (stable thiourea bond) |
Interpretation:
-
The higher DOL and labeling efficiency observed for FITC are consistent with the generally higher reactivity of aromatic isothiocyanates.
-
Mass spectrometry confirms the covalent attachment of both labels and provides a more detailed picture of the labeling distribution.
-
Both conjugates are expected to be stable due to the formation of a robust thiourea linkage. The stability of isothiocyanate-protein conjugates is generally good, particularly when stored at low temperatures and in buffers free of nucleophiles.[6]
Alternative Labeling Chemistries
While isothiocyanates are effective, other amine-reactive labeling chemistries are available, each with its own advantages and disadvantages.
Caption: Comparison of common protein labeling chemistries.
-
N-hydroxysuccinimide (NHS) esters: These reagents react with primary amines to form stable amide bonds and are generally more reactive than isothiocyanates, though they are also more susceptible to hydrolysis in aqueous solutions.
-
Maleimides: These reagents are specific for free sulfhydryl groups (cysteines), offering a way to achieve site-specific labeling if the protein has a limited number of accessible cysteines.[7]
-
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent to form a stable secondary amine linkage.
Conclusion
The quantitative assessment of labeling efficiency is crucial for the development of robust and reproducible bioconjugates. While this compound is not as widely characterized as FITC, this guide provides a comprehensive framework for its evaluation. Based on fundamental chemical principles, this compound is expected to be a less reactive, but also less hydrophobic and sterically hindering labeling reagent compared to FITC. Its smaller size may be advantageous in applications where preserving the native function of the labeled protein is paramount. The choice between this compound, FITC, or other labeling reagents will ultimately depend on the specific requirements of the application, including the desired degree of labeling, the sensitivity of the protein to modification, and the available analytical methods for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. peptideweb.com [peptideweb.com]
- 6. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
A Comparative Guide to Spectroscopic Techniques for Confirming 3-Isothiocyanatopentane Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the isothiocyanate bond introduces a unique set of vibrational and electronic properties that can be selectively probed by various spectroscopic methods. This guide will focus on the practical application and comparative analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of 3-isothiocyanatopentane.
Infrared (IR) Spectroscopy: The Diagnostic Fingerprint
IR spectroscopy is often the first line of analysis for confirming the presence of the isothiocyanate group due to its highly characteristic and intense absorption band.[1] The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[2] The –N=C=S group exhibits a strong and unmistakable asymmetric stretching vibration.
Key Strengths:
-
Rapid and Non-destructive: Analysis is quick and does not alter the sample.[2]
-
Highly Diagnostic: Provides a clear "fingerprint" for the isothiocyanate functional group.[1]
Limitations:
-
Lower Sensitivity: Compared to mass spectrometry, IR spectroscopy generally has lower sensitivity.[3]
-
Limited Structural Information: While excellent for functional group identification, it provides limited information about the overall molecular structure.
Expected Spectral Features for this compound:
The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretch of the –N=C=S group, which typically appears in the range of 2000–2200 cm⁻¹.[4] This band is often resolvable into two or three maxima.[5] In contrast, the isomeric thiocyanate (–S–C≡N) group displays a strong, but sharper, band around 2150 cm⁻¹.[5][6]
Additionally, the spectrum of this compound will show characteristic C-H stretching vibrations for the pentyl group's CH₂ and CH₃ groups in the 2850–2960 cm⁻¹ region and C-H bending vibrations between 1370–1470 cm⁻¹.[7]
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2000 - 2200 | –N=C=S Asymmetric Stretch | Isothiocyanate |
| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1370 - 1470 | C-H Bend | Alkane (CH₂, CH₃) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a convenient method for analyzing liquid samples like this compound.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Instrument Setup: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2][3] For this compound, NMR confirms the connectivity of the pentyl group and the presence of the isothiocyanate carbon, although the latter presents a unique challenge.
Key Strengths:
-
Detailed Structural Information: Provides information on the connectivity and stereochemistry of the molecule.[3]
-
Quantitative Analysis: Can be used to determine the concentration of the analyte with high accuracy.[3]
Limitations:
-
Lower Sensitivity: Requires millimolar concentrations for reliable results.[3]
-
"Silent" Isothiocyanate Carbon: The ¹³C NMR signal for the isothiocyanate carbon is often extremely broad, sometimes to the point of being "silent" or lost in the baseline noise.[8][9]
Expected Spectral Features for this compound:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different proton environments in the pentyl group. The proton on the carbon attached to the isothiocyanate group (the methine proton) will be shifted downfield due to the electron-withdrawing nature of the –N=C=S group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pentyl group. The isothiocyanate carbon (–N=C =S) typically appears in the region of 120-140 ppm.[10] However, due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the structural flexibility of the isothiocyanate group, this signal is often very broad and difficult to observe.[8][9] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used to confirm the presence and location of this carbon by observing its long-range coupling to nearby protons.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~3.5 - 4.0 | Multiplet |
| ¹H | ~1.4 - 1.8 | Multiplet |
| ¹H | ~0.9 - 1.1 | Triplet |
| ¹³C | ~120 - 140 | Singlet (Broad) |
| ¹³C | ~50 - 60 | Singlet |
| ¹³C | ~20 - 30 | Singlet |
| ¹³C | ~10 - 15 | Singlet |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary to observe the broad isothiocyanate carbon signal. If the isothiocyanate carbon is not readily observed, an HMBC experiment should be performed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is invaluable for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.[2]
Key Strengths:
-
High Sensitivity: Capable of analyzing very small amounts of sample.[3]
-
Molecular Weight Determination: Provides the exact molecular weight of the compound.
-
Structural Clues from Fragmentation: The way a molecule breaks apart in the mass spectrometer can reveal its structure.
Limitations:
-
Destructive Technique: The sample is consumed during the analysis.
-
Complex Sample Preparation (sometimes): Depending on the ionization method, sample preparation can be more involved.[3]
Expected Spectral Features for this compound:
The mass spectrum of this compound (molecular weight: 129.22 g/mol ) will show a molecular ion peak (M⁺) at m/z 129. A key diagnostic fragment for alkyl isothiocyanates is the peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion.[11] Another common fragment ion for lower alkyl isothiocyanates is observed at m/z 59, which corresponds to [NCSH]⁺.[11]
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 129 | [M]⁺ |
| 72 | [CH₂NCS]⁺ |
| 59 | [NCSH]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: The gas chromatograph separates the components of the sample before they enter the mass spectrometer. A suitable GC column (e.g., a non-polar column) and temperature program should be selected to achieve good separation. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Data Acquisition: Inject the sample into the GC. The separated compounds will elute from the column at different times and enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass spectra of the eluting compounds.
-
Data Analysis: The resulting chromatogram will show a peak for this compound. The mass spectrum corresponding to this peak can then be analyzed to confirm the molecular weight and fragmentation pattern.
Comparative Summary and Workflow
Each of these spectroscopic techniques provides a unique and complementary piece of the puzzle for confirming the formation of the this compound bond.
| Technique | Information Provided | Strengths | Weaknesses |
| IR Spectroscopy | Presence of the –N=C=S functional group. | Rapid, non-destructive, highly diagnostic fingerprint. | Low sensitivity, limited structural detail. |
| NMR Spectroscopy | Detailed molecular structure and connectivity. | Unambiguous structural elucidation, quantitative. | Lower sensitivity, broad ¹³C signal for –NCS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, definitive molecular weight. | Destructive, can be complex. |
A logical workflow for the confirmation of this compound bond formation would begin with IR spectroscopy for a quick and definitive check for the isothiocyanate group. This would be followed by NMR spectroscopy to confirm the overall structure and connectivity of the molecule. Finally, mass spectrometry would be used to confirm the molecular weight and provide additional structural evidence through fragmentation analysis.
Caption: A typical workflow for the spectroscopic confirmation of this compound.
By employing this multi-technique approach, researchers can be highly confident in the successful formation of the this compound bond, ensuring the integrity of their synthetic products for further research and development.
References
- 1. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 2. rroij.com [rroij.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. scispace.com [scispace.com]
Assessing the Impact of 3-Isothiocyanatopentane Labeling on Protein Function: A Comparative Guide
The Rationale for Scrutiny: Why Labeling Demands Validation
Covalent labeling, by its nature, creates a stable and lasting bond between a label and a protein. This permanence is a double-edged sword. While it ensures the label remains affixed through various experimental conditions, any unintended structural or functional alterations are also locked in. The choice of labeling reagent is therefore a critical decision, guided by the protein's characteristics and the experimental question at hand.
Isothiocyanates are a class of amine-reactive reagents that form a stable thiourea bond with the primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2][3] This reactivity profile makes them broadly applicable for protein modification.
A Closer Look at 3-Isothiocyanatopentane: The Hydrophobic Probe
This compound is a chemical compound with the formula C6H11NS.[4][5] Its defining feature is the pentyl group, which imparts a significant degree of hydrophobicity. This characteristic can be leveraged in specific applications, such as probing hydrophobic pockets within a protein or studying protein behavior in lipid-rich environments. However, this very hydrophobicity is a cause for concern. The hydrophobic effect is a major driving force in protein folding, compelling non-polar side chains to bury themselves in the protein's core to minimize contact with the aqueous solvent.[6][7][8] The introduction of a hydrophobic pentyl group onto the surface of a protein could disrupt this delicate balance, potentially leading to misfolding, aggregation, or altered function.[9][10]
A Comparative Overview of Common Labeling Chemistries
To fully appreciate the potential impact of this compound, it's essential to compare it with other widely used protein labeling reagents. Each class of reagent has a distinct reactivity profile and potential for inducing functional changes.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Formed | Thiourea | Amide | Thioether |
| Key Characteristic | Hydrophobic | Amine-reactive, often used with polar labels | Thiol-specific |
| Potential Functional Impact | High potential to disrupt hydrophobic interactions and protein folding.[6][9] | Can alter the charge of the modified lysine residue, potentially disrupting ionic interactions. | Can disrupt essential disulfide bonds or modify catalytically active cysteine residues. |
This comparison underscores the importance of selecting a labeling chemistry that is least likely to interfere with the protein's active site or critical interaction domains.
A Rigorous Experimental Workflow for Functional Validation
To systematically assess the impact of this compound labeling, a multi-pronged experimental approach is necessary. The following workflow provides a robust framework for this critical validation.
Figure 1. A comprehensive workflow for assessing the functional impact of protein labeling.
Detailed Experimental Protocols
1. Protein Labeling with this compound
-
Rationale: The goal is to achieve a controlled and reproducible degree of labeling. The reaction is typically performed at a slightly alkaline pH to ensure the target primary amines are deprotonated and thus more nucleophilic.
-
Protocol:
-
Prepare the protein of interest in an amine-free buffer, such as 0.1 M sodium carbonate buffer, pH 9.0.[3]
-
Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[3]
-
Slowly add a 10-fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove unreacted label and organic solvent using size-exclusion chromatography or dialysis.[11]
-
2. Determination of the Degree of Labeling (DOL)
-
Rationale: Quantifying the average number of label molecules per protein is essential for consistency and for correlating any observed functional changes with the extent of modification.
-
Protocol (Mass Spectrometry):
-
Analyze both the unlabeled control and the labeled protein samples using electrospray ionization mass spectrometry (ESI-MS).
-
Determine the mass difference between the major peaks of the unlabeled and labeled protein spectra.
-
The DOL can be calculated by dividing the mass difference by the molecular weight of this compound (129.22 g/mol ).[4]
-
3. Assessment of Structural Integrity
-
Rationale: Changes in the secondary or tertiary structure of a protein are strong indicators of potential functional impairment.
-
Protocols:
-
Circular Dichroism (CD) Spectroscopy:
-
Acquire far-UV CD spectra (e.g., 190-250 nm) of both the labeled and unlabeled protein to compare their secondary structure content (α-helices, β-sheets).
-
Significant spectral differences suggest that the labeling has altered the protein's fold.[12]
-
-
Differential Scanning Fluorimetry (DSF):
-
This technique measures the thermal stability of a protein by monitoring changes in fluorescence as it unfolds.
-
A shift in the melting temperature (Tm) of the labeled protein compared to the unlabeled control indicates a change in protein stability.
-
-
4. Evaluation of Functional Activity
-
Rationale: This is the most direct measure of the impact of labeling. The specific assay will depend on the protein's function.
-
Protocols:
-
For Enzymes: Determine the kinetic parameters (Km and Vmax) for both the labeled and unlabeled enzyme. Significant alterations point to interference with substrate binding or catalysis.
-
For Proteins with Binding Partners: Use techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the binding affinity and kinetics of the labeled and unlabeled protein to its partner.[12]
-
Interpreting the Results: A Holistic View
| Experimental Result | Possible Interpretation |
| High and heterogeneous DOL | The labeling reaction is difficult to control, potentially leading to a mixed population of protein species and irreproducible results. |
| Significant changes in CD spectra | The secondary and/or tertiary structure of the protein has been perturbed. |
| Decreased Tm in DSF | The labeled protein is less stable, which could be due to the disruption of stabilizing hydrophobic interactions. |
| Altered enzyme kinetics | The label may be sterically hindering the active site or inducing a conformational change that affects catalysis. |
| Changes in binding affinity | The label may be located at a binding interface or has caused a structural change that impacts the interaction. |
Should significant functional or structural perturbations be observed, it is imperative to explore alternative labeling strategies. This could involve using a different labeling chemistry that targets a different amino acid residue or employing site-directed mutagenesis to introduce a unique labeling site away from functionally critical regions.
Conclusion
This compound presents an interesting option for protein labeling, particularly for applications requiring a hydrophobic probe. However, its use demands a cautious and thorough validation process to ensure that the act of labeling does not compromise the very function being investigated. By adhering to the rigorous, multi-faceted workflow presented in this guide, researchers can confidently assess the impact of this compound and other labeling reagents, thereby upholding the scientific integrity of their findings and accelerating the pace of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Pentane isothiocyanate [webbook.nist.gov]
- 5. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Protein labeling protocol [abberior.rocks]
- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Isothiocyanatopentane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-isothiocyanatopentane, a compound requiring careful handling due to its potential hazards. By understanding the underlying principles of safe disposal, laboratories can ensure a secure working environment and maintain regulatory compliance.
Understanding the Hazard Profile of this compound
Key Potential Hazards:
-
Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Corrosivity: Many isothiocyanates are corrosive and can cause severe skin and eye burns.[1]
-
Lachrymator: This class of compounds can be lachrymatory, causing irritation and tearing of the eyes.[1]
-
Flammability: The pentane group suggests that the compound is likely a flammable liquid.[2][3]
A thorough risk assessment should be conducted before handling this chemical, taking into account the potential hazards of both the isothiocyanate and pentane moieties.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, safe handling is paramount. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and the lachrymatory effects of the vapor.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton®). | To prevent skin contact and absorption.[4] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect against accidental spills and potential flammability.[5] |
| Respiratory | Use exclusively within a certified chemical fume hood. | To prevent inhalation of potentially toxic and irritating vapors. |
Safe Handling Practices
-
Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.
-
Prevent the release of vapors into the work environment.
-
Keep away from heat, sparks, and open flames, as the compound is likely flammable.[2][3]
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation and Containment
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6]
-
Use a Designated Container: Transfer the waste into a clearly labeled, chemically compatible, and leak-proof container. If possible, use the original container.[6]
-
Proper Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Appropriate hazard pictograms (e.g., flammable, toxic, corrosive).
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid.[7]
-
Collect and Containerize: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in the event of a leak.[5]
-
Away from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 4: Final Disposal
The final and most critical step is the legal and safe disposal of the hazardous waste.
-
Licensed Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Regulatory Compliance: The generator of the chemical waste is responsible for ensuring that it is classified, handled, and disposed of in accordance with all local, state, and federal regulations.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Isothiocyanatopentane
For the diligent researcher and scientist, mastering the nuances of chemical handling is paramount to both groundbreaking discovery and personal safety. 3-Isothiocyanatopentane, a member of the reactive isothiocyanate class, requires a methodical and informed approach. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE), handling protocols, and disposal strategies necessary for managing this compound with the expertise and confidence of a seasoned application scientist.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Therefore, the selection of PPE is not merely a procedural formality but a critical barrier against these hazards. The causality is clear: preventing contact, inhalation, and ingestion is the only way to ensure safe handling.
Your First Line of Defense: A Multi-Layered PPE Strategy
A comprehensive PPE strategy involves more than just a lab coat. It requires a head-to-toe approach, with each component selected to counter a specific risk associated with this compound. All personnel handling the substance must be trained on the proper use, removal, and maintenance of their PPE.[4]
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): Isothiocyanates can be readily absorbed through the skin.[5] Standard latex gloves are insufficient. Nitrile or neoprene gloves offer superior resistance to this class of chemicals.[6] It is advisable to double-glove to provide an extra layer of protection against tears and contamination. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield: The lachrymatory potential and risk of splashes make robust eye and face protection essential.[7][8] Standard safety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory.[4] When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in conjunction with goggles.[7] |
| Body Protection | Flame-Resistant Laboratory Coat: A flame-resistant lab coat protects against splashes and potential ignition sources.[9] The coat should have long sleeves and a secure closure. |
| Respiratory Protection | Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3][4] For situations where a fume hood is not available or in the case of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][10] |
| Footwear | Closed-Toed Shoes: To protect against spills and falling objects, sturdy, closed-toed shoes made of a non-porous material are required in the laboratory at all times.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. This workflow is designed to be a self-validating system, ensuring safety at every stage.
-
Preparation and Hazard Assessment: Before beginning any work, conduct a thorough risk assessment.[11] Review the available safety information for this compound and similar compounds. Ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower and confirm they are operational.[3][4]
-
Engineering Controls: All manipulations of this compound, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[3][4]
-
Donning PPE: Put on all required PPE before entering the designated work area. The sequence for donning is typically lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Chemical Handling: Use spark-proof tools and equipment, especially when transferring the chemical, as many organic isothiocyanates are flammable.[4][9] Ground and bond containers and receiving equipment to prevent static discharge.[9] Keep containers tightly closed when not in use.[9]
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Remove gloves using a technique that avoids touching the outer surface with bare hands and dispose of them as hazardous waste.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[5]
Emergency Response: Spill and Exposure Protocol
In the event of a spill or exposure, a clear and immediate response is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the safe handling of this compound. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13][14]
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][9]
-
Segregation: Do not mix isothiocyanate waste with other waste streams, particularly acids, as this can liberate highly toxic gases.[15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat and ignition sources, designated for hazardous waste storage.[5][9]
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[6][9]
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific integrity.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 3-Pentyl isothiocyanate [oakwoodchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Respiratory protection equipments C4H5NS (allyl isothiocyanate), CAS number 57-06-7 [en.gazfinder.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. orgsyn.org [orgsyn.org]
- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
